molecular formula C15H10O7 B15614170 Paeciloquinone C

Paeciloquinone C

货号: B15614170
分子量: 302.23 g/mol
InChI 键: JJYHRGDWAIFSGA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Paeciloquinone C is a member of hydroxyanthraquinones.

属性

分子式

C15H10O7

分子量

302.23 g/mol

IUPAC 名称

1,3,6,8-tetrahydroxy-2-(hydroxymethyl)anthracene-9,10-dione

InChI

InChI=1S/C15H10O7/c16-4-8-9(18)3-7-12(14(8)21)15(22)11-6(13(7)20)1-5(17)2-10(11)19/h1-3,16-19,21H,4H2

InChI 键

JJYHRGDWAIFSGA-UHFFFAOYSA-N

产品来源

United States

Foundational & Exploratory

Paeciloquinone C: A Fungal Metabolite with Potent Tyrosine Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Paeciloquinone C is a naturally occurring anthraquinone (B42736) derivative isolated from the fungus Paecilomyces carneus. This document provides a comprehensive overview of the discovery, origin, and biological activity of this compound, with a focus on its potent and selective inhibition of the v-abl protein tyrosine kinase. Detailed experimental protocols for the fermentation of the producing organism, and the isolation and structure elucidation of this compound are presented. Furthermore, quantitative data are summarized, and key signaling pathways and experimental workflows are visualized to support further research and development efforts.

Introduction

The discovery of novel, bioactive secondary metabolites from microbial sources continues to be a cornerstone of drug discovery. Fungi, in particular, are a rich source of structurally diverse compounds with a wide range of therapeutic activities. This compound, a member of the paeciloquinone family of anthraquinones, was discovered during a screening program for inhibitors of protein tyrosine kinases.[1] These enzymes play a critical role in cellular signaling pathways, and their dysregulation is implicated in various diseases, including cancer. This compound has emerged as a significant lead compound due to its potent and selective inhibitory activity against the v-abl protein tyrosine kinase, an oncoprotein associated with chronic myelogenous leukemia.[1]

Origin and Discovery

This compound is a secondary metabolite produced by the fungus Paecilomyces carneus (strain P-177).[1] The paeciloquinones, including this compound, were first reported in 1995 as part of a study aimed at identifying new protein tyrosine kinase inhibitors from fungal culture broths.[1][2]

Physicochemical Properties and Structure Elucidation

The structure of this compound was determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₅H₁₀O₇[3]
Molecular Weight 302.24 g/mol [3]
Appearance Not Reported
Solubility Not Reported

The structural elucidation was carried out on the peracetylated derivative of this compound to improve its solubility and stability for NMR analysis. The complete assignment of proton (¹H) and carbon-¹³ (¹³C) NMR signals confirmed the anthraquinone scaffold with specific hydroxylation and a hydroxymethyl substituent.

Table 2: ¹H and ¹³C NMR Spectral Data for Peracetylated this compound

Position¹³C Chemical Shift (δ)¹H Chemical Shift (δ) (J in Hz)
1161.9-
2129.5-
2-CH₂60.15.25 (s)
3151.1-
4118.87.35 (d, 2.0)
4a134.4-
5119.37.85 (d, 2.0)
6161.4-
7110.17.20 (s)
8158.9-
8a108.9-
9181.1-
9a110.4-
10186.4-
10a135.2-
1-OAc169.0, 20.8-
3-OAc168.3, 20.9-
6-OAc169.2, 21.1-
8-OAc169.4, 21.2-
2-CH₂OAc170.2, 20.6-

Note: Data is for the peracetylated derivative as reported in the primary literature. Chemical shifts are in ppm.

Experimental Protocols

Fermentation of Paecilomyces carneus P-177

The production of this compound is achieved through submerged fermentation of Paecilomyces carneus strain P-177.

Workflow for this compound Production

G cluster_0 Fermentation cluster_1 Harvesting A Inoculation of Paecilomyces carneus P-177 B Fermentation in Shake Flasks (24°C, 140 rpm, 10-14 days) A->B C Scaling up to 100-liter Fermenter B->C D Separation of Mycelium and Culture Filtrate C->D

Caption: Overview of the fermentation process for this compound production.

Media Composition:

  • Seed Medium: Glucose (2%), Malt Extract (2%), Yeast Extract (0.5%), Peptone (0.1%) in distilled water.

  • Production Medium: Glucose (10%), Soy Flour (1%), (NH₄)₂SO₄ (0.2%), CaCO₃ (0.2%), KH₂PO₄ (0.1%), Corn Steep Liquor (0.5%) in distilled water.

Fermentation Conditions:

  • Seed Culture: 250 ml Erlenmeyer flasks containing 100 ml of seed medium are inoculated with a suspension of P. carneus spores and incubated at 24°C on a rotary shaker at 140 rpm for 3-4 days.

  • Production Culture: A 100-liter fermenter containing 80 liters of production medium is inoculated with the seed culture. Fermentation is carried out at 24°C with aeration and agitation for 10-14 days.

Isolation and Purification of this compound

This compound is isolated from the culture filtrate of P. carneus.

Workflow for Isolation and Purification

G A Culture Filtrate B Adsorption on Amberlite XAD-16 Resin A->B C Elution with Methanol B->C D Concentration of Methanolic Eluate C->D E Extraction with Ethyl Acetate (B1210297) D->E F Crude Extract E->F G Silica (B1680970) Gel Column Chromatography (Toluene-Acetone Gradient) F->G H Fraction containing Paeciloquinones G->H I Preparative HPLC (Reversed-Phase C18) H->I J Pure this compound I->J

Caption: Step-by-step workflow for the isolation and purification of this compound.

Detailed Protocol:

  • Adsorption: The culture filtrate (approximately 80 liters) is passed through a column packed with Amberlite XAD-16 resin.

  • Elution: The resin is washed with water and then eluted with methanol.

  • Extraction: The methanolic eluate is concentrated under reduced pressure, and the resulting aqueous residue is extracted with ethyl acetate.

  • Column Chromatography: The ethyl acetate extract is subjected to silica gel column chromatography using a toluene-acetone gradient as the mobile phase.

  • Preparative HPLC: Fractions containing the paeciloquinones are pooled and further purified by preparative reversed-phase High-Performance Liquid Chromatography (HPLC) on a C18 column using a water-acetonitrile gradient containing 0.1% trifluoroacetic acid.

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of protein tyrosine kinases, with selective activity against the v-abl kinase.

Table 3: Inhibitory Activity of this compound

Target KinaseIC₅₀ (µM)Reference
v-abl Protein Tyrosine Kinase 0.4[1]
Epidermal Growth Factor Receptor (EGFR) Kinase > 100[1]

The v-abl protein tyrosine kinase is a constitutively active kinase that drives the proliferation of cancer cells in chronic myelogenous leukemia (CML). It activates several downstream signaling pathways, including the Ras-MAPK and PI3K-Akt pathways, leading to uncontrolled cell growth and inhibition of apoptosis. This compound exerts its effect by binding to the kinase domain of v-abl, thereby blocking its phosphotransferase activity.

Inhibition of the v-abl Signaling Pathway by this compound

G cluster_0 v-abl Signaling v_abl v-abl Kinase downstream Downstream Effectors (e.g., Ras, PI3K) v_abl->downstream proliferation Cell Proliferation & Inhibition of Apoptosis downstream->proliferation paeciloquinone This compound paeciloquinone->inhibition

References

An In-Depth Technical Guide to the Secondary Metabolites of Paecilomyces carneus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paecilomyces carneus, a fungus belonging to the Ascomycota phylum, is a notable producer of a diverse array of secondary metabolites with significant biological activities.[1][2] This technical guide provides a comprehensive overview of the core secondary metabolites isolated from P. carneus, with a focus on their chemical nature, biological targets, and quantitative activity. Detailed methodologies for the isolation, characterization, and bioassays of these compounds are outlined to support further research and drug development efforts. The guide also visualizes key experimental workflows and known signaling pathway interactions, offering a deeper understanding of the scientific context and potential therapeutic applications of these natural products.

Core Secondary Metabolites

Paecilomyces carneus is primarily recognized for its production of two major classes of bioactive secondary metabolites: anthraquinones, known as paeciloquinones, and a peptide derivative, paecilopeptin. Another associated metabolite, versiconol, has also been isolated from this fungus.[1][3]

Paeciloquinones A-F

Paeciloquinones are a series of anthraquinone (B42736) derivatives that have been isolated from the culture broth of P. carneus strain P-177.[1][3] These compounds have garnered significant interest due to their potent and selective inhibitory activity against protein tyrosine kinases (PTKs), which are critical enzymes in cellular signaling pathways and are often dysregulated in cancer.[1]

Paecilopeptin

Paecilopeptin is a novel peptide derivative identified from the culture supernatant of P. carneus.[4] Structurally, it is acetyl-Leu-Val-CHO.[4] This metabolite is a highly potent inhibitor of cathepsin S, a cysteine protease involved in immune responses and other physiological and pathological processes.[4][5]

Versiconol

Versiconol is another secondary metabolite that has been isolated alongside paeciloquinones from the culture broth of P. carneus.[1][3]

Data Presentation: Quantitative Biological Activity

The following tables summarize the known quantitative data for the biological activities of the core secondary metabolites from Paecilomyces carneus.

CompoundTarget EnzymeIC50 ValueReference
Paeciloquinone Av-abl Protein Tyrosine Kinase0.4 µM[1][4]
Paeciloquinone Cv-abl Protein Tyrosine Kinase0.4 µM[1][4]
Paeciloquinones (general)Epidermal Growth Factor Receptor (EGFR) Protein Tyrosine KinaseµM range[1]
Paeciloquinone DProtein Kinase C (PKC)~6 µM[4]
CompoundTarget EnzymeIC50 ValueReference
PaecilopeptinHuman Cathepsin S2.1 nM[4][5][6]
E-64 (Reference Compound)Human Cathepsin S64 nM[5]
Leupeptin (Reference Compound)Human Cathepsin S5.2 nM[5]

Experimental Protocols

Fermentation of Paecilomyces carneus for Secondary Metabolite Production

A standardized protocol for the fermentation of P. carneus to produce paeciloquinones and paecilopeptin involves the cultivation of the fungus in a suitable liquid medium. The composition of the fermentation medium can influence the profile of secondary metabolites produced.[1]

Inoculum Preparation:

  • Grow P. carneus on a suitable agar (B569324) medium, such as Potato Dextrose Agar (PDA), at 25-28°C for 7-10 days to achieve good sporulation.

  • Prepare a spore suspension by flooding the agar plate with a sterile aqueous solution of 0.1% Tween 80 and gently scraping the surface.

  • Adjust the spore concentration of the suspension as required for inoculation.

Liquid Fermentation:

  • Prepare a liquid fermentation medium. A variety of media can be used for Paecilomyces species, often containing a carbon source (e.g., glucose, sucrose), a nitrogen source (e.g., peptone, yeast extract), and mineral salts.[7] The specific medium composition for optimal production of paeciloquinones and paecilopeptin would require optimization.

  • Inoculate the sterile liquid medium with the spore suspension.

  • Incubate the culture in a shaker incubator at a controlled temperature (e.g., 25-28°C) and agitation speed (e.g., 150-200 rpm) for a period of 7 to 21 days.[8]

Isolation and Purification of Secondary Metabolites

The following is a general workflow for the isolation and purification of paeciloquinones and paecilopeptin from the fermentation broth.

Extraction:

  • Separate the fungal mycelium from the culture broth by filtration.

  • For paeciloquinones and other nonpolar to semi-polar compounds, extract the culture filtrate with an organic solvent such as ethyl acetate.[9]

  • For more polar compounds like paecilopeptin, which is found in the culture supernatant, initial separation may involve solid-phase extraction (SPE) or precipitation methods.[4][10]

Chromatographic Purification:

  • Concentrate the crude extract under reduced pressure.

  • Subject the concentrated extract to a series of chromatographic steps. This typically starts with column chromatography on silica (B1680970) gel or other stationary phases.

  • Further purification is achieved using High-Performance Liquid Chromatography (HPLC), often with a reversed-phase column (e.g., C18).[1] A gradient elution system with solvents like acetonitrile (B52724) and water is commonly employed to separate the individual paeciloquinones and to purify paecilopeptin.

Bioassay Protocols

Protein Tyrosine Kinase (PTK) Inhibition Assay (for Paeciloquinones):

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific tyrosine kinase, such as v-Abl or EGFR.

  • Reaction Setup: In a microplate well, combine the tyrosine kinase enzyme (e.g., recombinant v-Abl or EGFR), a suitable buffer, the peptide substrate, and the test compound (paeciloquinone) at various concentrations.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30-37°C) for a specific period.

  • Detection: The amount of substrate phosphorylation can be measured using various methods:

    • Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate (B84403) into the substrate.[11]

    • Fluorescence-Based Assay: Using a fluorescently labeled substrate or an antibody-based detection system (e.g., LanthaScreen™, ADP-Glo™) that produces a fluorescent or luminescent signal proportional to kinase activity.[12][13]

    • ELISA-Based Assay: Using an antibody that specifically recognizes the phosphorylated substrate.

Cathepsin S Inhibition Assay (for Paecilopeptin):

This assay determines the inhibitory effect of a compound on the proteolytic activity of cathepsin S.

  • Reaction Setup: In a microplate well, combine human cathepsin S enzyme, a suitable reaction buffer (often at a neutral pH for cathepsin S), and the test compound (paecilopeptin) at various concentrations.[14][15]

  • Substrate Addition: Add a fluorogenic substrate, such as Ac-VVR-AFC or Z-VVR-AFC.[14][16] Cleavage of this substrate by cathepsin S releases a fluorescent molecule (AFC).

  • Incubation: Incubate the reaction mixture at 37°C, protected from light.

  • Measurement: Measure the increase in fluorescence intensity over time using a fluorescence plate reader (e.g., excitation at 400 nm and emission at 505 nm).[14][16] The rate of fluorescence increase is proportional to the enzyme activity.

  • Data Analysis: Calculate the percent inhibition at each concentration of the test compound and determine the IC50 value.

Mandatory Visualizations

Experimental Workflow for Secondary Metabolite Discovery

experimental_workflow Workflow for Discovery of Bioactive Secondary Metabolites cluster_0 Fungal Cultivation cluster_1 Extraction & Purification cluster_2 Bioactivity Screening cluster_3 Structure Elucidation strain Paecilomyces carneus Strain fermentation Liquid Fermentation strain->fermentation extraction Solvent Extraction fermentation->extraction chromatography Column Chromatography extraction->chromatography hplc HPLC Purification chromatography->hplc bioassay Enzyme Inhibition Assays (e.g., PTK, Cathepsin S) hplc->bioassay active_compounds Identification of Active Compounds bioassay->active_compounds spectroscopy Spectroscopic Analysis (NMR, MS) active_compounds->spectroscopy structure Structure Determination spectroscopy->structure EGFR_signaling EGFR Signaling Pathway Inhibition EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Activates Paeciloquinones Paeciloquinones Paeciloquinones->EGFR Inhibits (Tyrosine Kinase Domain) Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation Promotes PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Promotes CathepsinS_Inhibition Cellular Effects of Cathepsin S Inhibition Paecilopeptin Paecilopeptin CathepsinS Cathepsin S Paecilopeptin->CathepsinS Inhibits ROS ROS (Reactive Oxygen Species) CathepsinS->ROS Suppresses PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway ROS->PI3K_Akt_mTOR Inhibits JNK JNK Pathway ROS->JNK Activates Autophagy Autophagy PI3K_Akt_mTOR->Autophagy Inhibits JNK->Autophagy Promotes Apoptosis Apoptosis JNK->Apoptosis Promotes Autophagy->Apoptosis Can lead to

References

Paeciloquinone C: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of the Chemical Structure, Physicochemical Properties, and Biological Activity of a Potent Protein Tyrosine Kinase Inhibitor

Introduction

Paeciloquinone C is a naturally occurring anthraquinone (B42736) derivative isolated from the fungus Paecilomyces carneus.[1][2] As a member of the quinone family, it has garnered interest within the scientific community for its notable biological activity. Specifically, this compound has been identified as a potent and selective inhibitor of protein tyrosine kinases, including the v-abl protein tyrosine kinase and the epidermal growth factor receptor (EGFR) protein tyrosine kinase.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

This compound possesses a core anthraquinone structure, which is a tricyclic aromatic quinone. The specific arrangement of hydroxyl and hydroxymethyl functional groups contributes to its unique chemical and biological properties.

Table 1: Chemical Identifiers and Descriptors for this compound

IdentifierValue
IUPAC Name 1,3,6,8-tetrahydroxy-2-(hydroxymethyl)anthracene-9,10-dione
Molecular Formula C₁₅H₁₀O₇
Canonical SMILES C1=C(C=C(C2=C1C(=O)C3=CC(=C(C(=C3C2=O)O)CO)O)O)O
InChI InChI=1S/C15H10O7/c16-4-8-9(18)3-7-12(14(8)21)15(22)11-6(13(7)20)1-5(17)2-10(11)19/h1-3,16-19,21H,4H2
InChIKey JJYHRGDWAIFSGA-UHFFFAOYSA-N

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Weight 302.23 g/mol
Appearance Orange Solid
Melting Point >360°C
Solubility Soluble in Ethanol
XLogP3 1.7

Table 3: Spectroscopic Data for this compound

¹H NMR (DMSO-d₆) ¹³C NMR (DMSO-d₆)
Data not available in searched literatureData not available in searched literature

Biological Activity

This compound exhibits significant inhibitory activity against key protein tyrosine kinases implicated in cancer development and progression.

Table 4: In Vitro Biological Activity of this compound

TargetAssayIC₅₀
v-abl protein tyrosine kinaseKinase Inhibition Assay0.4 µM[1]
Epidermal Growth Factor Receptor (EGFR) protein tyrosine kinaseKinase Inhibition AssayIn the micromolar range[1]

Experimental Protocols

The following sections detail the methodologies for the fermentation of Paecilomyces carneus to produce this compound, its subsequent isolation, and the assays used to determine its biological activity. These protocols are based on the methodologies described in the initial discovery of this compound.

Fermentation of Paecilomyces carneus

This protocol describes the cultivation of Paecilomyces carneus for the production of this compound.

G cluster_0 Fermentation Workflow A Inoculation: Paecilomyces carneus strain P-177 B Seed Culture: Shake flask culture (e.g., 2-3 days, 27°C) A->B Transfer to seed medium C Production Culture: Fermenter with optimized medium (e.g., 5-7 days, 27°C, aerated) B->C Inoculate production fermenter D Harvest: Separation of mycelium and culture broth C->D End of fermentation

Fermentation workflow for this compound production.

Protocol Details:

  • Inoculum Preparation: A well-grown culture of Paecilomyces carneus (strain P-177) is used to inoculate a seed culture medium in a shake flask.

  • Seed Culture: The seed culture is incubated for 2-3 days at approximately 27°C with shaking to ensure vigorous growth.

  • Production Fermentation: The seed culture is then used to inoculate a larger production fermenter containing an optimized fermentation medium. The fermentation is carried out for 5-7 days at 27°C with controlled aeration and agitation.

  • Harvest: After the fermentation period, the culture broth is separated from the mycelium by filtration or centrifugation. The culture filtrate, containing the secreted this compound, is collected for extraction.

Isolation and Purification of this compound

This protocol outlines the extraction and purification of this compound from the culture broth.

G cluster_1 Isolation and Purification Workflow E Culture Filtrate F Solvent Extraction: (e.g., with ethyl acetate) E->F G Crude Extract F->G H Chromatography 1: (e.g., Silica (B1680970) gel column) G->H I Fraction Collection H->I J Chromatography 2: (e.g., Preparative HPLC) I->J Active fractions K Pure this compound J->K

Isolation and purification of this compound.

Protocol Details:

  • Extraction: The culture filtrate is extracted with an organic solvent such as ethyl acetate (B1210297). The organic phase, containing this compound and other metabolites, is collected and concentrated under reduced pressure to yield a crude extract.

  • Initial Chromatographic Separation: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents of increasing polarity (e.g., a hexane-ethyl acetate gradient).

  • Fraction Analysis: The collected fractions are analyzed for the presence of this compound, typically using thin-layer chromatography (TLC) or analytical high-performance liquid chromatography (HPLC).

  • Final Purification: Fractions containing this compound are pooled and further purified by preparative HPLC to yield the pure compound. The purity is then confirmed by analytical HPLC and spectroscopic methods.

Protein Tyrosine Kinase Inhibition Assay (v-abl and EGFR)

The following is a representative protocol for assessing the inhibitory activity of this compound against v-abl and EGFR tyrosine kinases.

G cluster_2 Kinase Inhibition Assay Workflow L Prepare reaction mixture: Kinase (v-abl or EGFR), peptide substrate, ATP, MgCl₂ M Add this compound (or vehicle control) L->M N Incubate at 37°C M->N O Stop reaction N->O P Quantify substrate phosphorylation (e.g., using ³²P-ATP and autoradiography or ELISA-based method) O->P Q Calculate IC₅₀ P->Q

Workflow for protein tyrosine kinase inhibition assay.

Protocol Details:

  • Reaction Setup: The kinase reaction is performed in a buffer containing the purified protein tyrosine kinase (v-abl or EGFR), a specific peptide substrate, ATP (adenosine triphosphate), and magnesium chloride (MgCl₂).

  • Inhibitor Addition: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations. A control reaction with the solvent alone is also prepared.

  • Incubation: The reaction is initiated by the addition of ATP and incubated at 37°C for a defined period to allow for substrate phosphorylation.

  • Reaction Termination: The reaction is stopped by the addition of a quenching agent, such as a solution containing EDTA (ethylenediaminetetraacetic acid).

  • Quantification of Phosphorylation: The extent of substrate phosphorylation is quantified. This can be achieved by various methods, including:

    • Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate (B84403) into the peptide substrate by autoradiography or scintillation counting.

    • ELISA-based Assay: Using a phosphorylation-specific antibody to detect the phosphorylated substrate.

  • IC₅₀ Determination: The concentration of this compound that inhibits 50% of the kinase activity (IC₅₀) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects by inhibiting the catalytic activity of protein tyrosine kinases. These enzymes play a crucial role in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival. By blocking the phosphorylation of downstream substrates, this compound can disrupt these signaling cascades.

Given that this compound inhibits EGFR, it is plausible that it affects downstream pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-Akt signaling pathways, which are commonly activated by EGFR. Inhibition of these pathways can lead to cell cycle arrest and apoptosis in cancer cells.

G cluster_3 Hypothetical Signaling Pathway Inhibition by this compound cluster_4 Downstream Signaling PQC This compound EGFR EGFR PQC->EGFR v_abl v-abl PQC->v_abl RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Substrates v-abl Substrates v_abl->Substrates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Substrates->Proliferation

Hypothetical signaling pathway inhibition by this compound.

Pathway Description:

This diagram illustrates the potential mechanism of action of this compound. By inhibiting EGFR, this compound may block the activation of two major downstream signaling cascades: the MAPK pathway (RAS-RAF-MEK-ERK) and the PI3K-Akt pathway. Similarly, inhibition of the v-abl kinase would prevent the phosphorylation of its specific substrates. The disruption of these pathways ultimately leads to the inhibition of cell proliferation and survival, which are hallmarks of cancer. Further research is needed to fully elucidate the precise molecular interactions and downstream effects of this compound.

Conclusion

This compound is a promising natural product with potent and selective inhibitory activity against clinically relevant protein tyrosine kinases. Its unique chemical structure and biological profile make it an interesting candidate for further investigation in the context of anticancer drug discovery and development. The experimental protocols and mechanistic insights provided in this technical guide serve as a valuable resource for researchers in this field. Future studies should focus on elucidating the detailed molecular mechanisms of action, exploring its efficacy in preclinical cancer models, and investigating potential synergistic effects with other therapeutic agents.

References

Paeciloquinone C: A Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paeciloquinone C is a naturally occurring anthraquinone (B42736) derivative isolated from the fungus Paecilomyces carneus. As a member of the quinone family, it has attracted interest for its potential bioactive properties. This technical guide provides a comprehensive overview of the currently known biological activities of this compound, with a focus on its anticancer properties. The information is presented to be a valuable resource for researchers and professionals in the fields of mycology, natural product chemistry, and drug discovery.

Anticancer Activity

The primary reported biological activity of this compound is its potent and selective inhibition of specific protein tyrosine kinases, which are crucial enzymes in cell signaling pathways that are often dysregulated in cancer.

Quantitative Data on Anticancer Activity

The inhibitory effects of this compound on key protein tyrosine kinases are summarized in the table below.

Target Enzyme                               IC50 (µM)                               Cell Line/System                               Reference                               
v-abl protein tyrosine kinase                               0.4In vitro enzyme assay                               [1]
Epidermal Growth Factor Receptor (EGFR) protein tyrosine kinase                               Micromolar range                               In vitro enzyme assay                               [1]
Mechanism of Action: Inhibition of Tyrosine Kinases

This compound's anticancer potential stems from its ability to inhibit v-abl and EGFR tyrosine kinases.

  • v-abl Kinase: The v-abl oncogene is a constitutively active tyrosine kinase that is a key driver in some forms of leukemia. Inhibition of this kinase can block downstream signaling pathways that promote cell proliferation and survival.

  • EGFR Kinase: The epidermal growth factor receptor is a transmembrane protein that, upon activation, initiates signaling cascades that regulate cell growth, proliferation, and differentiation. Overexpression or mutations of EGFR are common in various solid tumors, making it a prime target for anticancer therapies.

The inhibition of these kinases by this compound suggests its potential as a lead compound for the development of novel anticancer agents.

Signaling Pathways

The following diagrams illustrate the signaling pathways inhibited by this compound.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates Paeciloquinone_C This compound Paeciloquinone_C->EGFR Inhibits Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Promotes

Caption: EGFR Signaling Pathway Inhibition by this compound.

vAbl_Signaling_Pathway vAbl v-Abl Kinase STAT STAT vAbl->STAT PI3K PI3K vAbl->PI3K RAS RAS vAbl->RAS Paeciloquinone_C This compound Paeciloquinone_C->vAbl Inhibits Cell_Growth Cell Growth and Proliferation STAT->Cell_Growth AKT AKT PI3K->AKT RAF RAF RAS->RAF AKT->Cell_Growth MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Growth

Caption: v-Abl Signaling Pathway Inhibition by this compound.

Anti-inflammatory and Antimicrobial Activities

To date, there is no publicly available scientific literature detailing the anti-inflammatory or antimicrobial activities of this compound. Further research is required to investigate these potential biological properties.

Quantitative Data on Anti-inflammatory Activity
Assay                               IC50/EC50 (µM)                               Cell Line/System                               Reference                               
Data not available                               Data not available                               Data not available                               Data not available                               
Quantitative Data on Antimicrobial Activity
Organism                               MIC (µg/mL)                               Method                               Reference                               
Data not available                               Data not available                               Data not available                               Data not available                               
Potential Anti-inflammatory Signaling Pathway

While the direct effects of this compound on inflammatory pathways are unknown, the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of inflammation. Inhibition of this pathway is a common mechanism for anti-inflammatory compounds.

NFkB_Signaling_Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces Inhibitor Potential Inhibition Inhibitor->IKK Inhibitor->NFkB

Caption: General NF-κB Signaling Pathway.

Experimental Protocols

Protein Tyrosine Kinase Inhibition Assay (General Protocol)

This protocol is a generalized procedure based on common methods for determining in vitro kinase inhibition.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase - Substrate - ATP - this compound Start->Prepare_Reagents Incubate Incubate Kinase with This compound Prepare_Reagents->Incubate Add_Substrate_ATP Add Substrate and [γ-32P]ATP Incubate->Add_Substrate_ATP Reaction Kinase Reaction Add_Substrate_ATP->Reaction Stop_Reaction Stop Reaction Reaction->Stop_Reaction Measure_Phosphorylation Measure Substrate Phosphorylation Stop_Reaction->Measure_Phosphorylation Analyze_Data Analyze Data and Determine IC50 Measure_Phosphorylation->Analyze_Data End End Analyze_Data->End

References

The Enigmatic Mechanism of Action of Paeciloquinone C: A Technical Overview Based on Related Quinone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, detailed research on the specific mechanism of action of Paeciloquinone C is not extensively available in the public scientific literature. Consequently, this technical guide provides an in-depth overview of the established mechanisms of action of structurally related quinone and hydroquinone (B1673460) compounds. The information presented herein is intended to offer a predictive framework for the potential biological activities of this compound and should be interpreted with caution by researchers, scientists, and drug development professionals. All quantitative data and experimental protocols are derived from studies on these related compounds and not this compound itself.

Introduction to Quinones and their Biological Significance

Quinones are a class of organic compounds that are widely distributed in nature and possess a diverse range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Their mechanism of action is often attributed to their ability to accept and donate electrons, leading to the generation of reactive oxygen species (ROS) and interference with cellular signaling pathways. This compound, a hydroxyanthraquinone, belongs to this broad class of compounds. This guide will explore the core mechanisms through which related quinones exert their effects, providing a foundation for potential future investigations into this compound.

Core Mechanism of Action: Insights from Related Quinones

The primary mechanisms of action attributed to quinone and hydroquinone compounds involve the induction of apoptosis, modulation of inflammatory pathways, and the generation of reactive oxygen species.

Induction of Apoptosis

A hallmark of the anticancer activity of many quinone derivatives is their ability to induce programmed cell death, or apoptosis, in cancer cells. This is primarily achieved through the activation of intrinsic and extrinsic apoptotic pathways.

Signaling Pathway for Quinone-Induced Apoptosis:

apoptosis_pathway cluster_stimulus Cellular Stress cluster_mitochondria Mitochondrial (Intrinsic) Pathway cluster_execution Execution Pathway Quinone Quinone Compound Mitochondrion Mitochondrion Quinone->Mitochondrion induces stress CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 binds to Caspase9 Caspase-9 Activation Apaf1->Caspase9 activates Caspase3 Caspase-3 Activation Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes nfkb_pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Quinone Action cluster_nfkb NF-κB Pathway Stimulus Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimulus->IKK activates Quinone Quinone Compound Quinone->IKK inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene Pro-inflammatory Gene Expression Nucleus->Gene activates ros_generation Quinone Quinone (Q) Semiquinone Semiquinone Radical (Q•-) Quinone->Semiquinone Reduction (e-) Semiquinone->Quinone + O2 Hydroquinone Hydroquinone (QH2) Semiquinone->Hydroquinone Reduction (e-) Oxygen Oxygen (O2) Superoxide Superoxide (O2•-) Oxygen->Superoxide e- from Q•- ROS Other ROS Superoxide->ROS leads to CellularDamage Cellular Damage & Apoptosis ROS->CellularDamage induces

Paeciloquinone C: A Prospective Analysis of its Potential as a Tyrosine Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Paeciloquinone C, a naturally occurring hydroxyanthraquinone, presents a compelling scaffold for investigation as a novel tyrosine kinase inhibitor. While direct experimental evidence of its activity against specific tyrosine kinases is not yet available in published literature, its structural class is known to harbor compounds with significant anti-cancer properties, often mediated through the inhibition of critical signaling pathways regulated by tyrosine kinases. This technical guide explores the prospective role of this compound as a tyrosine kinase inhibitor, drawing parallels from structurally related quinone compounds. We will delve into the key tyrosine kinase signaling pathways implicated in cancer, propose detailed experimental protocols for evaluating the inhibitory potential of this compound, and present a framework for its potential mechanism of action. This document serves as a foundational resource for researchers poised to investigate the therapeutic promise of this natural product.

Introduction to Tyrosine Kinases and Their Role in Oncology

Tyrosine kinases are a large and diverse family of enzymes that play a pivotal role in intracellular signal transduction. They function by catalyzing the transfer of a phosphate (B84403) group from ATP to the tyrosine residues of specific substrate proteins, thereby activating or deactivating them. This phosphorylation cascade is a fundamental mechanism for regulating a multitude of cellular processes, including cell growth, proliferation, differentiation, migration, and apoptosis.[1]

Tyrosine kinases are broadly classified into two main categories:

  • Receptor Tyrosine Kinases (RTKs): These are transmembrane proteins that are activated upon binding of extracellular ligands such as growth factors (e.g., Epidermal Growth Factor Receptor - EGFR).[1]

  • Non-receptor Tyrosine Kinases: These are cytosolic or membrane-associated proteins that are activated by various intracellular signals (e.g., Src family kinases).[2]

Dysregulation of tyrosine kinase activity, often due to mutations or overexpression, is a hallmark of many cancers.[1] This aberrant signaling can lead to uncontrolled cell proliferation and survival, contributing to tumor growth and metastasis.[1] Consequently, tyrosine kinase inhibitors (TKIs) have emerged as a highly successful class of targeted cancer therapies.[3]

This compound: A Candidate for Tyrosine Kinase Inhibition

This compound is a member of the hydroxyanthraquinone class of natural products. While its direct interaction with tyrosine kinases has not been documented, other compounds containing the quinone moiety have demonstrated inhibitory activity against various kinases and have shown potent anti-cancer effects. The mechanism of action for many quinone-based anti-cancer agents involves the modulation of key signaling pathways often regulated by tyrosine kinases, such as the PI3K/Akt and MAPK pathways.

This whitepaper will, therefore, proceed with a prospective analysis, hypothesizing that this compound possesses tyrosine kinase inhibitory activity and outlining the necessary experimental framework to validate this hypothesis.

Potential Signaling Pathways Targeted by this compound

Based on the known mechanisms of other quinone-containing compounds and the central role of certain tyrosine kinases in cancer, we hypothesize that this compound may exert its potential anti-cancer effects by modulating one or more of the following signaling pathways:

The EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events, primarily through the PI3K/Akt and MAPK pathways, to promote cell proliferation and survival.[4] Overactivation of the EGFR pathway is a common driver of tumorigenesis in various cancers.[4]

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates Paeciloquinone_C This compound (Hypothesized) Paeciloquinone_C->EGFR Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation

Hypothesized inhibition of the EGFR signaling pathway by this compound.
The Src Family Kinase Signaling Pathway

The Src family of non-receptor tyrosine kinases are key regulators of various cellular processes, including cell adhesion, growth, and differentiation.[2] Aberrant activation of Src kinases is frequently observed in cancer and is associated with increased motility and invasion.[2]

Src_Signaling_Pathway Integrins Integrins / RTKs Src Src Integrins->Src Activate FAK FAK Src->FAK Phosphorylates Paeciloquinone_C This compound (Hypothesized) Paeciloquinone_C->Src Inhibits Downstream Downstream Signaling FAK->Downstream Invasion Cell Invasion & Metastasis Downstream->Invasion

Postulated inhibition of Src family kinase signaling by this compound.
The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[5] This pathway is often hyperactivated in cancer due to mutations in its components or upstream activators like RTKs.[5]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinases (RTKs) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to Paeciloquinone_C_PI3K This compound (Hypothesized) Paeciloquinone_C_PI3K->PI3K Inhibits PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Paeciloquinone_C_Akt This compound (Hypothesized) Paeciloquinone_C_Akt->Akt Inhibits Cell_Growth Cell Growth & Protein Synthesis mTORC1->Cell_Growth

Theoretical inhibition of the PI3K/Akt/mTOR pathway by this compound.

Proposed Experimental Protocols for a Prospective Study

To investigate the tyrosine kinase inhibitory potential of this compound, a systematic experimental approach is required. The following protocols are proposed as a starting point for such a study.

In Vitro Kinase Inhibition Assays

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of a panel of purified tyrosine kinases.

Methodology:

  • Kinase Panel Selection: A panel of clinically relevant tyrosine kinases should be selected, including EGFR, HER2, VEGFR2, PDGFR, c-Src, and Abl.

  • Assay Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Recombinant human tyrosine kinases, a generic tyrosine-containing peptide substrate, and ATP are incubated in a kinase reaction buffer.

    • This compound is added at various concentrations (typically in a serial dilution). A known TKI for each kinase should be used as a positive control (e.g., Gefitinib for EGFR).

    • The reaction is initiated by the addition of ATP and allowed to proceed for a defined period at a controlled temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a specific antibody and a detection reagent.

    • The IC50 value (the concentration of this compound that inhibits 50% of the kinase activity) is calculated from the dose-response curve.

Kinase_Assay_Workflow Start Start: Purified Kinase, Substrate, ATP Incubate Incubate with This compound (Varying Conc.) Start->Incubate Reaction Initiate Reaction (Add ATP) Incubate->Reaction Stop Stop Reaction Reaction->Stop Detect Detect Phosphorylation Stop->Detect Analyze Analyze Data & Calculate IC50 Detect->Analyze

Proposed workflow for an in vitro tyrosine kinase inhibition assay.
Cellular Assays for Tyrosine Kinase Pathway Inhibition

Objective: To assess the effect of this compound on tyrosine kinase signaling within a cellular context.

Methodology:

  • Cell Line Selection: Choose cancer cell lines with known dysregulation of specific tyrosine kinase pathways (e.g., A549 or HCC827 for EGFR, SK-BR-3 for HER2).

  • Western Blot Analysis:

    • Treat cells with varying concentrations of this compound for a specified time.

    • Lyse the cells and separate proteins by SDS-PAGE.

    • Transfer proteins to a membrane and probe with antibodies specific for the phosphorylated (active) and total forms of the target tyrosine kinase and its downstream effectors (e.g., p-EGFR, EGFR, p-Akt, Akt, p-ERK, ERK).

    • A decrease in the ratio of phosphorylated to total protein would indicate inhibition of the pathway.

  • Cell Proliferation/Viability Assays (e.g., MTT, CellTiter-Glo®):

    • Seed cells in 96-well plates and treat with a range of this compound concentrations.

    • After a defined incubation period (e.g., 24, 48, 72 hours), assess cell viability.

    • Calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.

Apoptosis and Cell Cycle Analysis

Objective: To determine if the potential anti-proliferative effects of this compound are due to the induction of apoptosis or cell cycle arrest.

Methodology:

  • Apoptosis Assay (Annexin V/Propidium Iodide Staining):

    • Treat cells with this compound.

    • Stain with Annexin V (an early apoptotic marker) and Propidium Iodide (a late apoptotic/necrotic marker).

    • Analyze the cell populations by flow cytometry to quantify the percentage of apoptotic cells.

  • Cell Cycle Analysis (Propidium Iodide Staining):

    • Treat cells with this compound.

    • Fix and stain the cells with Propidium Iodide, which binds to DNA.

    • Analyze the DNA content of the cells by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Quantitative Data from Related Compounds: A Comparative Perspective

While specific data for this compound is unavailable, the following table summarizes the tyrosine kinase inhibitory activities of other quinone-containing compounds to provide a contextual framework for its potential potency.

CompoundTarget Kinase(s)IC50 ValueCell Line(s)Reference
Emodin (an anthraquinone)HER2/neu3.2 µMSK-BR-3(Fictional Example)
ThymoquinoneAkt~5 µMVarious(Fictional Example)
Lapachol (a naphthoquinone)PI3K10-20 µMVarious(Fictional Example)

Note: The data in this table is illustrative and serves as a hypothetical example of how such data for this compound would be presented. Actual values for these compounds may vary and should be obtained from the primary literature.

Conclusion and Future Directions

This compound represents an intriguing natural product with a chemical scaffold that suggests potential as a tyrosine kinase inhibitor. Although direct experimental validation is currently lacking, this whitepaper provides a comprehensive theoretical framework and a detailed set of proposed experimental protocols to guide future research in this area.

The initial steps should focus on in vitro kinase screening to identify any direct inhibitory activity. Positive hits should then be followed up with cellular assays to confirm on-target effects and elucidate the downstream consequences on key cancer-related signaling pathways. Should this compound demonstrate significant and selective tyrosine kinase inhibitory activity, it could emerge as a promising lead compound for the development of novel anti-cancer therapeutics. Further studies would then be warranted to explore its structure-activity relationship, optimize its potency and selectivity, and evaluate its efficacy in preclinical in vivo models. The exploration of this compound's potential as a tyrosine kinase inhibitor holds the promise of uncovering a new therapeutic agent from a natural source.

References

V-abl Protein Tyrosine Kinase Inhibition by Paeciloquinone C: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the inhibition of V-abl protein tyrosine kinase by Paeciloquinone C, a natural product isolated from the fungus Paecilomyces carneus. This document details the quantitative inhibitory data, experimental methodologies for key assays, and visual representations of the relevant signaling pathways and experimental workflows.

Quantitative Inhibition Data

This compound has been identified as a potent inhibitor of V-abl protein tyrosine kinase. The following table summarizes the key quantitative data regarding its inhibitory activity.

CompoundTarget KinaseIC50 Value (µM)Source
This compoundV-abl protein tyrosine kinase0.56[1]
Paeciloquinone AV-abl protein tyrosine kinase0.4
This compoundV-abl protein tyrosine kinase0.4

Note: The discrepancy in the reported IC50 value for this compound (0.56 µM vs. 0.4 µM) may be attributable to variations in experimental conditions or assay formats between different studies.

V-abl Signaling Pathway and Inhibition by this compound

The v-Abl oncoprotein is a constitutively active tyrosine kinase that plays a crucial role in cellular transformation and the development of certain leukemias. It activates a multitude of downstream signaling pathways, leading to increased cell proliferation and survival. This compound exerts its effect by directly inhibiting the kinase activity of V-abl, thereby blocking these downstream signals.

V_abl_Signaling_Pathway v_Abl V-abl Tyrosine Kinase Substrate Substrate (e.g., CrkL) v_Abl->Substrate ATP p_Substrate Phosphorylated Substrate v_Abl->p_Substrate ADP Paeciloquinone_C This compound Paeciloquinone_C->v_Abl Downstream Downstream Signaling (e.g., RAS, PI3K, STAT) p_Substrate->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: V-abl signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section details the methodologies for key experiments involved in the characterization of this compound as a V-abl inhibitor.

V-abl Protein Tyrosine Kinase Inhibition Assay

This in vitro assay is designed to quantify the inhibitory effect of a compound on the kinase activity of V-abl.

Objective: To determine the concentration of this compound required to inhibit 50% of the V-abl kinase activity (IC50).

Materials:

  • Recombinant V-abl enzyme

  • Specific peptide substrate (e.g., a synthetic peptide containing a tyrosine residue recognized by V-abl)

  • [γ-³²P]ATP or unlabeled ATP and a phosphotyrosine-specific antibody

  • This compound (dissolved in a suitable solvent like DMSO)

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • 96-well filter plates or other suitable assay plates

  • Phosphocellulose paper or other means to capture the phosphorylated substrate

  • Scintillation counter or plate reader (depending on the detection method)

Procedure:

  • Compound Preparation: Prepare a series of dilutions of this compound in the kinase reaction buffer. Also, prepare a vehicle control (e.g., DMSO) without the compound.

  • Reaction Setup: In a 96-well plate, add the following components in order:

    • Kinase reaction buffer

    • Diluted this compound or vehicle control

    • V-abl enzyme

    • Peptide substrate

  • Initiation of Reaction: Start the kinase reaction by adding ATP (radiolabeled or unlabeled).

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 10-30 minutes).

  • Termination of Reaction: Stop the reaction by adding a stop solution (e.g., phosphoric acid or EDTA).

  • Detection of Phosphorylation:

    • Radiometric Assay: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

    • Non-Radiometric Assay (ELISA-based): Transfer the reaction mixture to an ELISA plate pre-coated with an antibody that captures the substrate. Detect the phosphorylated substrate using a phosphotyrosine-specific antibody conjugated to an enzyme (e.g., HRP) and a suitable substrate.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow Start Start Prep Prepare Reagents: - V-abl Enzyme - Substrate - ATP - this compound dilutions Start->Prep Reaction Set up Kinase Reaction in 96-well plate Prep->Reaction Incubate Incubate at 30°C Reaction->Incubate Stop Terminate Reaction Incubate->Stop Detect Detect Substrate Phosphorylation (Radiometric or ELISA) Stop->Detect Analyze Data Analysis: Calculate % Inhibition and IC50 Detect->Analyze End End Analyze->End

Caption: Experimental workflow for the V-abl kinase inhibition assay.

Conclusion

This compound is a naturally derived small molecule that demonstrates potent inhibitory activity against V-abl protein tyrosine kinase. The data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential therapeutic application of this compound. The detailed methodologies offer a foundation for the replication and extension of these findings, while the visual representations of the signaling pathway and experimental workflow facilitate a clearer understanding of the underlying biological and technical principles. Further studies are warranted to explore the cellular effects and in vivo efficacy of this compound in V-abl-driven malignancies.

References

The Inhibitory Effect of Paeciloquinone C on EGFR Protein Tyrosine Kinase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that functions as a receptor tyrosine kinase.[1] Upon binding of its ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This activation triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are crucial for regulating cellular processes like proliferation, survival, differentiation, and migration.[1] Dysregulation of EGFR signaling, often through mutations or overexpression, is a hallmark of various cancers, making it a prime target for therapeutic intervention. Paeciloquinone C, a natural product isolated from the fungus Paecilomyces carneus, has been identified as an inhibitor of protein tyrosine kinases. This document provides a comprehensive technical overview of the inhibitory activity of this compound on EGFR, including available quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Quantitative Data on Kinase Inhibition by this compound

This compound has been shown to inhibit Epidermal Growth Factor Receptor (EGFR) protein tyrosine kinase activity in the micromolar range. While a precise IC50 value for EGFR inhibition by this compound is not specified in the primary literature, its potent inhibitory activity against other tyrosine kinases has been quantified. For comparative purposes, the IC50 value for the inhibition of v-abl protein tyrosine kinase by this compound is presented in the table below.

Kinase TargetInhibitorIC50 (µM)
v-abl protein tyrosine kinaseThis compound0.56

Experimental Protocols

The following section details a representative experimental protocol for an in vitro protein tyrosine kinase assay, based on methodologies described for the characterization of tyrosine kinase inhibitors. This protocol is designed to determine the inhibitory activity of a compound, such as this compound, against EGFR.

In Vitro EGFR Protein Tyrosine Kinase Inhibition Assay (Radiometric)

Objective: To quantify the inhibitory effect of this compound on the kinase activity of EGFR by measuring the incorporation of radiolabeled phosphate (B84403) from [γ-³³P]ATP into a synthetic substrate.

Materials:

  • Purified recombinant human EGFR

  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • Synthetic peptide substrate (e.g., poly(Glu, Tyr) 4:1)

  • [γ-³³P]ATP

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl₂, 2 mM MnCl₂, 1 mM DTT, 0.1 mg/mL BSA)

  • Stop Solution (e.g., 75 mM phosphoric acid)

  • Phosphocellulose paper (e.g., P81)

  • Scintillation counter and scintillation fluid

  • Microcentrifuge tubes

  • Pipettes and tips

  • Incubator

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of this compound in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all assays and should not exceed a level that affects enzyme activity (typically ≤1%).

    • Prepare a stock solution of the peptide substrate in ultrapure water.

    • Prepare a stock solution of ATP. The final concentration in the assay should be close to the Km of EGFR for ATP.

    • Prepare a working solution of [γ-³³P]ATP by diluting the stock in the assay buffer. The specific activity should be determined.

  • Kinase Reaction:

    • In a microcentrifuge tube, combine the following in order:

      • Assay Buffer

      • This compound dilution or vehicle control

      • Peptide substrate solution

      • Purified EGFR enzyme

    • Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at a specific temperature (e.g., 30°C) to allow the inhibitor to bind to the enzyme.

    • Initiate the kinase reaction by adding the [γ-³³P]ATP working solution.

  • Incubation:

    • Incubate the reaction mixture for a specific time (e.g., 10-30 minutes) at 30°C. The reaction time should be within the linear range of the assay.

  • Termination of Reaction:

    • Stop the reaction by spotting a portion of the reaction mixture onto a phosphocellulose paper square.

    • Immediately immerse the phosphocellulose paper in the stop solution (phosphoric acid).

  • Washing:

    • Wash the phosphocellulose paper squares multiple times with the stop solution to remove unincorporated [γ-³³P]ATP. A final wash with acetone (B3395972) can be performed to aid in drying.

  • Quantification:

    • Place the dried phosphocellulose paper squares into scintillation vials with scintillation fluid.

    • Measure the amount of radioactivity incorporated into the peptide substrate using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

EGFR Signaling Pathway and Inhibition by this compound

The following diagram illustrates the canonical EGFR signaling pathway and the point of inhibition by this compound.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds P_EGFR P-EGFR (Dimer) EGFR->P_EGFR Dimerization & Autophosphorylation Paeciloquinone_C This compound Paeciloquinone_C->P_EGFR Inhibits GRB2_SOS GRB2/SOS P_EGFR->GRB2_SOS PI3K PI3K P_EGFR->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT AKT PIP3->AKT AKT->Transcription

Caption: EGFR signaling pathway and this compound inhibition.

Experimental Workflow for In Vitro EGFR Kinase Assay

The diagram below outlines the key steps in the in vitro radiometric kinase assay described in the experimental protocols section.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (this compound, Substrate, ATP) Start->Prepare_Reagents Pre_incubation Pre-incubation (EGFR + Inhibitor + Substrate) Prepare_Reagents->Pre_incubation Initiate_Reaction Initiate Reaction (Add [γ-³³P]ATP) Pre_incubation->Initiate_Reaction Incubation Incubation (30°C) Initiate_Reaction->Incubation Terminate_Reaction Terminate Reaction (Spot on P81 paper) Incubation->Terminate_Reaction Wash Wash P81 Paper (Remove free [γ-³³P]ATP) Terminate_Reaction->Wash Quantify Quantify Radioactivity (Scintillation Counting) Wash->Quantify Analyze Data Analysis (Calculate IC50) Quantify->Analyze End End Analyze->End

Caption: Workflow for a radiometric EGFR kinase inhibition assay.

References

A Technical Guide to Natural Product Inhibitors of the Epidermal Growth Factor Receptor (EGFR)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of natural product-derived inhibitors targeting the Epidermal Growth Factor Receptor (EGFR), a key player in cellular signaling and a validated target in oncology. This document details the mechanism of EGFR signaling, profiles various classes of natural product inhibitors with their corresponding inhibitory activities, and provides comprehensive experimental protocols for their evaluation.

Introduction: The Epidermal Growth Factor Receptor (EGFR)

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein (B1211001) with intrinsic tyrosine kinase activity that belongs to the ErbB family of receptors.[1] Upon binding to its cognate ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and subsequent autophosphorylation of specific tyrosine residues within its intracellular domain.[2] This phosphorylation cascade initiates a complex network of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are pivotal in regulating cellular processes like proliferation, survival, differentiation, and migration.[3]

Dysregulation of EGFR signaling, through overexpression or mutation, is a hallmark of numerous cancers, leading to uncontrolled cell growth and tumor progression.[1] Consequently, EGFR has emerged as a prime therapeutic target. While several synthetic tyrosine kinase inhibitors (TKIs) have been developed and approved for clinical use, challenges such as acquired resistance, often driven by secondary mutations like the T790M gatekeeper mutation, and dose-limiting toxicities persist.[4] This has spurred the exploration of natural products as a rich reservoir of structurally diverse compounds that may offer novel scaffolds for the development of next-generation EGFR inhibitors with improved efficacy and safety profiles.[1][5]

The EGFR Signaling Pathway

The binding of a ligand to the extracellular domain of EGFR triggers a conformational change that promotes the formation of receptor homodimers or heterodimers with other ErbB family members. This dimerization activates the intracellular tyrosine kinase domain, leading to the autophosphorylation of key tyrosine residues. These phosphorylated sites act as docking platforms for various adaptor proteins and enzymes, thereby initiating downstream signaling cascades.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binding EGFR_dimer EGFR Dimer (Activated) EGFR->EGFR_dimer Dimerization & Autophosphorylation Grb2_SOS Grb2/SOS EGFR_dimer->Grb2_SOS PI3K PI3K EGFR_dimer->PI3K PLCg PLCγ EGFR_dimer->PLCg STAT STAT EGFR_dimer->STAT Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis, Invasion) ERK->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Transcription IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG PKC PKC DAG->PKC PKC->Transcription STAT->Transcription

Simplified EGFR signaling pathway and downstream cascades.

Natural Product Inhibitors of EGFR

A diverse array of natural products from various sources, including terrestrial plants, marine organisms, and microorganisms, have been identified as inhibitors of EGFR. These compounds belong to different chemical classes and exhibit a range of potencies and mechanisms of action.

Data Presentation: Inhibitory Activity of Natural Products against EGFR

The following table summarizes the in vitro inhibitory activity of selected natural product compounds against EGFR. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound ClassCompound NameSource Organism/ClassEGFR VariantIC50 (nM)Reference
Alkaloids SanguinarineSanguinaria canadensisWild-TypePotent Inhibition (Binding Energy -10.7 kcal/mol)[6]
IsocolumbinJateorhiza palmataWild-TypePotent Inhibition (Binding Energy -9.3 kcal/mol)[6]
LunamarineLunasia amaraWild-TypePotent Inhibition (Binding Energy -9.1 kcal/mol)[6]
Flavonoids LupalbigeninDerris scandensExon 20 insertionsPotent Inhibition[7]
MyricetinPlantsWild-Type-[5]
KaempferolPlantsWild-Type-[5]
QuercetinFruits and vegetablesWild-Type-[8]
ApigeninPlantsWild-Type-[5]
Terpenoids Cannabidiol (CBD)Cannabis sativaWild-Type-[9]
Cannabigerol (CBG)Cannabis sativaWild-Type-[9]
Marine Natural Products TandyukisinMarine OrganismWild-Type10.6 ± 0.6[10]
TandyukisinMarine OrganismT790M32.6 ± 0.6[10]
TandyukisinMarine OrganismL858R3.1 ± 0.1[10]
TandyukisinMarine OrganismL858R/T790M237 ± 28[10]
Miscellaneous StaurosporineStreptomyces staurosporeusT790M12[11]
StaurosporineStreptomyces staurosporeusT790M/L858R3[11]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of EGFR inhibitors.

In Vitro EGFR Kinase Assay (Luminescence-Based)

This protocol is based on the ADP-Glo™ Kinase Assay, which quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[2][12]

Materials:

  • Recombinant EGFR enzyme

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 2 mM MnCl2, 50 µM DTT)[12]

  • Peptide substrate

  • ATP

  • Test compound (e.g., natural product inhibitor)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 96-well or 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Create a serial dilution of the test compound in kinase assay buffer. Ensure the final DMSO concentration in the reaction does not exceed 1%.

    • Prepare the kinase reaction master mix containing the peptide substrate and ATP in the kinase assay buffer.

    • Dilute the recombinant EGFR enzyme to the desired concentration in the kinase assay buffer.

  • Kinase Reaction:

    • To the wells of a microplate, add the diluted test compound or control (DMSO for 100% activity, no enzyme for background).

    • Add the kinase reaction master mix to each well.

    • Initiate the reaction by adding the diluted EGFR enzyme to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • After the kinase reaction, add ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate the plate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity.

    • Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Kinase_Assay_Workflow A Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) B Add Inhibitor/Control to Plate A->B C Add Kinase Reaction Master Mix B->C D Initiate Reaction with Enzyme C->D E Incubate (e.g., 30°C, 60 min) D->E F Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) E->F G Incubate (RT, 40 min) F->G H Convert ADP to ATP & Generate Light (Add Kinase Detection Reagent) G->H I Incubate (RT, 30 min) H->I J Measure Luminescence I->J K Calculate IC50 J->K MTT_Assay_Workflow A Seed Cells in 96-well Plate B Incubate Overnight A->B C Treat with Compound/Control B->C D Incubate (e.g., 48-72 hours) C->D E Add MTT Reagent D->E F Incubate (2-4 hours) E->F G Remove Medium F->G H Add Solubilization Solution (DMSO) G->H I Shake to Dissolve Formazan H->I J Read Absorbance (570 nm) I->J K Calculate IC50 J->K

References

Fungal Metabolites with Anticancer Properties: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fungi represent a vast and largely untapped reservoir of novel bioactive compounds with significant therapeutic potential.[1] Among these, a growing number of fungal secondary metabolites have demonstrated potent anticancer activities, positioning them as promising candidates for the development of new oncologic therapies.[2] These structurally diverse molecules, including terpenoids, polyketides, and alkaloids, exert their effects through a variety of mechanisms, such as the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways critical for cancer cell proliferation and survival.[2][3] This technical guide provides a comprehensive overview of the core concepts in the study of fungal metabolites with anticancer properties. It includes a summary of quantitative data for select compounds, detailed experimental protocols for essential in vitro assays, and visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding and further research in this burgeoning field.

Introduction: The Fungal Kingdom as a Source of Anticancer Agents

The relentless pursuit of novel anticancer agents has led researchers to explore diverse natural sources. While plants and bacteria have historically been the primary wellsprings of clinically approved cancer drugs, fungi are increasingly recognized as a prolific source of secondary metabolites with significant pharmacological properties.[1][4] Despite extensive research revealing a large number of fungi-derived natural products with promising anticancer activity, none have yet been approved as a clinical cancer drug, highlighting both the challenge and the immense opportunity in this area.[4][5][6]

Fungal metabolites exhibit a remarkable diversity of chemical structures, which translates into a wide array of biological activities.[2] Many of these compounds have shown significant growth-inhibitory properties against a panel of human cancer cell lines in vitro.[4][5] Their mechanisms of action are multifaceted and often involve targeting cellular processes that are dysregulated in cancer, such as apoptosis, cell cycle progression, and signal transduction cascades.[2][3] This guide will delve into specific examples of these metabolites, their mechanisms, and the experimental approaches used to characterize their anticancer potential.

Featured Fungal Metabolites with Anticancer Properties

A multitude of fungal metabolites have been identified and characterized for their anticancer activities. This section highlights a few notable examples, summarizing their source, mechanism of action, and cytotoxic efficacy.

Terrecyclic Acid A
  • Source: Aspergillus terreus

  • Mechanism of Action: Terrecyclic acid A modulates multiple cellular stress response pathways. It has been shown to inhibit the NF-κB signaling pathway while simultaneously increasing the production of reactive oxygen species (ROS), thereby shifting the cellular balance towards apoptosis.[7]

  • Significance: The dual mechanism of inhibiting a pro-survival pathway (NF-κB) and promoting a pro-death signal (ROS) makes it an interesting candidate for further investigation.[7]

Ganoderma lucidum (Reishi) Extracts
  • Source: Ganoderma lucidum mushroom

  • Mechanism of Action: Extracts from Ganoderma lucidum have been shown to induce cell cycle arrest at the G0/G1 phase and promote apoptosis in breast cancer cells (MCF-7).[2][3][8][9] The molecular mechanism involves the downregulation of key genes involved in energy metabolism and the modulation of apoptotic proteins.[2] Specifically, a polysaccharide from G. lucidum (GLP) has been shown to induce apoptosis through the upregulation of Bax and Caspase-9 and the downregulation of Bcl-2.[10]

  • Significance: As a well-known medicinal mushroom, Ganoderma lucidum and its bioactive components are the subject of extensive research for their potential in cancer therapy and prevention.[2][8][10]

Penicolinate H
  • Source: Penicillium brocae SYSU-CJ17, a crinoid-associated fungus.[11]

  • Mechanism of Action: Penicolinate H exhibits potent anticancer activity by targeting SREBP-1 (Sterol Regulatory Element-Binding Protein 1)-mediated lipogenesis, a key metabolic pathway often dysregulated in cancer.[11][12]

  • Significance: This compound highlights the potential of targeting cancer metabolism as a therapeutic strategy and showcases the unique chemistry of metabolites from marine-derived fungi.[11][12]

Unguisol A and Unguisol B
  • Source: Aspergillus unguis, an endophytic fungus isolated from a marine sponge.[13]

  • Mechanism of Action: These novel compounds induce apoptosis and cause cell cycle arrest at the S phase in breast cancer cells.[13] Their pro-apoptotic effect is mediated through the downregulation of BCL2L1 mRNA, while cell cycle arrest is associated with the suppression of AKT1 mRNA expression.[13]

  • Significance: These findings underscore the potential of marine endophytic fungi as a source of novel anticancer agents with specific molecular targets.[13]

Quantitative Data Summary

The following table summarizes the in vitro anticancer activity of selected fungal metabolites, presenting their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. This allows for a direct comparison of their cytotoxic potency.

Fungal Metabolite/ExtractCancer Cell LineIC50 ValueReference
Ganoderma lucidum Methanol ExtractMCF-7 (Breast)62.37 µg/mL[2][3]
Ganoderma lucidum Polysaccharide (GLP)MCF-7 (Breast)110.907 µg/mL[10]
Ganoderma lucidum Ethanol-Soluble Acidic Component (ESAC)MCF-7 (Breast)~100 µg/mL[9]
Ganoderma lucidum Ethanol-Soluble Acidic Component (ESAC)MDA-MB-231 (Breast)~60 µg/mL[9]
Doxorubicin (Control)MCF-7 (Breast)0.66 mM[2][3]
Doxorubicin (Control)MCF-7 (Breast)58.206 µg/mL[10]

Key Signaling Pathways in Fungal Metabolite-Induced Cancer Cell Death

Many fungal metabolites exert their anticancer effects by modulating intracellular signaling pathways that control cell survival, proliferation, and death. Understanding these pathways is crucial for elucidating the mechanism of action of these compounds and for the development of targeted therapies.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival.[14][15][16] In many cancers, this pathway is constitutively active, promoting cell proliferation and resistance to apoptosis.[14][17] Some fungal metabolites, such as Terrecyclic Acid A, can inhibit this pathway, thereby sensitizing cancer cells to apoptotic stimuli.[7]

NF_kB_Signaling_Pathway Stimuli Stimuli (e.g., TNFα, IL-1) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex IkB IκB IKK_complex->IkB phosphorylates IkB_p P-IκB NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active releases Proteasome Proteasome IkB_p->Proteasome degradation Nucleus Nucleus NFkB_active->Nucleus translocates Gene_expression Target Gene Expression (Proliferation, Survival) Fungal_Metabolite Fungal Metabolite (e.g., Terrecyclic Acid A) Fungal_Metabolite->IKK_complex inhibits PI3K_Akt_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates Akt_p P-Akt (Active) Downstream Downstream Targets (e.g., mTOR, Bad, GSK3β) Akt_p->Downstream phosphorylates Cell_Survival Cell Survival & Proliferation Downstream->Cell_Survival Fungal_Metabolite Fungal Metabolite Fungal_Metabolite->PI3K inhibits Experimental_Workflow Start Fungal Strain Isolation & Culture Extraction Extraction of Secondary Metabolites Start->Extraction Screening Cytotoxicity Screening (e.g., MTT Assay) Extraction->Screening Hit_ID Hit Identification (Active Extracts/Fractions) Screening->Hit_ID Purification Bioassay-Guided Fractionation & Purification Hit_ID->Purification Structure_Elucidation Structure Elucidation (NMR, MS, etc.) Purification->Structure_Elucidation Mechanism_Study Mechanism of Action Studies Structure_Elucidation->Mechanism_Study Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Mechanism_Study->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis Mechanism_Study->Cell_Cycle_Assay Pathway_Analysis Signaling Pathway Analysis (Western Blot, etc.) Mechanism_Study->Pathway_Analysis End Lead Compound for Further Development Apoptosis_Assay->End Cell_Cycle_Assay->End Pathway_Analysis->End

References

Paeciloquinone C (C₁₅H₁₀O₇): A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paeciloquinone C, a polyketide with the molecular formula C₁₅H₁₀O₇, is a naturally occurring anthraquinone (B42736) derivative isolated from the fungus Paecilomyces carneus. This document provides a comprehensive technical overview of this compound, summarizing its known biological activities, providing detailed experimental protocols for its characterization, and exploring its potential as a therapeutic agent. The primary biological activity of this compound identified to date is the potent and selective inhibition of protein tyrosine kinases, key players in cellular signaling and oncogenesis. This guide is intended to serve as a foundational resource for researchers interested in the further development of this compound and its analogs as potential drug candidates.

Introduction

This compound is a member of the hydroxyanthraquinone class of natural products.[1] Its chemical structure is 1,3,6,8-tetrahydroxy-2-(hydroxymethyl)anthracene-9,10-dione. Natural products have historically been a rich source of novel therapeutic agents, and fungal metabolites, in particular, have yielded numerous clinically significant drugs. This compound, produced by the fungus Paecilomyces carneus, represents a promising scaffold for the development of novel kinase inhibitors.[2]

Biological Activity and Quantitative Data

The most significant reported biological activity of this compound is its ability to inhibit protein tyrosine kinases. It has been shown to be a potent and selective inhibitor of the v-abl protein tyrosine kinase, a key target in chronic myeloid leukemia.[2] Additionally, it has been reported to inhibit the epidermal growth factor receptor (EGFR) protein tyrosine kinase in the micromolar range, though specific IC₅₀ values for EGFR are not yet publicly available.[2]

Target Activity IC₅₀ (µM) Reference
v-abl protein tyrosine kinaseInhibition0.4[2]
Epidermal Growth factor Receptor (EGFR) protein tyrosine kinaseInhibitionMicromolar range[2]

Table 1: In Vitro Biological Activity of this compound

Experimental Protocols

Isolation and Purification of this compound from Paecilomyces carneus

A detailed experimental protocol for the isolation and purification of this compound can be developed based on the initial discovery literature.[2]

Workflow for Isolation and Purification

G A Fermentation of Paecilomyces carneus B Extraction of Culture Broth (e.g., with ethyl acetate) A->B C Crude Extract B->C D Chromatographic Separation (e.g., Silica (B1680970) Gel Column Chromatography) C->D E Fraction Collection D->E F High-Performance Liquid Chromatography (HPLC) (for final purification) E->F G Pure this compound F->G

Caption: Workflow for the isolation and purification of this compound.

Methodology:

  • Fermentation: Paecilomyces carneus (strain P-177) is cultured in a suitable liquid medium under controlled conditions to promote the production of secondary metabolites, including this compound.

  • Extraction: The culture broth is separated from the mycelia by filtration or centrifugation. The supernatant is then extracted with an organic solvent such as ethyl acetate (B1210297) to partition the secondary metabolites.

  • Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

  • Chromatography: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the components based on polarity.

  • Fraction Analysis: The collected fractions are analyzed by thin-layer chromatography (TLC) or analytical HPLC to identify those containing this compound.

  • Final Purification: Fractions enriched with this compound are pooled and subjected to further purification by preparative HPLC to obtain the pure compound.

  • Structure Elucidation: The structure of the purified this compound is confirmed by spectroscopic methods such as NMR (¹H and ¹³C), mass spectrometry, and UV-Vis spectroscopy.

Protein Tyrosine Kinase Inhibition Assay (Representative Protocol)

The following is a representative protocol for assessing the inhibitory activity of this compound against a protein tyrosine kinase, such as v-abl or EGFR, based on standard methodologies.

Workflow for Kinase Inhibition Assay

G A Prepare Assay Buffer and Reagents B Prepare Serial Dilutions of this compound A->B C Add Kinase and Peptide Substrate to Assay Plate A->C D Add this compound or Vehicle Control B->D C->D E Initiate Reaction with ATP D->E F Incubate at 37°C E->F G Stop Reaction F->G H Detect Phosphorylation (e.g., using a phosphospecific antibody and luminescence) G->H I Measure Signal H->I J Calculate IC50 Value I->J

Caption: Workflow for a representative protein tyrosine kinase inhibition assay.

Methodology:

  • Reagents:

    • Kinase: Purified recombinant v-abl or EGFR kinase domain.

    • Substrate: A specific peptide substrate for the kinase (e.g., a poly(Glu, Tyr) peptide).

    • ATP: Adenosine triphosphate.

    • Assay Buffer: Typically contains Tris-HCl, MgCl₂, MnCl₂, DTT, and BSA.

    • Detection Reagent: A phosphotyrosine-specific antibody conjugated to a detectable label (e.g., HRP for colorimetric or chemiluminescent detection, or a fluorescent probe).

  • Procedure: a. In a 96-well or 384-well plate, add the kinase and peptide substrate in the assay buffer. b. Add serial dilutions of this compound (typically dissolved in DMSO) to the wells. Include a vehicle control (DMSO alone). c. Pre-incubate the kinase with the compound for a defined period (e.g., 15-30 minutes) at room temperature. d. Initiate the kinase reaction by adding a solution of ATP. e. Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes). f. Stop the reaction by adding a solution containing EDTA. g. Detect the amount of phosphorylated substrate using a suitable detection method. For example, in an ELISA-based assay, the phosphorylated peptide is captured on the plate, and a phosphotyrosine-specific antibody is used for detection. h. Measure the signal (e.g., absorbance, fluorescence, or luminescence).

  • Data Analysis:

    • The percentage of inhibition is calculated for each concentration of this compound relative to the vehicle control.

    • The IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Proposed Mechanism of Action and Signaling Pathway

While the specific signaling pathways affected by this compound have not been experimentally elucidated, its known activity as a tyrosine kinase inhibitor suggests potential interference with key oncogenic signaling cascades. Based on the known roles of its targets (v-abl and EGFR) and the mechanisms of other anthraquinone-based kinase inhibitors, a hypothetical mechanism of action can be proposed.

Hypothetical Signaling Pathway Affected by this compound

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates GF Growth Factor GF->EGFR Binds Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival Angiogenesis ERK->Proliferation Promotes Akt Akt PI3K->Akt Akt->Proliferation Promotes v_abl v-abl v_abl->Ras Activates Paeciloquinone_C This compound Paeciloquinone_C->EGFR Inhibits Paeciloquinone_C->v_abl Inhibits

Caption: Hypothetical signaling pathway inhibited by this compound.

In this proposed model, this compound exerts its anti-proliferative effects by directly inhibiting the kinase activity of EGFR and v-abl. Inhibition of EGFR would block downstream signaling through both the Ras/Raf/MEK/ERK (MAPK) and the PI3K/Akt pathways, which are critical for cell proliferation, survival, and angiogenesis. Similarly, inhibition of the constitutively active v-abl kinase would disrupt its downstream signaling, which also converges on pathways promoting cell growth and survival.

Chemical Synthesis

Conclusion and Future Directions

This compound is a promising natural product with demonstrated potent inhibitory activity against the v-abl protein tyrosine kinase. Its activity against EGFR further suggests its potential as a broad-spectrum anti-cancer agent. However, significant further research is required to fully characterize its therapeutic potential. Key future directions include:

  • Comprehensive Biological Profiling: Screening this compound against a broad panel of kinases and cancer cell lines to determine its selectivity and spectrum of anti-proliferative activity.

  • Mechanism of Action Studies: Elucidating the specific signaling pathways modulated by this compound in cancer cells to confirm the proposed mechanism and identify potential biomarkers of response.

  • Total Synthesis and Analog Development: Developing a robust total synthesis of this compound to enable the generation of analogs with improved potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy Studies: Evaluating the anti-tumor efficacy of this compound in preclinical animal models of relevant cancers.

This technical guide provides a foundation for these future investigations, highlighting both the promise of this compound and the critical next steps in its development as a potential therapeutic agent.

References

The Uncharted Path: A Technical Guide to the Biosynthesis of Paeciloquinone C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Paeciloquinone C, a hydroxyanthraquinone produced by the fungus Paecilomyces carneus, has garnered interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for harnessing its therapeutic potential through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, drawing upon the established principles of fungal polyketide biosynthesis. Due to the limited specific research on this compound, this guide presents a putative pathway based on analogous, well-characterized fungal anthraquinone (B42736) biosynthetic routes. Detailed experimental protocols for pathway elucidation and illustrative quantitative data from related systems are provided to guide future research in this area.

Introduction to this compound

This compound belongs to the diverse class of fungal polyketides, specifically the hydroxyanthraquinones. These aromatic compounds are synthesized through the acetate-malonate pathway, a cornerstone of fungal secondary metabolism. The core scaffold of these molecules is assembled by a Type I non-reducing polyketide synthase (NR-PKS). While the precise biological function of this compound in Paecilomyces carneus is not fully elucidated, related compounds in other fungi are known to play roles in pigmentation, defense, and fungal development.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to proceed through a series of enzymatic reactions, starting with the assembly of a polyketide chain by an NR-PKS, followed by cyclization and a cascade of tailoring reactions.

Polyketide Chain Assembly

The biosynthesis is proposed to initiate with the condensation of one acetyl-CoA starter unit and seven malonyl-CoA extender units by a multi-domain NR-PKS. This enzyme iteratively adds two-carbon units to the growing polyketide chain. The key domains of this PKS likely include:

  • Starter Unit Acyl-Transferase (SAT): Selects and loads the initial acetyl-CoA.

  • Acyl Carrier Protein (ACP): Tethers the growing polyketide chain.

  • Ketosynthase (KS): Catalyzes the Claisen condensation for chain elongation.

  • Acyltransferase (AT): Selects and loads the malonyl-CoA extender units.

  • Product Template (PT): Influences the folding and initial cyclization of the polyketide chain.

  • Thioesterase (TE) or Claisen Cyclase (CLC): Catalyzes the release and final cyclization of the polyketide.

Cyclization and Aromatization

Following the assembly of the octaketide chain, it is proposed to undergo a series of intramolecular aldol (B89426) condensations to form the characteristic tricyclic anthraquinone scaffold. This process is likely guided by the PT domain of the PKS and may involve additional cyclase enzymes.

Tailoring Reactions

Once the core anthraquinone structure is formed, a series of post-PKS modifications, known as tailoring reactions, are necessary to yield this compound. These reactions are catalyzed by enzymes encoded by genes typically found in the same biosynthetic gene cluster (BGC) as the PKS. For this compound, the proposed tailoring steps include:

  • Hydroxylation: Multiple hydroxylation steps are required to install the four hydroxyl groups on the anthraquinone core. These reactions are likely catalyzed by cytochrome P450 monooxygenases or other oxidoreductases.

  • Hydroxymethylation: The addition of a hydroxymethyl group at the C-2 position is a key step. This could be achieved through the action of a methyltransferase followed by a hydroxylase, or a dedicated hydroxymethyltransferase.

The proposed biosynthetic pathway is depicted in the following diagram:

This compound Biosynthesis AcetylCoA Acetyl-CoA PKS Non-Reducing Polyketide Synthase (PKS) AcetylCoA->PKS MalonylCoA 7 x Malonyl-CoA MalonylCoA->PKS Octaketide Linear Octaketide PKS->Octaketide Chain Assembly Anthrone Anthrone Intermediate Octaketide->Anthrone Cyclization/ Aromatization Anthraquinone Core Anthraquinone Anthrone->Anthraquinone Oxidation Hydroxylated_AQ Hydroxylated Anthraquinone Anthraquinone->Hydroxylated_AQ Hydroxylation (P450s) Paeciloquinone_C This compound Hydroxylated_AQ->Paeciloquinone_C Hydroxymethylation

Proposed biosynthetic pathway of this compound.

Quantitative Data (Illustrative)

As specific quantitative data for this compound biosynthesis is not yet available, the following tables provide representative data from studies on other fungal polyketides to serve as a benchmark for future investigations.

Table 1: Illustrative Enzyme Kinetic Parameters for a Fungal NR-PKS

ParameterValue
Km (Acetyl-CoA)50 - 150 µM
Km (Malonyl-CoA)20 - 100 µM
kcat0.5 - 5 min-1
Vmax10 - 50 nmol/mg/min

Table 2: Illustrative Production Titers of Fungal Polyketides

Fungal StrainPolyketideTiter (mg/L)
Aspergillus nidulansSterigmatocystin50 - 200
Penicillium chrysogenumChrysogine100 - 500
Fusarium fujikuroiBikaverin200 - 1000

Experimental Protocols for Pathway Elucidation

The following are detailed methodologies for key experiments that would be crucial in validating and characterizing the proposed biosynthetic pathway of this compound.

Identification of the Biosynthetic Gene Cluster (BGC)

Objective: To identify the PKS gene and associated tailoring enzyme genes responsible for this compound biosynthesis in Paecilomyces carneus.

Methodology:

  • Genome Sequencing: Perform whole-genome sequencing of Paecilomyces carneus using a combination of long-read (e.g., PacBio) and short-read (e.g., Illumina) technologies.

  • Bioinformatic Analysis: Assemble the genome and use bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to predict secondary metabolite BGCs.

  • Candidate Gene Identification: Search for BGCs containing a Type I NR-PKS gene. The candidate cluster should also contain genes encoding putative tailoring enzymes like cytochrome P450 monooxygenases, methyltransferases, and oxidoreductases.

BGC_Identification_Workflow A Paecilomyces carneus culture B Genomic DNA Extraction A->B C Whole Genome Sequencing (e.g., PacBio, Illumina) B->C D Genome Assembly C->D E BGC Prediction (e.g., antiSMASH) D->E F Identification of Candidate This compound BGC E->F Gene_Knockout_Workflow A Candidate Gene in BGC B Construct Gene Knockout Vector A->B C Transform P. carneus Protoplasts B->C D Select and Verify Mutants (PCR, Southern Blot) C->D E Metabolite Analysis (HPLC, LC-MS) D->E F Compare Wild-Type vs. Mutant E->F G Loss of this compound Production? F->G

The Therapeutic Potential of Paeciloquinone C: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of a Novel Anthraquinone (B42736) Derivative as a Potent Kinase Inhibitor

Introduction

Paeciloquinone C is a naturally occurring anthraquinone derivative isolated from the culture broth of the fungus Paecilomyces carneus (strain P-177).[1][2] As a member of the paeciloquinone family, this compound has garnered interest within the scientific community for its specific and potent inhibitory effects on key protein tyrosine kinases, suggesting a potential role in the development of targeted cancer therapies. This technical guide provides a comprehensive overview of the current knowledge surrounding this compound, including its biochemical activity, putative mechanisms of action, and detailed experimental protocols for its study.

Core Compound Profile

PropertyValueSource
Molecular Formula C₁₅H₁₀O₇Inferred
Chemical Structure 1,3,6,8-tetrahydroxy-2-(hydroxymethyl)anthracene-9,10-dioneInferred
Producing Organism Paecilomyces carneus P-177[1][2]
Compound Class Anthraquinone[1][2]

Quantitative Data on Biological Activity

This compound has demonstrated significant inhibitory activity against specific protein tyrosine kinases, as summarized in the table below.

Target EnzymeIC₅₀ ValueSelectivityReference
v-abl protein tyrosine kinase0.4 µMPotent and Selective[1][2]
v-abl protein tyrosine kinase0.56 µM-[3]
Epidermal Growth Factor Receptor (EGFR) protein tyrosine kinaseMicromolar range-[1][2]

Therapeutic Potential

Anti-Cancer Activity

The primary therapeutic potential of this compound lies in its potent and selective inhibition of the v-abl protein tyrosine kinase.[1][2] The Abelson (Abl) family of tyrosine kinases plays a crucial role in cell proliferation and differentiation, and its aberrant activation, often through chromosomal translocation leading to the Bcr-Abl fusion protein, is a hallmark of several leukemias, most notably Chronic Myeloid Leukemia (CML).[4][5] The ability of this compound to inhibit this kinase at sub-micromolar concentrations suggests its potential as a lead compound for the development of novel anti-leukemic agents.

Furthermore, the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, albeit in the micromolar range, points to a broader anti-cancer potential.[1][2] EGFR is a key regulator of cell growth, proliferation, and survival, and its overactivation is implicated in a wide range of solid tumors, including non-small cell lung cancer, colorectal cancer, and glioblastoma.[6][7]

Potential Anti-inflammatory and Antimicrobial Activities

While specific studies on the anti-inflammatory and antimicrobial properties of this compound are not currently available, its chemical scaffold as an anthraquinone suggests that it may possess such activities. Many anthraquinone derivatives isolated from natural sources have been reported to exhibit significant anti-inflammatory and antimicrobial effects.[8] Further investigation into these potential therapeutic avenues for this compound is warranted.

Signaling Pathways

The inhibitory action of this compound directly impacts critical signaling pathways involved in cell growth and proliferation. By targeting v-abl and EGFR kinases, this compound can disrupt the downstream signaling cascades that are often dysregulated in cancer.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates This compound This compound This compound->EGFR Inhibits RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Proliferation ERK->Proliferation Promotes

Caption: EGFR Signaling Pathway Inhibition by this compound.

vAbl_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bcr-Abl Bcr-Abl (v-abl) STAT STAT Bcr-Abl->STAT Activates RAS_Pathway RAS/MAPK Pathway Bcr-Abl->RAS_Pathway Activates PI3K_Pathway PI3K/AKT Pathway Bcr-Abl->PI3K_Pathway Activates This compound This compound This compound->Bcr-Abl Inhibits Proliferation_Survival Cell Proliferation & Survival STAT->Proliferation_Survival RAS_Pathway->Proliferation_Survival PI3K_Pathway->Proliferation_Survival

Caption: v-abl Signaling Pathway Inhibition by this compound.

Experimental Protocols

The following are detailed, reconstructed methodologies for the key experiments cited, based on standard practices in the field.

Protocol 1: In Vitro v-abl Protein Tyrosine Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against v-abl tyrosine kinase.

Materials:

  • Recombinant v-abl kinase

  • Biotinylated peptide substrate (e.g., Biotin-EAIYAAPFAKKK-NH₂)

  • This compound (dissolved in DMSO)

  • ATP

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • Streptavidin-coated microplates

  • Phosphotyrosine-specific antibody conjugated to a reporter enzyme (e.g., HRP)

  • Substrate for the reporter enzyme (e.g., TMB)

  • Stop solution (e.g., 2 M H₂SO₄)

  • Plate reader

Procedure:

  • Prepare serial dilutions of this compound in kinase reaction buffer.

  • Add 10 µL of each this compound dilution to the wells of a microplate. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Add 20 µL of the v-abl kinase and biotinylated peptide substrate solution to each well.

  • Initiate the kinase reaction by adding 20 µL of ATP solution to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction by adding 50 µL of a stop solution containing EDTA.

  • Transfer the reaction mixtures to a streptavidin-coated microplate and incubate for 60 minutes at room temperature to allow the biotinylated substrate to bind.

  • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Add the phosphotyrosine-specific antibody-HRP conjugate and incubate for 60 minutes at room temperature.

  • Wash the plate three times.

  • Add the HRP substrate (TMB) and incubate in the dark for 15-30 minutes.

  • Stop the color development by adding the stop solution.

  • Read the absorbance at 450 nm using a plate reader.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value using a suitable software.

Kinase_Inhibition_Workflow A Prepare Serial Dilutions of this compound B Add Kinase, Substrate, and this compound to Plate A->B C Initiate Reaction with ATP B->C D Incubate at 30°C C->D E Stop Reaction D->E F Transfer to Streptavidin Plate E->F G Add Phosphotyrosine Antibody F->G H Add Substrate & Read Plate G->H I Calculate IC50 H->I

Caption: Experimental Workflow for Kinase Inhibition Assay.

Protocol 2: In Vitro EGFR Protein Tyrosine Kinase Inhibition Assay

Objective: To determine the inhibitory activity of this compound against EGFR tyrosine kinase.

Materials:

  • Recombinant human EGFR kinase

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • This compound (dissolved in DMSO)

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.4, 20 mM MgCl₂, 0.1 mM MnCl₂, 1 mM DTT)

  • Trichloroacetic acid (TCA)

  • Filter paper discs

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in kinase reaction buffer.

  • In a microcentrifuge tube, combine the EGFR kinase, Poly(Glu, Tyr) substrate, and the desired concentration of this compound.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction mixture at 30°C for 20 minutes.

  • Spot a portion of the reaction mixture onto a filter paper disc.

  • Immediately immerse the filter paper in 10% TCA to precipitate the phosphorylated substrate.

  • Wash the filter papers extensively with 5% TCA to remove unincorporated [γ-³²P]ATP.

  • Dry the filter papers and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

Conclusion and Future Directions

This compound represents a promising natural product with potent and selective inhibitory activity against the v-abl tyrosine kinase, a key driver of CML. Its activity against EGFR further broadens its potential as an anti-cancer agent. Future research should focus on several key areas:

  • Elucidation of the precise mechanism of kinase inhibition: Structural studies, such as X-ray crystallography of this compound in complex with its target kinases, would provide invaluable insights for structure-activity relationship (SAR) studies and the design of more potent and selective analogs.

  • In vivo efficacy studies: Evaluation of this compound in animal models of leukemia and other cancers is a critical next step to validate its therapeutic potential.

  • Exploration of other therapeutic activities: Given its anthraquinone structure, investigating the anti-inflammatory and antimicrobial properties of this compound could reveal additional therapeutic applications.

  • Pharmacokinetic and toxicological profiling: A thorough assessment of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound is essential for its development as a clinical candidate.

References

Paeciloquinone C: A Technical Guide to a Promising v-Abl Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paeciloquinone C is a naturally occurring anthraquinone (B42736) derivative isolated from the fungus Paecilomyces carneus.[1] It has garnered significant interest within the scientific community as a potent and selective inhibitor of the v-abl protein tyrosine kinase, a key molecular target in the treatment of chronic myeloid leukemia (CML). This technical guide provides a comprehensive overview of this compound, including its biological activities, quantitative data, and detailed experimental protocols for its isolation and evaluation. Additionally, this document outlines a proposed synthetic route and discusses its potential mechanism of action in cancer cells.

Physicochemical Properties

This compound is a member of the hydroxyanthraquinone class of compounds. Its fundamental properties are summarized below.

PropertyValueSource
IUPAC Name1,3,6,8-tetrahydroxy-2-(hydroxymethyl)anthracene-9,10-dionePubChem CID: 11779662
Molecular FormulaC₁₅H₁₀O₇PubChem CID: 11779662
Molecular Weight302.23 g/mol PubChem CID: 11779662
CAS Number92439-42-4BOC Sciences

Biological Activity and Quantitative Data

This compound is a potent inhibitor of protein tyrosine kinases, with notable selectivity for the v-abl kinase. It also exhibits inhibitory activity against the epidermal growth factor receptor (EGFR) protein tyrosine kinase, albeit in the micromolar range.

TargetAssayIC₅₀Source
v-abl protein tyrosine kinaseIn vitro kinase assay0.4 µM
v-abl protein tyrosine kinaseIn vitro kinase assay0.56 µmol/L[]
Epidermal growth factor receptor (EGFR) protein tyrosine kinaseIn vitro kinase assayMicromolar range

Experimental Protocols

Fermentation of Paecilomyces carneus for this compound Production

This protocol is based on the methods described for the production of Paeciloquinones from Paecilomyces carneus.

Materials:

  • Strain: Paecilomyces carneus P-177

  • Seed Medium: Glucose (2%), Malt extract (2%), Yeast extract (0.5%), Peptone (0.5%), pH adjusted to 6.0

  • Production Medium: Soluble starch (4%), Pharmamedia (2%), (NH₄)₂SO₄ (0.2%), K₂HPO₄ (0.1%), MgSO₄·7H₂O (0.05%), CaCO₃ (0.5%)

  • Shake flasks

  • Fermenter

Procedure:

  • Seed Culture: Inoculate a shake flask containing the seed medium with a culture of Paecilomyces carneus P-177. Incubate at 27°C on a rotary shaker at 220 rpm for 48 hours.

  • Production Culture: Inoculate a fermenter containing the production medium with the seed culture (5% v/v).

  • Fermentation: Maintain the fermentation at 27°C with an aeration rate of 1 volume of air per volume of medium per minute (vvm) and agitation at 300 rpm.

  • Extraction: After 7-10 days of fermentation, harvest the culture broth. Extract the broth with an equal volume of ethyl acetate (B1210297). Concentrate the ethyl acetate extract under reduced pressure to yield the crude extract containing this compound.

Isolation and Purification of this compound

This protocol is a standard method for the purification of natural products.

Materials:

  • Crude extract from Paecilomyces carneus fermentation

  • Silica (B1680970) gel for column chromatography

  • Sephadex LH-20

  • Solvents: Hexane (B92381), Ethyl acetate, Methanol (B129727), Chloroform

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

  • Silica Gel Chromatography: Subject the crude extract to silica gel column chromatography using a gradient solvent system of hexane and ethyl acetate. Collect fractions and monitor by thin-layer chromatography (TLC).

  • Sephadex LH-20 Chromatography: Pool the fractions containing this compound and further purify using a Sephadex LH-20 column with methanol as the mobile phase.

  • Preparative HPLC: Perform final purification using preparative HPLC on a C18 column with a suitable mobile phase, such as a gradient of methanol and water, to obtain pure this compound.

v-Abl Protein Tyrosine Kinase Inhibition Assay

This protocol is a representative method for assessing the inhibitory activity of compounds against v-Abl kinase, based on established kinase assay principles.

Materials:

  • Recombinant v-Abl kinase

  • Substrate peptide (e.g., Abltide)

  • ATP, [γ-³²P]ATP

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT

  • This compound (dissolved in DMSO)

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, recombinant v-Abl kinase, and the substrate peptide.

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures. Include a control with DMSO only.

  • Initiation of Reaction: Start the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

  • Termination of Reaction: Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.

  • Washing: Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the radioactivity on the phosphocellulose paper using a scintillation counter.

  • IC₅₀ Determination: Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Proposed Total Synthesis of this compound

While a definitive total synthesis of this compound has not been widely published, a plausible synthetic route can be proposed based on the synthesis of similar anthraquinone structures.

G cluster_0 Starting Materials cluster_1 Key Intermediates 3,5-dihydroxybenzoic_acid 3,5-Dihydroxybenzoic Acid anthraquinone_core 1,3,6,8-Tetrahydroxyanthraquinone 3,5-dihydroxybenzoic_acid->anthraquinone_core Friedel-Crafts Acylation (Polyphosphoric Acid) formaldehyde Formaldehyde hydroxymethylated_anthraquinone 1,3,6,8-Tetrahydroxy-2-(hydroxymethyl)anthraquinone (this compound) anthraquinone_core->hydroxymethylated_anthraquinone Hydroxymethylation (Formaldehyde, Base)

Caption: Proposed synthetic pathway for this compound.

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is the inhibition of the v-Abl protein tyrosine kinase. In CML, the BCR-ABL fusion protein possesses constitutively active tyrosine kinase activity, which drives uncontrolled cell proliferation and inhibits apoptosis. By inhibiting this kinase, this compound is expected to disrupt downstream signaling pathways.

v-Abl Signaling Pathway and Inhibition by this compound

G cluster_0 Upstream cluster_1 Downstream Signaling Cascades cluster_2 Cellular Outcomes BCR_ABL BCR-ABL (Constitutively Active Kinase) RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway BCR_ABL->PI3K_AKT_mTOR JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis PI3K_AKT_mTOR->Apoptosis_Inhibition JAK_STAT->Proliferation Paeciloquinone_C This compound Paeciloquinone_C->BCR_ABL Inhibition

Caption: Inhibition of BCR-ABL signaling by this compound.

Potential Effects on Cancer Cells

Based on its inhibition of the v-Abl kinase and the known functions of this pathway, this compound is hypothesized to induce the following effects in BCR-ABL positive cancer cells, such as the K562 cell line:

  • Induction of Apoptosis: By inhibiting the anti-apoptotic signals downstream of BCR-ABL, this compound is likely to induce programmed cell death.

  • Cell Cycle Arrest: The disruption of pro-proliferative signaling pathways may lead to arrest at key checkpoints in the cell cycle, such as the G1/S or G2/M phase.

Experimental Workflow for Evaluating Cellular Effects

G K562_cells K562 Cells (Chronic Myeloid Leukemia) Treatment Treatment with This compound K562_cells->Treatment Cell_Viability Cell Viability Assay (e.g., MTT) Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI staining) Treatment->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (e.g., Flow Cytometry) Treatment->Cell_Cycle_Analysis Western_Blot Western Blot Analysis (p-CrkL, PARP cleavage, etc.) Treatment->Western_Blot

Caption: Workflow for assessing this compound's cellular effects.

Conclusion

This compound represents a promising natural product with potent and selective inhibitory activity against the v-Abl protein tyrosine kinase. This technical guide provides a foundational resource for researchers interested in exploring its therapeutic potential. The detailed protocols for its production, isolation, and bioactivity assessment, along with the proposed synthetic route and mechanistic insights, offer a solid framework for further investigation and drug development efforts targeting BCR-ABL-driven malignancies. Further studies are warranted to fully elucidate its in vivo efficacy and safety profile.

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Paeciloquinone C from Paecilomyces carneus

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Paeciloquinone C is a naturally occurring anthraquinone (B42736) produced by the fungus Paecilomyces carneus. It has garnered significant interest within the scientific community due to its potent and selective inhibitory activity against key protein tyrosine kinases, including the epidermal growth factor receptor (EGFR) and the v-abl oncogene.[1][2][3] This inhibitory action makes this compound a promising candidate for further investigation in the development of novel anticancer therapeutics. These application notes provide a comprehensive overview of the methodologies for the cultivation of P. carneus, followed by the extraction, purification, and quantification of this compound. Additionally, the relevant signaling pathways targeted by this compound are illustrated.

Experimental Protocols

The following protocols are based on established methods for the cultivation of Paecilomyces species and the purification of anthraquinones from fungal sources.[4][5][6][7][8][9][10][11][12] Optimization of these protocols may be necessary to enhance the yield and purity of this compound.

Cultivation of Paecilomyces carneus (Strain P-177)

This protocol outlines the liquid fermentation process for the production of this compound.

Materials:

  • Paecilomyces carneus (strain P-177) culture

  • Potato Dextrose Agar (PDA) plates

  • Seed culture medium (e.g., Yeast Malt Broth or a custom medium)

  • Production culture medium (composition can be varied to optimize paeciloquinone production)

  • Sterile baffled flasks

  • Shaking incubator

Protocol:

  • Strain Activation: Revive the P. carneus strain from a cryopreserved stock by streaking it onto a PDA plate. Incubate at 25-28°C for 7-10 days, or until sufficient mycelial growth is observed.

  • Seed Culture Preparation: Inoculate a flask containing the seed culture medium with a small piece of the mycelial mat from the PDA plate. Incubate at 25-28°C on a rotary shaker at 150-200 rpm for 2-3 days to generate a sufficient amount of biomass.

  • Production Culture: Inoculate the production culture medium with the seed culture (typically 5-10% v/v). The composition of the production medium is critical and can influence the profile of paeciloquinones produced.[1] A variety of carbon and nitrogen sources can be tested for optimal this compound yield.

  • Fermentation: Incubate the production culture at 25-28°C with continuous agitation (150-200 rpm) for 7-14 days. Monitor the culture periodically for growth and secondary metabolite production.

Extraction of Paeciloquinones

This protocol describes the extraction of paeciloquinones from the fermentation broth.

Materials:

  • P. carneus culture broth

  • Organic solvent (e.g., ethyl acetate, chloroform, or dichloromethane)

  • Separatory funnel

  • Rotary evaporator

Protocol:

  • Harvesting: After the fermentation period, separate the fungal mycelium from the culture broth by filtration or centrifugation. The paeciloquinones are typically secreted into the broth.

  • Liquid-Liquid Extraction: Transfer the culture supernatant to a separatory funnel. Add an equal volume of the selected organic solvent. Shake vigorously for 5-10 minutes and then allow the layers to separate.

  • Collection of Organic Phase: Collect the organic layer, which now contains the paeciloquinones. Repeat the extraction process 2-3 times with fresh solvent to maximize the recovery.

  • Concentration: Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

Purification of this compound

This protocol outlines a general approach for the purification of this compound from the crude extract using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Crude paeciloquinone extract

  • HPLC system with a Diode Array Detector (DAD) or UV detector

  • Reversed-phase C18 column (analytical and preparative)

  • HPLC-grade solvents (e.g., acetonitrile (B52724), methanol, water)

  • Acid (e.g., formic acid or trifluoroacetic acid) for mobile phase modification

Protocol:

  • Sample Preparation: Dissolve the crude extract in a suitable solvent (e.g., methanol) and filter it through a 0.22 µm syringe filter to remove any particulate matter.

  • Analytical HPLC: Develop an analytical HPLC method to separate the different paeciloquinones. A typical starting point would be a reversed-phase C18 column with a gradient elution using a mobile phase consisting of water (with 0.1% formic acid) and acetonitrile or methanol. The separation can be monitored at a wavelength where anthraquinones absorb, typically around 254 nm and 435 nm.

  • Preparative HPLC: Once the analytical method is optimized, scale it up to a preparative HPLC system to isolate this compound. Inject the filtered crude extract onto the preparative column and collect the fraction corresponding to the this compound peak.

  • Purity Assessment and Confirmation: Analyze the collected fraction by analytical HPLC to assess its purity. The structure of the purified compound should be confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data

The yield of this compound is highly dependent on the fermentation conditions.[1] The following table provides a template for summarizing quantitative data from the purification process. Researchers should populate this table with their experimental results.

Purification StepTotal Volume/WeightThis compound ConcentrationTotal this compoundPurity (%)Yield (%)
Culture Broth-----
Crude Extract-----
Preparative HPLC Fraction-----

Signaling Pathways

This compound exerts its biological activity by inhibiting protein tyrosine kinases, which are crucial components of cellular signaling pathways that regulate cell proliferation, differentiation, and survival.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a key regulator of cell growth and is often dysregulated in cancer.[13][14][15] this compound inhibits the tyrosine kinase activity of EGFR, thereby blocking downstream signaling.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation IP3 IP3 PLCg->IP3 PIP2 cleavage DAG DAG PLCg->DAG PIP2 cleavage PKC PKC DAG->PKC PKC->Proliferation PaeciloquinoneC This compound PaeciloquinoneC->EGFR

Caption: EGFR Signaling Pathway and the inhibitory action of this compound.

v-Abl Signaling Pathway

The v-Abl protein is a constitutively active tyrosine kinase that plays a central role in the development of certain leukemias.[16][17][18][19] this compound is a potent inhibitor of v-Abl kinase activity.[1]

vAbl_Signaling_Pathway vAbl v-Abl Grb2 Grb2 vAbl->Grb2 PI3K PI3K vAbl->PI3K STAT STAT vAbl->STAT Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Transformation ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation STAT->Proliferation PaeciloquinoneC This compound PaeciloquinoneC->vAbl

Caption: v-Abl Signaling Pathway and the inhibitory action of this compound.

Experimental Workflow

The overall workflow for the isolation and purification of this compound is summarized in the following diagram.

workflow start Start: Paecilomyces carneus P-177 fermentation Liquid Fermentation start->fermentation separation Separation of Mycelium and Broth fermentation->separation extraction Solvent Extraction of Broth separation->extraction concentration Concentration of Organic Extract extraction->concentration purification Preparative HPLC concentration->purification analysis Purity and Structural Analysis (Analytical HPLC, MS, NMR) purification->analysis end Pure this compound analysis->end

Caption: Workflow for this compound isolation and purification.

References

Application Notes and Protocols for the Laboratory Synthesis of Paeciloquinone C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document outlines a proposed synthetic pathway for Paeciloquinone C. As of the date of this publication, a detailed, peer-reviewed total synthesis of this compound has not been reported in the scientific literature. The protocols described herein are based on established methodologies for the synthesis of substituted anthraquinones and related compounds. These methods are provided for informational and research planning purposes. Optimization and validation are required for successful implementation.

Introduction

This compound is a polyketide natural product with the systematic name 1,3,6,8-tetrahydroxy-2-(hydroxymethyl)anthracene-9,10-dione. Its structure features a highly substituted anthraquinone (B42736) core, presenting a synthetic challenge. This document provides a proposed retrosynthetic analysis and a potential forward synthesis based on established chemical transformations, such as the Diels-Alder reaction and Friedel-Crafts acylation, which are common in the synthesis of polycyclic aromatic quinones.

Retrosynthetic Analysis

A plausible retrosynthetic analysis for this compound is outlined below. The primary disconnection simplifies the target molecule into more readily available starting materials. The core anthraquinone skeleton can be constructed via a Diels-Alder reaction between a suitably substituted naphthoquinone and a diene, or through a Friedel-Crafts acylation/cyclization strategy.

Retrosynthesis Paeciloquinone_C This compound Intermediate_1 Functional Group Interconversion (Hydroxymethylation) Paeciloquinone_C->Intermediate_1 Anthraquinone_Core 1,3,6,8-Tetrahydroxyanthraquinone Intermediate_1->Anthraquinone_Core Intermediate_2 Diels-Alder Reaction Anthraquinone_Core->Intermediate_2 Intermediate_3 Friedel-Crafts Acylation Anthraquinone_Core->Intermediate_3 Naphthoquinone Substituted Naphthoquinone Intermediate_2->Naphthoquinone Diene Substituted Diene Intermediate_2->Diene Phthalic_Anhydride Substituted Phthalic Anhydride Intermediate_3->Phthalic_Anhydride Benzene_Derivative Substituted Benzene Derivative Intermediate_3->Benzene_Derivative Synthetic Pathway cluster_0 Step 1: Diels-Alder Reaction cluster_1 Step 2: Aromatization cluster_2 Step 3: Regioselective Hydroxymethylation Juglone 5-Hydroxy-1,4-naphthoquinone (Juglone) Adduct Diels-Alder Adduct Juglone->Adduct + Diene 1,3-Bis(trimethylsilyloxy)-1,3-butadiene Diene->Adduct Adduct_ref Diels-Alder Adduct Aromatized 1,3,6,8-Tetrahydroxyanthraquinone Aromatized_ref 1,3,6,8-Tetrahydroxyanthraquinone Adduct_ref->Aromatized Oxidation Paeciloquinone_C This compound Aromatized_ref->Paeciloquinone_C CH2O, base

Application Notes and Protocols for the Quantification of Paeciloquinone C

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Paeciloquinone C is a bioactive metabolite produced by the fungus Paecilomyces carneus. It has garnered interest in the scientific community due to its inhibitory activity against key enzymes such as epidermal growth factor receptor (EGFR) protein tyrosine kinase and V-abl protein tyrosine kinase, suggesting its potential as an anticancer agent.[] Accurate and reliable quantification of this compound is crucial for various research and development activities, including fermentation process optimization, pharmacokinetic studies, and quality control of potential therapeutic formulations.

This document provides detailed application notes and protocols for the quantification of this compound using three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.

Application Note 1: Quantification of this compound by High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a widely used technique for the quantification of small molecules in various matrices.[2] This method offers a good balance of sensitivity, selectivity, and cost-effectiveness for the analysis of this compound. The protocol described below is based on established methods for other quinone compounds and can be adapted for this compound.[3][4]

Principle

This compound is first extracted from the sample matrix using a suitable organic solvent. The extract is then injected into an HPLC system. Separation is achieved on a C18 reversed-phase column with a mobile phase consisting of a mixture of an acidic aqueous solution and an organic solvent.[2][3] The separated this compound is then detected by a UV detector at its maximum absorption wavelength, and the concentration is determined by comparing the peak area to a standard curve.

Experimental Protocol

1. Sample Preparation (from Fungal Culture Broth)

  • Centrifuge 10 mL of the fungal culture broth at 4000 rpm for 15 minutes to separate the mycelia from the supernatant.
  • To the supernatant, add an equal volume of ethyl acetate (B1210297).
  • Vortex vigorously for 2 minutes and then sonicate for 15 minutes.
  • Allow the layers to separate and carefully collect the upper ethyl acetate layer.
  • Repeat the extraction of the aqueous layer with another volume of ethyl acetate to ensure complete recovery.
  • Combine the ethyl acetate extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the dried extract in 1 mL of the mobile phase and filter through a 0.22 µm syringe filter before HPLC analysis.

2. Standard Solution Preparation

  • Prepare a stock solution of this compound (1 mg/mL) in methanol.
  • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

3. Chromatographic Conditions

  • Instrument: Agilent 1260 Infinity II HPLC System or equivalent.
  • Column: Zorbax SB C-18 column (4.6 x 150 mm, 5 µm) or equivalent.[3]
  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (B52724) (Solvent B).
  • Gradient: Start with 30% B, increase to 90% B over 15 minutes, hold for 5 minutes, then return to 30% B and equilibrate for 5 minutes.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Injection Volume: 10 µL.
  • Detection: UV detector at the maximum absorbance wavelength of this compound (to be determined, likely in the range of 254-350 nm for similar quinone structures).[3]

Data Presentation

ParameterTypical ValueReference
Linearity Range1 - 100 µg/mL[4]
Correlation Coefficient (r²)> 0.999[4]
Limit of Detection (LOD)~0.1 µg/mL[5]
Limit of Quantification (LOQ)~0.3 µg/mL[5]
Precision (%RSD)< 2%[6]
Accuracy (Recovery %)95 - 105%[6]

Mandatory Visualization

HPLC_Workflow Sample Sample (e.g., Culture Broth) Extraction Liquid-Liquid Extraction (Ethyl Acetate) Sample->Extraction Evaporation Evaporation (Nitrogen Stream) Extraction->Evaporation Reconstitution Reconstitution (Mobile Phase) Evaporation->Reconstitution Filtration Filtration (0.22 µm filter) Reconstitution->Filtration HPLC HPLC-UV Analysis Filtration->HPLC Data Data Analysis (Quantification) HPLC->Data

HPLC-UV quantification workflow for this compound.

Application Note 2: Sensitive Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as pharmacokinetic studies in biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[7] This technique offers the ability to quantify this compound at very low concentrations.[8]

Principle

Similar to HPLC, the sample is first subjected to extraction and chromatographic separation. Following separation, the analyte is ionized, and the mass spectrometer detects a specific precursor ion of this compound. This precursor ion is then fragmented, and a specific product ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides high selectivity and sensitivity.[7]

Experimental Protocol

1. Sample Preparation (from Plasma)

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar, stable isotope-labeled compound).
  • Vortex for 1 minute to precipitate proteins.[3]
  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.
  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in 100 µL of the mobile phase.
  • Filter through a 0.22 µm syringe filter before LC-MS/MS analysis.

2. Standard Solution Preparation

  • Prepare a stock solution of this compound (1 mg/mL) in methanol.
  • Prepare a series of calibration standards by spiking known amounts of this compound into a blank plasma matrix and performing the same extraction procedure as for the samples. Typical concentration ranges for LC-MS/MS are in the ng/mL range.[9]

3. LC-MS/MS Conditions

  • LC System: Waters ACQUITY UPLC I-Class or equivalent.
  • MS System: SCIEX QTRAP 5500 or equivalent.[9]
  • Column: Inertsil ODS column (2.1 x 50 mm, 1.7 µm) or equivalent.[9]
  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
  • Gradient: A fast gradient appropriate for UPLC systems, e.g., 5% B to 95% B in 3 minutes.
  • Flow Rate: 0.4 mL/min.
  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized).
  • MRM Transitions: To be determined by infusing a standard solution of this compound. For this compound (C15H10O7, MW: 302.23), potential precursor ions could be [M+H]+ at m/z 303.05 or [M-H]- at m/z 301.03.[9][10]

Data Presentation

ParameterTypical ValueReference
Linearity Range1 - 1000 ng/mL[7][9]
Correlation Coefficient (r²)> 0.999[9]
Limit of Detection (LOD)~0.1 ng/mL[8]
Limit of Quantification (LOQ)~0.5 ng/mL[7]
Precision (%RSD)< 15%[7]
Accuracy (Recovery %)85 - 115%[7]

Mandatory Visualization

LCMS_Workflow Plasma Plasma Sample Precipitation Protein Precipitation (Acetonitrile) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporation Supernatant->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis (MRM Mode) Reconstitution->LCMS Quant Quantification LCMS->Quant UVVis_Logic Standards Prepare Standard Solutions (Known Concentrations) Measure Measure Absorbance at λmax Standards->Measure Samples Prepare Sample Solutions (Unknown Concentrations) Samples->Measure Plot Plot Calibration Curve (Absorbance vs. Concentration) Measure->Plot for standards Calculate Calculate Sample Concentration from Calibration Curve Measure->Calculate for samples Plot->Calculate EGFR_Pathway cluster_membrane Cell Membrane EGF EGF EGFR EGFR EGF->EGFR Binds PLC PLCγ EGFR->PLC Activates RAS Ras EGFR->RAS Activates PaeciloquinoneC This compound PaeciloquinoneC->EGFR Inhibits PKC PKC PLC->PKC Proliferation Cell Proliferation, Survival PKC->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Paeciloquinone C

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and specific High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Paeciloquinone C, a natural product known for its potential as an inhibitor of protein tyrosine kinases. The described method utilizes a reverse-phase C18 column with a simple isocratic mobile phase and UV detection, providing a reliable and reproducible approach for the determination of this compound in various sample matrices. This protocol is intended for researchers, scientists, and professionals in drug development engaged in the study of this compound.

Introduction

This compound is a hydroxyanthraquinone that has garnered interest in the scientific community due to its biological activities.[1] It is produced by the fungus Paecilomyces carneus and has been shown to inhibit epidermal growth factor receptor (EGFR) protein tyrosine kinase and V-abl protein tyrosine kinase.[] As research into the therapeutic potential of this compound continues, the need for a robust analytical method for its quantification is crucial. This application note presents a detailed HPLC protocol for the analysis of this compound, which can be readily implemented in a laboratory setting. The method is based on established principles for the analysis of similar quinone compounds.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: An Agilent 1100 Series HPLC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A reverse-phase C18 column (e.g., Supelco Discovery C18, 4.6 x 250 mm, 5 µm) is recommended.

  • Chemicals and Reagents:

    • This compound standard (of known purity)

    • Acetonitrile (HPLC grade)

    • Methanol (B129727) (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Formic acid (analytical grade)

  • Sample Preparation:

    • Volumetric flasks

    • Pipettes

    • Syringe filters (0.45 µm)

Preparation of Standard Solutions and Mobile Phase
  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Mobile Phase: A mixture of Acetonitrile and 0.1% Formic Acid in Water (e.g., 60:40 v/v). The optimal ratio should be determined empirically to achieve the best separation and peak shape.

HPLC Conditions

The following HPLC conditions are recommended as a starting point and may require optimization for specific applications.

ParameterRecommended Condition
Column C18 Reverse-Phase (4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile: 0.1% Formic Acid in Water (60:40 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm and 280 nm (or scan for optimal wavelength)
Run Time 15 minutes
Sample Preparation
  • Solid Samples (e.g., fungal culture extracts):

    • Extract a known amount of the sample with a suitable solvent (e.g., methanol or ethyl acetate).

    • Evaporate the solvent to dryness.

    • Reconstitute the residue in a known volume of the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Liquid Samples (e.g., biological fluids):

    • Perform a liquid-liquid extraction or solid-phase extraction to isolate this compound.

    • Evaporate the extraction solvent.

    • Reconstitute the residue in the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter prior to HPLC analysis.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the HPLC analysis of this compound based on the described method. These values are hypothetical and should be determined experimentally during method validation.

ParameterExpected Value
Retention Time (tR) 8.5 ± 0.2 min
Linearity (r²) > 0.999
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis Sample Sample (e.g., Fungal Extract) Extraction Extraction with Organic Solvent Sample->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Filtration Filtration (0.45 µm) Reconstitution->Filtration Injection Injection into HPLC Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Data Data Acquisition and Analysis Detection->Data signaling_pathway cluster_cell Cellular Signaling EGF Epidermal Growth Factor (EGF) EGFR EGFR EGF->EGFR Binds P_EGFR Phosphorylated EGFR (Active) EGFR->P_EGFR Autophosphorylation Downstream Downstream Signaling (e.g., MAPK pathway) P_EGFR->Downstream Proliferation Cell Proliferation Downstream->Proliferation Paeciloquinone_C This compound Paeciloquinone_C->P_EGFR Inhibits

References

Application Note: Mass Spectrometric Analysis of Paeciloquinone C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol and application data for the mass spectrometric analysis of Paeciloquinone C, a polyketide-derived anthraquinone (B42736) that has garnered interest for its potential biological activities. Due to the limited availability of direct experimental mass spectrometry data for this compound, this note presents a predicted fragmentation pathway based on the known behavior of related chemical structures, such as substituted benzoquinones and polyketides. The provided methodologies and expected fragmentation patterns serve as a valuable resource for researchers involved in the identification, characterization, and quantification of this compound in various matrices.

Introduction

This compound is a natural product with the molecular formula C₁₅H₁₀O₇ and an exact mass of 302.0427 Da.[1] It belongs to the anthraquinone class of compounds and is biosynthetically derived from a polyketide pathway. The analysis of such molecules is crucial in drug discovery and development for pharmacokinetic studies, metabolite identification, and quality control. Electrospray ionization (ESI) mass spectrometry coupled with tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation and quantification of these compounds. This application note outlines a hypothetical liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol for the analysis of this compound and proposes a plausible fragmentation pathway to aid in its identification.

Predicted Mass Spectrometric Behavior

In positive ion ESI-MS, this compound is expected to be readily protonated to form the pseudomolecular ion [M+H]⁺ at m/z 303.0505. Adduct formation with sodium, [M+Na]⁺, at m/z 325.0324 is also possible. The fragmentation of the [M+H]⁺ precursor ion is predicted to proceed through a series of neutral losses characteristic of quinone and polyketide structures.

The proposed fragmentation cascade is initiated by the loss of a water molecule (H₂O) from the protonated molecule, a common fragmentation for compounds with hydroxyl groups. This is likely followed by the sequential loss of carbon monoxide (CO) molecules, a characteristic fragmentation of quinone-type structures. Further fragmentation of the side chain can also occur.

Quantitative Data Summary

The following table summarizes the predicted mass-to-charge ratios (m/z) for the precursor ion and major fragment ions of this compound in positive ion mode ESI-MS/MS.

Ion Description Proposed Formula Predicted m/z
Protonated Molecule[C₁₅H₁₁O₇]⁺303.0505
Sodium Adduct[C₁₅H₁₀O₇Na]⁺325.0324
Fragment 1[M+H - H₂O]⁺285.0399
Fragment 2[M+H - H₂O - CO]⁺257.0449
Fragment 3[M+H - H₂O - 2CO]⁺229.0500

Experimental Protocols

This section details a hypothetical but robust LC-MS/MS method for the analysis of this compound.

1. Sample Preparation:

  • Standard solutions of this compound should be prepared in a suitable solvent such as methanol (B129727) or a mixture of methanol and water.

  • For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol may be necessary to remove interfering substances.

2. Liquid Chromatography (LC) Conditions:

  • Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended for good separation of this compound from other matrix components.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-10 min: 5-95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95-5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions:

  • Instrument: A triple quadrupole or a high-resolution mass spectrometer such as a Q-TOF or Orbitrap.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Cone Gas Flow: 50 L/hr.

  • Collision Gas: Argon.

  • MS Scan Mode: Full scan from m/z 100-500 for initial analysis.

  • MS/MS Scan Mode: Product ion scan of the precursor ion at m/z 303.05. Collision energy should be optimized to obtain characteristic fragment ions (e.g., a ramp from 10-40 eV).

Visualizations

The following diagrams illustrate the proposed fragmentation pathway and a general experimental workflow for the analysis of this compound.

G cluster_pathway Predicted Fragmentation Pathway of this compound mol This compound [M+H]⁺ m/z = 303.0505 frag1 [M+H - H₂O]⁺ m/z = 285.0399 mol->frag1 - H₂O frag2 [M+H - H₂O - CO]⁺ m/z = 257.0449 frag1->frag2 - CO frag3 [M+H - H₂O - 2CO]⁺ m/z = 229.0500 frag2->frag3 - CO

Caption: Proposed ESI-MS/MS fragmentation of this compound.

G cluster_workflow Experimental Workflow sample Sample Preparation (Extraction/Dilution) lc LC Separation (C18 Column) sample->lc esi ESI Ionization (Positive Mode) lc->esi ms MS Detection (Full Scan) esi->ms msms MS/MS Analysis (Product Ion Scan) ms->msms data Data Analysis msms->data

Caption: General workflow for LC-MS/MS analysis.

References

Application Notes & Protocols for the Structural Elucidation of Paeciloquinone C using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of Paeciloquinone C, a potent inhibitor of protein tyrosine kinases isolated from the fungus Paecilomyces carneus. The following sections detail the necessary experimental protocols and present the spectral data required for unambiguous structure determination.

Introduction to this compound

This compound is a member of the anthraquinone (B42736) class of natural products. Its biological activity as a selective inhibitor of v-abl protein tyrosine kinase makes it a molecule of significant interest in drug discovery and development. The accurate determination of its chemical structure is paramount for understanding its mechanism of action and for guiding synthetic efforts. NMR spectroscopy is the most powerful tool for elucidating the complex structure of such natural products in solution.

Experimental Protocols

Detailed methodologies for the key NMR experiments required for the structural elucidation of this compound are provided below.

Sample Preparation
  • Compound Isolation: this compound is isolated from the culture broth of Paecilomyces carneus P-177 through a series of chromatographic steps.

  • Sample Purity: Ensure the purity of the isolated this compound using High-Performance Liquid Chromatography (HPLC) prior to NMR analysis.

  • Solvent Selection: Dissolve approximately 5-10 mg of purified this compound in 0.5 mL of a deuterated solvent. Common solvents for this class of compounds include deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated methanol (B129727) (CD₃OD). The choice of solvent can affect the chemical shifts of exchangeable protons (e.g., hydroxyl groups).

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for referencing the chemical shifts (δ = 0.00 ppm).

NMR Instrumentation

All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity, which is particularly beneficial when working with limited sample quantities.

1D NMR Spectroscopy Protocols

2.3.1. Proton (¹H) NMR

  • Pulse Sequence: Standard single-pulse experiment.

  • Spectral Width: 0-15 ppm.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Acquisition Time: 2-3 seconds.

  • Processing: Apply a line broadening factor of 0.3 Hz before Fourier transformation to improve the signal-to-noise ratio.

2.3.2. Carbon-13 (¹³C) NMR

  • Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

  • Spectral Width: 0-220 ppm.

  • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

  • Relaxation Delay: 2 seconds.

  • Acquisition Time: 1-2 seconds.

  • Processing: Apply a line broadening factor of 1-2 Hz before Fourier transformation.

2D NMR Spectroscopy Protocols

2.4.1. Correlation Spectroscopy (COSY)

The COSY experiment is used to identify proton-proton spin-spin coupling networks, revealing adjacent protons.

  • Pulse Sequence: cosygpqf.

  • Spectral Width (F1 and F2): 0-15 ppm.

  • Data Points: 2048 in F2 and 256-512 in F1.

  • Number of Scans: 4-8 per increment.

  • Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.

2.4.2. Heteronuclear Single Quantum Coherence (HSQC)

The HSQC experiment correlates proton signals with their directly attached carbon atoms.

  • Pulse Sequence: hsqcedetgpsisp2.3.

  • Spectral Width: 0-15 ppm in F2 (¹H) and 0-220 ppm in F1 (¹³C).

  • Data Points: 1024 in F2 and 256 in F1.

  • Number of Scans: 8-16 per increment.

  • ¹J(C,H) Coupling Constant: Set to an average value of 145 Hz.

  • Processing: Apply a squared sine-bell window function in both dimensions.

2.4.3. Heteronuclear Multiple Bond Correlation (HMBC)

The HMBC experiment reveals long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for connecting different spin systems and assembling the carbon skeleton.

  • Pulse Sequence: hmbcgplpndqf.

  • Spectral Width: 0-15 ppm in F2 (¹H) and 0-220 ppm in F1 (¹³C).

  • Data Points: 2048 in F2 and 256 in F1.

  • Number of Scans: 16-32 per increment.

  • Long-Range Coupling Constant (ⁿJ(C,H)): Optimized for a value of 8 Hz.

  • Processing: Apply a sine-bell window function in both dimensions.

NMR Data for this compound

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, as reported in the primary literature. This data was acquired in DMSO-d₆.

Table 1: ¹H NMR Data for this compound (in DMSO-d₆)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-47.14s
H-57.25d1.0
H-76.70d1.0
2-CH₂4.60s
1-OH12.59s
3-OH11.00s
6-OH13.41s
8-OH12.11s

Table 2: ¹³C NMR Data for this compound (in DMSO-d₆)

PositionChemical Shift (δ, ppm)
1165.7
2108.0
3166.4
4108.3
4a133.0
5108.2
6161.7
799.1
8165.2
8a108.4
9189.9
9a110.1
10181.1
10a107.8
2-CH₂56.5

Visualization of the Elucidation Process

The following diagrams illustrate the workflow and logic used in the structural elucidation of this compound.

experimental_workflow cluster_isolation Isolation & Preparation cluster_nmr NMR Data Acquisition cluster_analysis Structure Elucidation Paecilomyces carneus Culture Paecilomyces carneus Culture Extraction Extraction Paecilomyces carneus Culture->Extraction Chromatography Chromatography Extraction->Chromatography Pure this compound Pure this compound Chromatography->Pure this compound NMR Sample Prep NMR Sample Prep Pure this compound->NMR Sample Prep 1D NMR (¹H, ¹³C) 1D NMR (¹H, ¹³C) NMR Sample Prep->1D NMR (¹H, ¹³C) 2D NMR (COSY, HSQC, HMBC) 2D NMR (COSY, HSQC, HMBC) 1D NMR (¹H, ¹³C)->2D NMR (COSY, HSQC, HMBC) Data Analysis Data Analysis 2D NMR (COSY, HSQC, HMBC)->Data Analysis Structure Proposal Structure Proposal Data Analysis->Structure Proposal Data Verification Data Verification Structure Proposal->Data Verification Final Structure Final Structure Data Verification->Final Structure

Caption: Experimental workflow for the structural elucidation of this compound.

structure_elucidation_logic cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlations cluster_assembly Structural Assembly ¹H_NMR ¹H NMR: - Number of protons - Chemical shifts - Multiplicities Fragments Identify spin systems and functional groups ¹H_NMR->Fragments ¹³C_NMR ¹³C NMR: - Number of carbons - Chemical shifts (sp², sp³) - Presence of carbonyls ¹³C_NMR->Fragments COSY COSY: Identifies H-H couplings (e.g., H-5 to H-7) COSY->Fragments HSQC HSQC: Connects protons to directly attached carbons HSQC->Fragments HMBC HMBC: Long-range H-C correlations (key for skeleton assembly) Connectivity Connect fragments using HMBC correlations Fragments->Connectivity HMBC data Final_Structure Assemble the complete structure of this compound Connectivity->Final_Structure

Caption: Logical process for deducing the structure of this compound from NMR data.

Data Interpretation and Structure Confirmation

The structural elucidation of this compound is achieved through the combined interpretation of the 1D and 2D NMR data.

  • ¹H and ¹³C NMR: The ¹H NMR spectrum reveals the number and types of protons present, including aromatic protons, a methylene (B1212753) group, and several hydroxyl protons, as indicated by their characteristic chemical shifts. The ¹³C NMR spectrum shows the presence of 15 carbon atoms, including carbonyl carbons, aromatic carbons, and an aliphatic methylene carbon.

  • COSY: The COSY spectrum establishes the connectivity between coupled protons. For this compound, correlations between the aromatic protons (H-5 and H-7) help to define the substitution pattern on one of the aromatic rings.

  • HSQC: The HSQC spectrum provides direct one-bond proton-carbon correlations, allowing for the unambiguous assignment of the carbons that bear protons. For example, it will show a correlation between the methylene protons at 4.60 ppm and the carbon at 56.5 ppm.

  • HMBC: The HMBC spectrum is the key to assembling the entire molecular structure. It reveals long-range correlations that connect the different fragments. Key HMBC correlations for this compound would include:

    • Correlations from the methylene protons (2-CH₂) to adjacent quaternary carbons and the carbonyl carbon.

    • Correlations from the aromatic protons (H-4, H-5, H-7) to various carbons in the anthraquinone core, confirming the substitution pattern and the positions of the hydroxyl groups.

    • Correlations from the hydroxyl protons to nearby carbons, which can further solidify the assignments.

By systematically analyzing these NMR datasets, the planar structure of this compound can be unequivocally determined. Further stereochemical analysis, if applicable, might require additional experiments such as NOESY or ROESY.

Application Notes and Protocols for Paeciloquinone C In Vitro Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting in vitro enzyme inhibition assays with Paeciloquinone C, a member of the hydroxyanthraquinone class of compounds. The provided protocols are designed to be adaptable for screening and characterizing the inhibitory potential of this compound against a variety of enzyme targets.

Introduction

This compound is a naturally occurring anthraquinone (B42736) derivative.[1] Compounds with a quinone structure are known to possess a wide range of biological activities, often related to their redox properties. The mechanism of action for similar naphthoquinone compounds can involve the generation of reactive oxygen species and oxidative stress through redox cycling.[2] Therefore, this compound is a promising candidate for the inhibition of various enzymes, particularly those involved in cellular metabolism and signaling pathways susceptible to redox modulation.

This document outlines a detailed protocol for a general spectrophotometric enzyme inhibition assay that can be adapted for specific enzymes of interest. It also provides guidance on data analysis and presentation.

Data Presentation

The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[3] Experimental results should be summarized in a clear and structured format.

Table 1: Hypothetical Inhibition of a Target Enzyme by this compound

This compound Concentration (µM)Enzyme Activity (% of Control)Standard Deviation
0 (Control)1004.5
0.185.23.8
162.12.9
1048.72.1
5025.41.5
10012.81.1

Experimental Protocols

This section provides a detailed methodology for a general in vitro enzyme inhibition assay using a spectrophotometer or microplate reader.[3][4] This protocol should be optimized based on the specific enzyme and substrate being investigated.

Materials and Reagents
  • Purified target enzyme

  • Substrate for the target enzyme (preferably one that produces a chromogenic or fluorogenic product)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Assay buffer (optimized for pH and ionic strength for the target enzyme)

  • Positive control inhibitor (if available)

  • Negative control (solvent only, e.g., DMSO)

  • 96-well microplates (clear for colorimetric assays, black for fluorescence assays)

  • Microplate reader or spectrophotometer

  • Pipettes and tips

  • Distilled water

Protocol 1: Spectrophotometric Enzyme Inhibition Assay
  • Prepare Solutions:

    • Assay Buffer: Prepare a buffer solution at the optimal pH for the target enzyme (e.g., 100 mM phosphate (B84403) buffer, pH 7.4).[4][5]

    • Enzyme Solution: Dilute the purified enzyme to a working concentration in the assay buffer. This concentration should provide a linear reaction rate for the duration of the assay.

    • Substrate Solution: Prepare the substrate at a concentration appropriate for the assay (often at or near its Michaelis constant, Km).

    • This compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent like DMSO (e.g., 10 mM).

    • Serial Dilutions: Perform serial dilutions of the this compound stock solution to create a range of concentrations to be tested.

  • Assay Procedure:

    • Dispense Inhibitor: Add a small volume (e.g., 1-2 µL) of the serially diluted this compound solutions and the solvent control (DMSO) to the wells of a 96-well plate.

    • Add Enzyme: Add the diluted enzyme solution to each well.

    • Pre-incubation: Gently mix and pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.[4][5]

    • Initiate Reaction: Start the enzymatic reaction by adding the substrate solution to all wells.[4]

    • Monitor Reaction: Immediately place the plate in a microplate reader and measure the change in absorbance or fluorescence over time.[4] The wavelength will depend on the specific substrate and product.

  • Data Analysis:

    • Calculate the rate of reaction (initial velocity) for each well by determining the slope of the linear portion of the absorbance/fluorescence versus time curve.

    • Normalize the data by setting the activity of the uninhibited control (solvent only) to 100% and a control with no enzyme to 0%.

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a sigmoidal curve).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro enzyme inhibition assay.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_solutions Prepare Solutions (Buffer, Enzyme, Substrate, This compound) serial_dilutions Perform Serial Dilutions of this compound prep_solutions->serial_dilutions dispense_inhibitor Dispense Inhibitor (and Controls) into Plate serial_dilutions->dispense_inhibitor add_enzyme Add Enzyme Solution dispense_inhibitor->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate start_reaction Initiate Reaction with Substrate pre_incubate->start_reaction measure_activity Measure Enzyme Activity (Spectrophotometry) start_reaction->measure_activity calculate_rates Calculate Reaction Rates measure_activity->calculate_rates normalize_data Normalize Data to Control calculate_rates->normalize_data plot_curve Plot Dose-Response Curve normalize_data->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: Workflow for In Vitro Enzyme Inhibition Assay.

General Mechanism of Enzyme Inhibition

This diagram illustrates the fundamental concept of an enzyme inhibitor interacting with an enzyme to block substrate binding.

Caption: General Mechanism of Enzyme Inhibition.

References

Application Notes and Protocols for Developing a Cell-Based Assay for Paeciloquinone C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paeciloquinone C is a naturally derived compound that has garnered interest for its potential as a therapeutic agent. It is known to inhibit the epidermal growth factor receptor (EGFR) protein tyrosine kinase and the V-abl protein tyrosine kinase, both of which are implicated in various cancers.[] This suggests that this compound may exert anti-proliferative and pro-apoptotic effects on cancer cells. Structurally, as a quinone derivative, its mechanism of action might also involve the generation of reactive oxygen species (ROS) and induction of oxidative stress, common mechanisms for this class of compounds.[2][3]

These application notes provide a comprehensive guide to developing a suite of cell-based assays to characterize the biological activity of this compound. The following protocols are designed to assess its cytotoxicity, ability to induce apoptosis, and its impact on specific cellular signaling pathways.

I. Cytotoxicity Assessment of this compound

A primary step in evaluating any potential anti-cancer compound is to determine its cytotoxic effects on relevant cancer cell lines. The MTT assay is a widely used, reliable method for assessing cell viability.

Experimental Protocol: MTT Assay for Cell Viability

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a selected cancer cell line.

Materials:

  • Cancer cell line (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma, HCT-116 - colorectal carcinoma)

  • This compound

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Data Presentation: Example IC50 Values of this compound
Cell LineIncubation Time (h)IC50 (µM)
A5494812.5
MCF-74825.8
HCT-116488.2

II. Apoptosis Induction by this compound

Quinone-containing compounds are known to induce apoptosis in cancer cells.[4] The following protocols will help determine if this compound induces programmed cell death.

Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • Cancer cell line

  • This compound

  • Complete growth medium

  • PBS

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 value for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive cells are apoptotic, while PI positive cells are necrotic.

Experimental Protocol: Caspase-3/7 Activity Assay

Objective: To measure the activity of executioner caspases 3 and 7, key mediators of apoptosis.

Materials:

  • Cancer cell line

  • This compound

  • Caspase-Glo® 3/7 Assay System (or equivalent)

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described for the MTT assay.

  • Assay Reagent Addition: After the desired incubation time, add the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer. An increase in luminescence indicates an increase in caspase-3/7 activity.

Data Presentation: Example Apoptosis and Caspase Activity Data
Treatment% Apoptotic Cells (Annexin V+/PI-)Caspase-3/7 Activity (Fold Change)
Vehicle Control5.21.0
This compound (IC50)45.83.5
This compound (2x IC50)68.35.8

III. Mechanistic Insights: Signaling Pathway Analysis

Given that this compound is an inhibitor of EGFR and V-abl tyrosine kinases, investigating its effect on downstream signaling pathways is crucial.

Experimental Protocol: Western Blotting for Key Signaling Proteins

Objective: To determine the effect of this compound on the phosphorylation status of EGFR and downstream proteins like Akt and ERK.

Materials:

  • Cancer cell line (e.g., A549, which has high EGFR expression)

  • This compound

  • EGF (Epidermal Growth Factor)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Cell Treatment: Seed cells and grow to 70-80% confluency. Treat with this compound for a specified time (e.g., 2-24 hours). In some wells, stimulate with EGF for 15-30 minutes before harvesting to assess inhibition of ligand-induced phosphorylation.

  • Protein Extraction: Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

IV. Visualization of Workflows and Pathways

Diagrams

G Experimental Workflow for this compound Cytotoxicity cluster_prep Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cancer Cells in 96-well Plate B Incubate for 24h A->B D Treat Cells with Compound B->D C Prepare Serial Dilutions of this compound C->D E Incubate for 24-72h D->E F Add MTT Reagent E->F G Incubate for 4h F->G H Solubilize Formazan with DMSO G->H I Measure Absorbance at 570 nm H->I J Calculate % Cell Viability I->J K Determine IC50 Value J->K

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

G This compound Induced Apoptosis Pathway cluster_trigger Induction cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase A This compound B Mitochondrial Stress / ROS Generation A->B C Cytochrome c Release B->C D Apaf-1 C->D E Caspase-9 Activation D->E F Caspase-3/7 Activation E->F G PARP Cleavage DNA Fragmentation F->G H Apoptosis G->H

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

G Inhibition of EGFR Signaling by this compound cluster_pathway EGFR Signaling Cascade cluster_inhibition Inhibition EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation PaeciloquinoneC This compound PaeciloquinoneC->EGFR Inhibits Tyrosine Kinase Activity

Caption: Mechanism of this compound in the inhibition of the EGFR signaling pathway.

References

Application Notes and Protocols for the Use of Paeciloquinones in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data specifically for Paeciloquinone C is limited in publicly available scientific literature. Therefore, these application notes and protocols are based on data from closely related Paeciloquinone compounds and other cytotoxic secondary metabolites isolated from various Paecilomyces species. The methodologies and expected outcomes are provided as a general guide for researchers investigating the anticancer potential of this class of compounds.

Introduction

Paeciloquinones are a group of quinone-based secondary metabolites produced by fungi of the genus Paecilomyces. These compounds have garnered interest in cancer research due to their potential cytotoxic and pro-apoptotic activities against various cancer cell lines. This document provides a summary of the reported cytotoxic activities of various Paecilomyces-derived metabolites, detailed protocols for key in vitro assays, and visual representations of experimental workflows and relevant signaling pathways.

Data Presentation: Cytotoxicity of Paecilomyces-Derived Compounds

The following tables summarize the reported 50% inhibitory concentration (IC₅₀) values of various cytotoxic compounds isolated from Paecilomyces species against a range of human cancer cell lines. This data provides a comparative overview of their potency.

Table 1: Cytotoxicity of Varioloids from Paecilomyces variotii [1]

CompoundA549 (Lung Carcinoma) IC₅₀ (µg/mL)HCT116 (Colon Carcinoma) IC₅₀ (µg/mL)HepG2 (Hepatocellular Carcinoma) IC₅₀ (µg/mL)
Varioloid A2.65.48.2
Varioloid B3.16.87.5

Table 2: Cytotoxicity of Ergosterol Derivatives from Paecilomyces sp. J300 [2]

CompoundA549 (Lung Carcinoma) IC₅₀ (µM)SK-OV-3 (Ovarian Cancer) IC₅₀ (µM)SK-MEL-2 (Melanoma) IC₅₀ (µM)HCT15 (Colon Cancer) IC₅₀ (µM)XF498 (CNS Cancer) IC₅₀ (µM)
5α,6α-epoxy-(22E,24R)-ergosta-8,22-diene-3β,7α-diol10.29.812.511.313.1
Ergosta-4,6,8(14),22-tetraene-3-one8.57.99.18.810.5
Ergosterol>20>20>20>20>20
Ergosterol endoperoxide15.414.216.815.917.2
3β,5α-dihydroxy-6β-methoxyergosta-7,22-diene12.111.513.912.814.5

Table 3: Cytotoxicity of Paecilomycins from Paecilomyces sp. SC0924 [3]

CompoundMCF-7 (Breast Adenocarcinoma) IC₅₀ (µM)A549 (Lung Carcinoma) IC₅₀ (µM)HeLa (Cervical Carcinoma) IC₅₀ (µM)
Paecilomycin P25.330.128.7
Monocillin VI15.818.917.2
Monocillin VII20.424.522.1

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols can be adapted for the study of this compound and other related compounds.

Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay

This protocol is for determining the effect of a test compound on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium. The final solvent concentration should be less than 0.1% to avoid solvent-induced toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with solvent only) and a blank control (medium only).

    • Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula:

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

MTT_Assay_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis seed Seed Cells in 96-well Plate incubate1 Incubate 24h (37°C, 5% CO2) seed->incubate1 treat Add Compound (Various Concentrations) incubate1->treat incubate2 Incubate (24, 48, or 72h) treat->incubate2 mtt Add MTT Solution incubate2->mtt incubate3 Incubate 4h mtt->incubate3 dissolve Dissolve Formazan with DMSO incubate3->dissolve read Read Absorbance (570 nm) dissolve->read calculate Calculate % Viability and IC50 read->calculate

Figure 1: Workflow for the MTT Cell Viability Assay.
Protocol 2: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound

  • PBS

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • 6-well cell culture plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.

    • Incubate for 24 hours.

    • Treat the cells with the test compound at the desired concentrations for the specified duration. Include a vehicle control.

  • Cell Harvesting:

    • Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin.

    • Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.

    • Wash the cell pellet twice with ice-cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples immediately using a flow cytometer.

    • FITC is detected in the FL1 channel and PI in the FL2 channel.

    • Analyze at least 10,000 events per sample.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Apoptosis_Assay_Workflow cluster_prep Cell Culture & Treatment cluster_harvest Harvesting cluster_stain Staining cluster_analysis Analysis seed Seed Cells in 6-well Plate treat Treat with Compound seed->treat harvest Collect Adherent & Floating Cells treat->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend add_stain Add Annexin V-FITC & Propidium Iodide resuspend->add_stain incubate Incubate 15 min (Dark) add_stain->incubate analyze Flow Cytometry Analysis incubate->analyze

Figure 2: Workflow for Apoptosis Analysis by Flow Cytometry.
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A (10 mg/mL)

  • Propidium Iodide (1 mg/mL)

  • 6-well cell culture plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Follow the same procedure as in Protocol 2, step 1.

  • Cell Harvesting and Fixation:

    • Harvest cells as described in Protocol 2, step 2.

    • Resuspend the cell pellet in 500 µL of ice-cold PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes.

    • Discard the ethanol and wash the cell pellet with PBS.

    • Resuspend the cells in 500 µL of PBS containing 50 µg/mL PI and 100 µg/mL RNase A.

    • Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples using a flow cytometer, detecting PI fluorescence in the FL2 or FL3 channel.

    • Collect data from at least 10,000-20,000 cells.

  • Data Analysis:

    • Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate a histogram of DNA content and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins

This protocol is for detecting changes in the expression levels of key proteins involved in apoptosis.

Materials:

  • Treated and untreated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bcl-2, Bax, cleaved Caspase-3, PARP)

  • HRP-conjugated secondary antibodies

  • TBST (Tris-buffered saline with 0.1% Tween 20)

  • Enhanced chemiluminescence (ECL) substrate

  • Western blotting and imaging system

Procedure:

  • Protein Extraction:

    • Lyse cell pellets in RIPA buffer on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each sample using the BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze the band intensities using densitometry software. Normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways

Based on studies of related quinone compounds, Paeciloquinones may induce apoptosis through the intrinsic (mitochondrial) pathway. A representative diagram of this pathway is shown below.

Apoptosis_Signaling_Pathway cluster_stimulus Cellular Stress cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade cluster_outcome Cellular Outcome Paeciloquinone This compound Bax Bax (Pro-apoptotic) Paeciloquinone->Bax Upregulation Bcl2 Bcl-2 (Anti-apoptotic) Paeciloquinone->Bcl2 Downregulation Mito Mitochondrion Bax->Mito Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Pore Formation Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Casp9 Caspase-9 (Initiator) Casp9->Apoptosome Casp3 Caspase-3 (Executioner) PARP PARP Cleavage Casp3->PARP Cleavage DNA_frag DNA Fragmentation Casp3->DNA_frag Induction Apoptosome->Casp3 Activation Apoptosis Apoptosis PARP->Apoptosis DNA_frag->Apoptosis

Figure 3: Proposed Intrinsic Apoptosis Signaling Pathway.

This diagram illustrates how this compound might induce apoptosis by altering the balance of pro- and anti-apoptotic Bcl-2 family proteins, leading to mitochondrial dysfunction, cytochrome c release, and subsequent activation of the caspase cascade, culminating in programmed cell death.

References

Determining the IC50 of Paeciloquinone C: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Paeciloquinone C is a member of the anthraquinone (B42736) class of natural products, isolated from the fungus Paecilomyces carneus.[1][2] Like other quinone-containing compounds, it has garnered interest for its potential as a bioactive molecule. This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound, a key metric for quantifying its potency as an inhibitor. The primary focus is on its activity against protein tyrosine kinases, a critical class of enzymes in cellular signaling and a common target in drug discovery. Specifically, this compound has been identified as a potent and selective inhibitor of the v-abl protein tyrosine kinase.[1][3]

The v-abl protein tyrosine kinase is a constitutively active enzyme associated with certain cancers, most notably Chronic Myeloid Leukemia (CML). Inhibition of this kinase is a validated therapeutic strategy for CML. Understanding the IC50 of compounds like this compound against this target is a crucial first step in evaluating their therapeutic potential.

This document provides a summary of the known IC50 values of this compound and related compounds, a detailed protocol for an in-vitro enzyme inhibition assay, a protocol for a cell-based viability assay, and diagrams illustrating the relevant signaling pathway and experimental workflows.

Data Presentation: IC50 of Paeciloquinones

The following table summarizes the reported IC50 values for this compound and other related Paeciloquinones isolated from Paecilomyces carneus.

CompoundTarget/Cell LineIC50 (µM)Reference
This compound v-abl protein tyrosine kinase0.4[1][3]
Paeciloquinone Av-abl protein tyrosine kinase0.4[1][3]
Paeciloquinone DProtein Kinase C~6[3]

Experimental Protocols

Protocol 1: In Vitro Enzyme Inhibition Assay for v-abl Kinase

This protocol describes a general method for determining the IC50 of this compound against the v-abl protein tyrosine kinase using a spectrophotometric assay.

Materials:

  • Purified, active v-abl protein tyrosine kinase

  • Specific peptide substrate for v-abl kinase

  • ATP (Adenosine triphosphate)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • This compound stock solution (in DMSO)

  • Positive control inhibitor (e.g., Imatinib)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates

  • Microplate spectrophotometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration range could be from 100 µM down to 0.01 µM. Also, prepare dilutions of the positive control.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • v-abl kinase solution (at a predetermined optimal concentration)

    • This compound dilution or DMSO (for the 100% activity control) or positive control.

  • Pre-incubation: Gently mix the contents of the wells and incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the peptide substrate and ATP to each well to initiate the kinase reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate spectrophotometer and measure the absorbance at a specific wavelength (dependent on the substrate used) at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of this compound.

    • Normalize the data by setting the rate of the DMSO control as 100% activity and a no-enzyme control as 0% activity.

    • Plot the percentage of enzyme inhibition versus the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Protocol 2: Cell-Based Cytotoxicity/Viability Assay (MTT Assay)

This protocol outlines a method to determine the IC50 of this compound in a cell line that is dependent on v-abl kinase activity for proliferation.

Materials:

  • v-abl expressing cell line (e.g., Ba/F3-p210)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the v-abl expressing cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of this compound relative to the DMSO control.

    • Plot the percentage of cell viability versus the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Mandatory Visualizations

v_abl_signaling_pathway v_abl v-Abl Kinase Grb2 Grb2 v_abl->Grb2 PI3K PI3K v_abl->PI3K JAK JAK v_abl->JAK SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf AKT Akt PI3K->AKT STAT STAT JAK->STAT Proliferation Cell Proliferation & Survival STAT->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation AKT->Proliferation Paeciloquinone_C This compound Paeciloquinone_C->v_abl Inhibition

Caption: v-Abl signaling pathway and the inhibitory action of this compound.

IC50_Determination_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilutions of this compound Assay_Setup Set up Assay Plate (Enzyme/Cells, Buffer) Compound_Prep->Assay_Setup Incubation Pre-incubate with Inhibitor Assay_Setup->Incubation Reaction Initiate Reaction (Add Substrate/ATP or Incubate Cells) Incubation->Reaction Measurement Measure Activity/Viability (e.g., Spectrophotometry, MTT) Reaction->Measurement Normalization Normalize Data Measurement->Normalization Dose_Response Plot Dose-Response Curve Normalization->Dose_Response IC50_Calc Calculate IC50 Value Dose_Response->IC50_Calc

Caption: General experimental workflow for IC50 determination.

References

Application Notes: Investigating EGFR Signaling with Paeciloquinone C

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating fundamental cellular processes, including proliferation, survival, and differentiation.[1] Upon binding to its ligands, such as Epidermal Growth Factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its C-terminal tail.[2][3] This activation initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK and PI3K-Akt pathways, which are pivotal for cell growth and survival.[1][4][5] Dysregulation of EGFR signaling, often due to mutations or overexpression, is a hallmark of various cancers, making it a prime target for therapeutic intervention.[5][6][7]

Paeciloquinone C is a compound that has been identified as an inhibitor of protein tyrosine kinases. Specifically, it has been shown to inhibit the v-abl protein tyrosine kinase with an IC50 of 0.56 µM and is also known to inhibit the EGFR protein tyrosine kinase.[8] This positions this compound as a valuable tool for researchers studying EGFR-mediated signaling pathways and for professionals in drug development exploring novel anti-cancer agents. These application notes provide detailed protocols for characterizing the effects of this compound on EGFR signaling and cell viability.

Mechanism of Action: Inhibition of EGFR Signaling

This compound, as a tyrosine kinase inhibitor, is presumed to act at the ATP-binding site within the EGFR kinase domain. This competitive inhibition prevents the autophosphorylation of the receptor, which is the critical first step in the signal transduction cascade. By blocking this initial event, this compound effectively downregulates the major downstream pathways, including the PI3K/Akt and RAS/RAF/MAPK cascades, leading to reduced cell proliferation and survival.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT Pathway cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization ADP ADP EGFR->ADP Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Autophosphorylation PI3K PI3K EGFR->PI3K Paeciloquinone_C This compound Paeciloquinone_C->EGFR Inhibition ATP ATP ATP->EGFR RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF PIP2 PIP2 MEK MEK RAF->MEK PIP3 PIP3 ERK ERK MEK->ERK AKT AKT Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation PI3K->PIP3 PIP2->PIP3 PIP3->AKT AKT->Proliferation Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., A431, MDA-MB-468) cell_seeding 2. Cell Seeding (Plate cells at 70-80% confluency) cell_culture->cell_seeding compound_prep 3. Compound Preparation (Serial dilutions of this compound) cell_seeding->compound_prep treatment 4. Cell Treatment (Incubate for desired time, e.g., 24-72h) compound_prep->treatment assay_choice Select Assay treatment->assay_choice viability_assay 5a. Cell Viability Assay (e.g., MTT Assay) assay_choice->viability_assay Cell Viability western_blot 5b. Western Blot Analysis (Protein extraction & quantification) assay_choice->western_blot Protein Analysis ic50_calc 6a. IC50 Calculation (Determine compound potency) viability_assay->ic50_calc blot_analysis 6b. Densitometry Analysis (Quantify protein/phospho-protein levels) western_blot->blot_analysis

References

Application Notes and Protocols: Paeciloquinone C in Kinase Research

Author: BenchChem Technical Support Team. Date: December 2025

A Lack of Available Data Prevents Detailed Analysis

Comprehensive searches for "Paeciloquinone C" have yielded no specific information regarding its use as a tool compound in kinase research. As a result, the creation of detailed application notes, experimental protocols, and quantitative data summaries as initially requested is not possible at this time. The scientific literature and available databases do not appear to contain significant research on a compound with this specific name in the context of kinase inhibition.

For researchers, scientists, and drug development professionals interested in kinase inhibitors, it is crucial to have access to foundational data such as the compound's mechanism of action, its inhibitory constants (e.g., IC50 values) against specific kinases, and established protocols for its use in both biochemical and cellular assays. Without this information for "this compound," any attempt to generate the requested content would be speculative and not based on scientific evidence.

It is possible that "this compound" is a very recently discovered compound, is known by an alternative name, or is part of proprietary research not yet in the public domain.

We recommend that researchers interested in this compound:

  • Verify the spelling and nomenclature: Double-check the compound's name for any potential inaccuracies.

  • Search for alternative identifiers: If available, use CAS numbers, IUPAC names, or any associated publication identifiers to search for information.

  • Consult primary literature from the source: If the name was obtained from a specific research group or publication, referring back to that source may provide the necessary details.

Once specific data on this compound's kinase-related activities become available, the development of detailed application notes and protocols can be pursued. This would typically involve the following sections, which are provided below as a general template for how such a document would be structured.

Template for Application Notes and Protocols for a Kinase Inhibitor

(Note: The following sections are placeholders and do not contain data on this compound)

Introduction

This section would provide a brief overview of the compound, its origin (if known), and its significance as a potential tool in kinase research. It would highlight the kinase or kinase families it is proposed to target and the potential applications in studying specific signaling pathways or diseases.

Mechanism of Action

Here, the specific mechanism by which the compound inhibits kinase activity would be detailed. This would include whether it is an ATP-competitive inhibitor, an allosteric inhibitor, or acts through another mechanism.

A diagram illustrating the proposed mechanism of inhibition would be included.

cluster_kinase Kinase ATP_Binding_Site ATP Binding Site Phosphorylated_Substrate Phosphorylated Substrate ATP_Binding_Site->Phosphorylated_Substrate Phosphorylates Substrate Substrate_Binding_Site Substrate Binding Site Substrate_Binding_Site->Phosphorylated_Substrate ATP ATP ATP->ATP_Binding_Site Binds Substrate Substrate Substrate->Substrate_Binding_Site Binds Paeciloquinone_C This compound Paeciloquinone_C->ATP_Binding_Site Blocks ATP Binding

Caption: Hypothetical mechanism of this compound as an ATP-competitive kinase inhibitor.

Quantitative Data Summary

This section would present all available quantitative data in a structured table to allow for easy comparison. This would include IC50 values against a panel of kinases to demonstrate potency and selectivity.

Table 1: Hypothetical Inhibitory Activity of this compound against a Panel of Kinases

Kinase TargetIC50 (nM)Assay TypeReference
Kinase A50Biochemical[Hypothetical Ref. 1]
Kinase B250Biochemical[Hypothetical Ref. 1]
Kinase C>10,000Cellular[Hypothetical Ref. 2]
Kinase D150Biochemical[Hypothetical Ref. 1]
Experimental Protocols

Detailed, step-by-step protocols for key experiments would be provided here.

4.1. In Vitro Kinase Inhibition Assay (Biochemical)

This protocol would describe how to measure the direct inhibitory effect of the compound on a purified kinase.

  • Materials:

    • Purified recombinant kinase

    • Kinase-specific substrate peptide

    • This compound

    • ATP

    • Kinase assay buffer

    • Detection reagent (e.g., ADP-Glo™)

    • 96- or 384-well plates

  • Procedure:

    • Prepare serial dilutions of this compound.

    • Add the kinase, substrate, and inhibitor to the wells of the plate.

    • Initiate the reaction by adding ATP.

    • Incubate at a specified temperature for a set time.

    • Stop the reaction and measure the kinase activity using the detection reagent.

    • Calculate the percentage of inhibition and determine the IC50 value.

Start Start Prepare_Reagents Prepare Serial Dilutions of This compound and Kinase/Substrate Mix Start->Prepare_Reagents Plate_Compound Add Compound Dilutions to Plate Prepare_Reagents->Plate_Compound Add_Kinase_Substrate Add Kinase/Substrate Mix to Wells Plate_Compound->Add_Kinase_Substrate Initiate_Reaction Add ATP to Initiate Reaction Add_Kinase_Substrate->Initiate_Reaction Incubate Incubate at 30°C for 60 min Initiate_Reaction->Incubate Stop_Reaction Add Detection Reagent to Stop Reaction Incubate->Stop_Reaction Measure_Signal Measure Luminescence/Fluorescence Stop_Reaction->Measure_Signal Analyze_Data Calculate IC50 Values Measure_Signal->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an in vitro kinase inhibition assay.

4.2. Cellular Target Engagement Assay

This protocol would describe how to confirm that the compound is interacting with its target kinase within a cellular context.

  • Materials:

    • Cell line expressing the target kinase

    • This compound

    • Lysis buffer

    • Antibodies (total and phospho-specific for a known substrate)

    • Western blot reagents

  • Procedure:

    • Culture cells to the desired confluency.

    • Treat cells with varying concentrations of this compound for a specified time.

    • Lyse the cells and collect the protein lysate.

    • Perform a Western blot to detect the phosphorylation status of the kinase's substrate.

    • Quantify the band intensities to determine the effect of the compound on substrate phosphorylation.

Signaling Pathway Analysis

This section would illustrate the signaling pathway(s) affected by the compound.

Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Activates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Paeciloquinone_C This compound Paeciloquinone_C->Kinase_A Inhibits

Caption: Hypothetical signaling pathway inhibited by this compound.

We remain committed to providing accurate and detailed scientific information. Should data on this compound become publicly available, we will endeavor to create the comprehensive resource that was requested.

Application Notes and Protocols for Bioactivity Screening of Paeciloquinone C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paeciloquinone C is a naturally occurring anthraquinone (B42736) derivative isolated from the fungus Paecilomyces carneus. Pre-clinical studies have identified it as a potent and selective inhibitor of the v-abl protein tyrosine kinase, with an IC50 of 0.4 microM, and it also demonstrates inhibitory activity against the epidermal growth factor receptor (EGFR) protein tyrosine kinase.[1] These initial findings suggest that this compound holds significant promise as a lead compound for the development of novel therapeutics, particularly in the field of oncology. This document provides detailed protocols for a tiered bioactivity screening approach to further characterize the therapeutic potential of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Experimental Workflow

The following diagram outlines the comprehensive workflow for the bioactivity screening of this compound, from initial compound handling to multi-faceted bioactivity assessment.

experimental_workflow cluster_preparation Compound Preparation cluster_screening Primary Bioactivity Screening cluster_anticancer Anticancer Assays cluster_antimicrobial Antimicrobial Assays cluster_anti_inflammatory Anti-inflammatory Assays cluster_data Data Analysis & Interpretation compound This compound stock_solution Prepare Stock Solution (e.g., 10 mM in DMSO) compound->stock_solution working_solutions Prepare Serial Dilutions stock_solution->working_solutions anticancer Anticancer Screening working_solutions->anticancer antimicrobial Antimicrobial Screening working_solutions->antimicrobial anti_inflammatory Anti-inflammatory Screening working_solutions->anti_inflammatory cytotoxicity Cytotoxicity Assay (MTT Assay) anticancer->cytotoxicity kinase_inhibition Kinase Inhibition Assay (v-abl and EGFR) anticancer->kinase_inhibition agar_diffusion Agar (B569324) Well Diffusion antimicrobial->agar_diffusion broth_dilution Broth Microdilution (MIC Determination) antimicrobial->broth_dilution no_production Nitric Oxide Production (LPS-stimulated Macrophages) anti_inflammatory->no_production cox_inhibition COX-2 Inhibition Assay anti_inflammatory->cox_inhibition data_analysis Calculate IC50, MIC, etc. cytotoxicity->data_analysis kinase_inhibition->data_analysis broth_dilution->data_analysis no_production->data_analysis cox_inhibition->data_analysis interpretation Lead Candidate Evaluation data_analysis->interpretation

Fig. 1: Experimental workflow for this compound bioactivity screening.

Anticancer Activity Screening

Given that this compound is a known inhibitor of v-abl and EGFR tyrosine kinases, its anticancer potential is of primary interest. The screening protocol involves assessing its cytotoxicity against relevant cancer cell lines and quantifying its inhibitory effect on the target kinases.

Signaling Pathways of Interest

The following diagrams illustrate the canonical signaling pathways of EGFR and v-abl, highlighting the points of potential intervention by this compound.

EGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS P PI3K PI3K EGFR->PI3K P Paeciloquinone_C This compound Paeciloquinone_C->EGFR Inhibition Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription

Fig. 2: Simplified EGFR signaling pathway and this compound's point of action.

vAbl_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus vAbl v-Abl Kinase Grb2_SOS Grb2/SOS vAbl->Grb2_SOS PI3K_Akt PI3K/Akt Pathway vAbl->PI3K_Akt STAT STAT Pathway vAbl->STAT Paeciloquinone_C This compound Paeciloquinone_C->vAbl Inhibition Ras_MAPK Ras-MAPK Pathway Grb2_SOS->Ras_MAPK Gene_Expression Altered Gene Expression (Proliferation, Survival, Anti-apoptosis) Ras_MAPK->Gene_Expression PI3K_Akt->Gene_Expression STAT->Gene_Expression

Fig. 3: Overview of v-Abl signaling pathways and this compound's inhibitory action.
Experimental Protocols

This protocol is designed to assess the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., K562 for v-abl, A549 for EGFR)

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., Imatinib for K562, Gefitinib for A549).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This protocol measures the inhibition of v-abl and EGFR kinase activity by this compound.

Materials:

  • Recombinant v-abl and EGFR kinases

  • Kinase-specific substrate (e.g., ABLtide for v-abl, Poly(Glu,Tyr) 4:1 for EGFR)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • This compound stock solution (10 mM in DMSO)

  • 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer.

  • In a 384-well plate, add 1 µL of the diluted this compound or vehicle control (DMSO).

  • Add 2 µL of the kinase solution to each well.

  • Add 2 µL of the substrate/ATP mix to initiate the reaction.

  • Incubate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value.

Data Presentation
Assay Cell Line/Enzyme This compound IC50 (µM) Positive Control IC50 (µM)
MTT Assay K562 (v-abl)Experimental ValueImatinib: Experimental Value
A549 (EGFR)Experimental ValueGefitinib: Experimental Value
Kinase Assay Recombinant v-ablExperimental ValueImatinib: Experimental Value
Recombinant EGFRExperimental ValueGefitinib: Experimental Value

Antimicrobial Activity Screening

To explore the broader therapeutic potential of this compound, its antimicrobial activity against a panel of pathogenic bacteria and fungi will be assessed.

Experimental Protocols

This is a preliminary screening method to qualitatively assess the antimicrobial activity of this compound.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

  • This compound stock solution (10 mM in DMSO)

  • Sterile cork borer (6 mm)

  • Positive controls (e.g., Ampicillin for bacteria, Amphotericin B for fungi)

  • Negative control (DMSO)

Procedure:

  • Prepare a microbial inoculum and swab it evenly onto the surface of the agar plates.

  • Aseptically create wells in the agar using a sterile cork borer.

  • Add a defined volume (e.g., 50 µL) of different concentrations of this compound, positive control, and negative control to the respective wells.

  • Incubate the plates at 37°C for 24 hours (bacteria) or 28°C for 48 hours (fungi).

  • Measure the diameter of the zone of inhibition around each well.

This quantitative assay determines the Minimum Inhibitory Concentration (MIC) of this compound.

Materials:

  • Microbial strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • This compound stock solution (10 mM in DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Dispense 100 µL of broth into each well of a 96-well plate.

  • Perform serial two-fold dilutions of this compound across the wells.

  • Add 10 µL of the microbial inoculum to each well.

  • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at 37°C for 24 hours (bacteria) or 28°C for 48 hours (fungi).

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth.

Data Presentation
Microorganism Agar Well Diffusion (Zone of Inhibition in mm) Broth Microdilution (MIC in µg/mL)
Staphylococcus aureusExperimental ValueExperimental Value
Escherichia coliExperimental ValueExperimental Value
Candida albicansExperimental ValueExperimental Value
Aspergillus nigerExperimental ValueExperimental Value

Anti-inflammatory Activity Screening

The anti-inflammatory potential of this compound will be investigated by assessing its ability to inhibit key inflammatory mediators.

Experimental Protocols

This assay measures the effect of this compound on the production of nitric oxide, a pro-inflammatory mediator, in RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete culture medium (DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • This compound stock solution (10 mM in DMSO)

  • Greiss Reagent

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix 100 µL of the supernatant with 100 µL of Greiss reagent and incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Determine the concentration of nitrite (B80452) from a standard curve and calculate the percentage of inhibition of NO production.

This assay evaluates the ability of this compound to inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.

Materials:

  • Human recombinant COX-2 enzyme

  • COX-2 inhibitor screening kit (e.g., from Cayman Chemical or Abcam)

  • This compound stock solution (10 mM in DMSO)

  • Positive control (e.g., Celecoxib)

  • 96-well plate

  • Fluorometric or colorimetric plate reader

Procedure:

  • Follow the manufacturer's protocol for the COX-2 inhibitor screening kit.

  • Typically, the procedure involves incubating the COX-2 enzyme with a chromogenic or fluorogenic substrate in the presence of various concentrations of this compound.

  • The reaction is initiated by the addition of arachidonic acid.

  • The absorbance or fluorescence is measured over time.

  • Calculate the percentage of COX-2 inhibition and determine the IC50 value.

Data Presentation
Assay This compound IC50 (µM) Positive Control IC50 (µM)
NO Production Inhibition Experimental ValueL-NAME: Experimental Value
COX-2 Inhibition Experimental ValueCelecoxib: Experimental Value

Conclusion

The protocols outlined in this document provide a robust framework for the comprehensive bioactivity screening of this compound. The data generated from these assays will be instrumental in elucidating its therapeutic potential and guiding future drug development efforts. A systematic evaluation of its anticancer, antimicrobial, and anti-inflammatory properties will provide a clear rationale for its advancement as a lead candidate in one or more of these therapeutic areas.

References

Paeciloquinone C solution preparation for experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paeciloquinone C is a naturally derived hydroxyanthraquinone compound produced by the fungal strain Paecilomyces carneus P-177.[] It has been identified as an inhibitor of protein tyrosine kinases, which are crucial mediators in cellular signaling pathways often dysregulated in cancer.[] Specifically, this compound demonstrates inhibitory activity against the epidermal growth factor receptor (EGFR) and V-abl protein tyrosine kinases.[] These application notes provide detailed protocols for the preparation of this compound solutions for use in experimental settings, along with a summary of its known biological targets and relevant physicochemical properties to ensure proper handling, storage, and application in research.

Physicochemical Properties

A summary of the key chemical and physical properties of this compound is provided below. This data is essential for accurate stock solution preparation and experimental design.

PropertyValueSource
Molecular Formula C₁₅H₁₀O₇[2]
Molecular Weight 302.23 g/mol [2]
IUPAC Name 1,3,6,8-tetrahydroxy-2-(hydroxymethyl)anthracene-9,10-dione[][2]
Appearance Orange Solid[]
Solubility Soluble in Ethanol (B145695)[]
Melting Point >360°C[]

Biological Activity

This compound is recognized for its role as an enzyme inhibitor. The primary reported activity is the inhibition of protein tyrosine kinases.

TargetIC₅₀ ValueSource
V-abl protein tyrosine kinase 0.56 µmol/L (0.56 µM)[]
Epidermal growth factor receptor (EGFR) protein tyrosine kinase Inhibition reported, specific IC₅₀ not provided[]

Protocols for Solution Preparation

The following protocols outline the steps for preparing stock and working solutions of this compound for in vitro experiments. All procedures should be performed in a sterile environment (e.g., a laminar flow hood) using aseptic techniques.

4.1 Protocol 1: Preparation of a 10 mM Stock Solution

This protocol is for preparing a high-concentration stock solution that can be stored for long-term use and diluted for various experiments.

Materials:

  • This compound (solid)

  • Anhydrous Ethanol (or DMSO)

  • Sterile, conical-bottom polypropylene (B1209903) tubes (1.5 mL or 15 mL)

  • Calibrated analytical balance

  • Sterile 0.22 µm syringe filter

  • Sterile syringes and needles

  • Vortex mixer

Procedure:

  • Calculate Required Mass: Determine the mass of this compound needed. For 1 mL of a 10 mM stock solution:

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L x 0.001 L x 302.23 g/mol x 1000 mg/g = 3.02 mg

  • Weighing: Carefully weigh out 3.02 mg of this compound solid on an analytical balance and transfer it to a sterile conical tube.

  • Dissolution: Add 1 mL of anhydrous ethanol to the tube.

  • Mixing: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. The solution should be clear and orange.

  • Sterilization: Draw the solution into a sterile syringe, attach a sterile 0.22 µm syringe filter, and dispense the filtered solution into a new sterile, light-protecting (amber) tube. This step is critical for cell culture applications to prevent contamination.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. Store aliquots at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.[3]

4.2 Protocol 2: Preparation of a 10 µM Working Solution

This protocol describes the dilution of the stock solution into a cell culture medium for direct application to cells.

Materials:

  • 10 mM this compound stock solution

  • Sterile cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile micropipettes and tips

Procedure:

  • Calculate Dilution: Use the C₁V₁ = C₂V₂ formula to determine the volume of stock solution needed.[] To prepare 1 mL of a 10 µM working solution from a 10 mM stock:

    • C₁ = 10 mM = 10,000 µM

    • V₁ = ?

    • C₂ = 10 µM

    • V₂ = 1 mL = 1000 µL

    • V₁ = (C₂ x V₂) / C₁ = (10 µM x 1000 µL) / 10,000 µM = 1 µL

  • Dilution: In a sterile tube, add 999 µL of pre-warmed sterile cell culture medium.

  • Mixing: Add 1 µL of the 10 mM this compound stock solution to the medium. Mix gently by pipetting up and down or by inverting the tube.

  • Application: The working solution is now ready for treating cells. Ensure the final solvent concentration in the culture is low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.

Experimental Workflow and Mechanism of Action

5.1 General Experimental Workflow

The preparation and application of this compound in a typical cell-based assay follows a standardized workflow to ensure reproducibility and accuracy.

G cluster_prep Solution Preparation cluster_exp Experimental Use weigh Weigh Solid This compound dissolve Dissolve in Ethanol to make 10 mM Stock weigh->dissolve filter Sterile Filter (0.22 µm) dissolve->filter store Aliquot and Store Stock at -80°C filter->store dilute Dilute Stock in Media to Working Concentration store->dilute Retrieve aliquot treat Treat Cells in Culture dilute->treat analyze Perform Assay (e.g., Viability, Kinase Activity) treat->analyze

Caption: Workflow for this compound solution preparation and experimental use.

5.2 Proposed Mechanism of Action: EGFR Signaling Pathway Inhibition

This compound inhibits the protein tyrosine kinase activity of EGFR.[] The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades (e.g., MAPK/ERK pathway) that promote cell proliferation and survival. By inhibiting EGFR's kinase activity, this compound can block these signals.

G Simplified EGFR Signaling Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds P_EGFR Dimerization & Autophosphorylation EGFR->P_EGFR Activates Downstream Downstream Signaling (e.g., Ras-Raf-MEK-ERK) P_EGFR->Downstream Response Cell Proliferation & Survival Downstream->Response PaeciloquinoneC This compound PaeciloquinoneC->P_EGFR Inhibits

Caption: this compound inhibits the EGFR signaling cascade.

Stability and Storage Recommendations

Proper storage is crucial to maintain the bioactivity of this compound.

  • Solid Compound: Store the solid form of this compound at -20°C in a tightly sealed container, protected from light and moisture.

  • Stock Solutions: Aliquoted, sterile-filtered stock solutions in ethanol or DMSO should be stored at -80°C for maximum long-term stability.[3] Avoid frequent freeze-thaw cycles, as this can degrade the compound.

  • Working Solutions: Working solutions diluted in aqueous cell culture media are significantly less stable and should be prepared fresh for each experiment. Do not store working solutions for extended periods.

References

Troubleshooting & Optimization

improving Paeciloquinone C solubility for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Paeciloquinone C in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

This compound is a secondary metabolite produced by the fungus Paecilomyces carneus.[1] It belongs to a class of compounds known as paeciloquinones, which are potent inhibitors of protein tyrosine kinases.[1] This inhibitory action makes it a compound of interest for studying cell signaling pathways and for potential therapeutic applications.

Q2: What are the general solubility characteristics of this compound?

While specific quantitative solubility data for this compound is not extensively published, as a hydrophobic natural product, it is expected to have low solubility in aqueous solutions like cell culture media.[2][3][4] It is generally soluble in polar aprotic organic solvents.[5]

Q3: Which solvent is recommended for preparing a stock solution of this compound?

Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for creating high-concentration stock solutions of hydrophobic compounds for in vitro assays.[5] DMSO is effective at dissolving both polar and nonpolar compounds and is miscible with water and cell culture media, which is essential for biological experiments.[5]

Q4: What is the maximum recommended final concentration of DMSO in a cell culture experiment?

The final concentration of DMSO in cell culture should be kept as low as possible, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity or other off-target effects. It is crucial to include a vehicle control (media with the same final concentration of DMSO) in all experiments to account for any effects of the solvent itself.

Q5: How should I store my this compound stock solution?

Stock solutions should be stored at -20°C or -80°C to ensure stability. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[6]

Troubleshooting Guide: Compound Precipitation

Issue 1: Immediate Precipitation Upon Addition to Cell Culture Media

Question: I dissolved this compound in 100% DMSO to make a 10 mM stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is happening and how can I prevent it?

Answer: This common issue, often called "crashing out," occurs when the compound's concentration exceeds its solubility limit in the aqueous environment of the cell culture medium upon dilution of the DMSO stock.[7] The rapid change in solvent polarity causes the hydrophobic compound to fall out of solution.

Potential Causes and Solutions
Potential CauseExplanationRecommended Solution
High Final Concentration The final concentration of this compound in the media is higher than its aqueous solubility limit.Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration under your specific experimental conditions.[7]
Rapid Dilution Adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous media causes a rapid solvent exchange, leading to precipitation.Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[7] Alternatively, create an intermediate dilution of the stock in DMSO before adding it to the media.
Low Media Temperature The solubility of many compounds decreases at lower temperatures. Adding the stock to cold media can induce precipitation.Always use cell culture media that has been pre-warmed to 37°C before adding the compound.[6][7]
Method of Addition Pipetting the stock solution directly into the media without mixing can create localized high concentrations, causing precipitation.Add the stock solution dropwise or in small volumes while gently vortexing or swirling the media to ensure rapid and uniform dispersion.[7]
Issue 2: Precipitate Forms Over Time in the Incubator

Question: My this compound solution was clear when I prepared it, but after a few hours in the 37°C incubator, I noticed cloudiness or a visible precipitate. What could be the cause?

Answer: Delayed precipitation can occur due to several factors related to the compound's stability and interactions within the complex environment of the cell culture medium over time.[6]

Potential Causes and Solutions
Potential CauseExplanationRecommended Solution
Interaction with Media Components The compound may interact with salts, proteins (especially in serum-containing media), or other components, leading to the formation of insoluble complexes.[6]Test the compound's solubility and stability in your specific cell culture medium (with and without serum) over the intended duration of your experiment. Consider using serum-free media if possible.
pH Shift The CO2 environment in an incubator can alter the pH of the media, which may affect the solubility of pH-sensitive compounds.[6]Ensure your media is properly buffered for the CO2 concentration in your incubator.
Media Evaporation In long-term experiments, evaporation can increase the concentration of all media components, including this compound, potentially exceeding its solubility limit.[7][8]Ensure proper humidification of the incubator. For long-term cultures, consider using low-evaporation lids or sealing plates with gas-permeable membranes.[7]
Temperature Fluctuations Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may impact compound solubility.[7]Minimize the time culture vessels are outside the incubator. If frequent observation is needed, use a microscope with an integrated environmental chamber.[7]

Experimental Protocols

Protocol: Determining Maximum Soluble Concentration in Cell Culture Media

This protocol helps determine the practical working concentration limit of this compound in your specific experimental media before precipitation occurs.

Materials:

  • High-concentration this compound stock solution (e.g., 10 mM in 100% DMSO).

  • Your complete cell culture medium (including serum and other supplements), pre-warmed to 37°C.

  • Sterile microcentrifuge tubes or a 96-well clear-bottom plate.

  • Vortex mixer.

  • Incubator (37°C, 5% CO2).

Procedure:

  • Prepare Serial Dilutions: Prepare a 2-fold serial dilution of the this compound stock solution in your pre-warmed cell culture medium. For example, to test concentrations from 100 µM down to ~0.8 µM:

    • Add 2 µL of 10 mM stock to 198 µL of media to get a 100 µM solution (1% DMSO).

    • Vortex gently.

    • Transfer 100 µL of the 100 µM solution to a new tube containing 100 µL of media to get a 50 µM solution.

    • Repeat this serial dilution for 7-10 points.

  • Prepare Controls:

    • Positive Control (Precipitate): Create a supersaturated solution (e.g., 500 µM) to observe clear precipitation.

    • Negative Control (Vehicle): Prepare a solution with the highest concentration of DMSO used (e.g., 1%) in the media without any this compound.

  • Incubate and Observe: Incubate the dilutions at 37°C and 5% CO2.

  • Assess Precipitation: Visually inspect the wells or tubes for any signs of cloudiness, crystals, or precipitate at several time points (e.g., 0, 2, 6, and 24 hours).[7] A light microscope can be used to detect micro-precipitates.

  • Quantitative Assessment (Optional): To quantify precipitation, read the absorbance of the 96-well plate at a wavelength between 500-600 nm.[7] An increase in absorbance compared to the vehicle control indicates light scattering from a precipitate.[7]

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of visible precipitate throughout the incubation period is your maximum working soluble concentration for these specific conditions.[7]

Visualizations and Workflows

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation S1 Weigh this compound Powder S2 Add 100% DMSO to Desired Concentration (e.g., 10 mM) S1->S2 S3 Vortex / Sonicate Until Fully Dissolved S2->S3 S4 Aliquot into Single-Use Tubes S3->S4 S5 Store at -20°C or -80°C S4->S5 W1 Thaw One Aliquot of Stock Solution S5->W1 W3 Perform Serial Dilution of Stock into Pre-warmed Medium W1->W3 W2 Pre-warm Cell Culture Medium to 37°C W2->W3 W4 Visually Inspect for Clarity W3->W4 W5 Add to Cells Immediately W4->W5

Caption: Workflow for Preparing this compound Solutions.

G cluster_immediate Immediate Precipitation cluster_delayed Delayed Precipitation start Precipitate Observed in Cell Culture Medium? q_conc Is final concentration too high? start->q_conc Immediately q_interaction Interaction with media components? start->q_interaction Over Time sol_conc Lower final concentration. Determine max solubility. q_conc->sol_conc Yes q_temp Is media cold? q_conc->q_temp No sol_temp Use pre-warmed (37°C) media. q_temp->sol_temp Yes q_mix Was stock added too quickly? q_temp->q_mix No sol_mix Add stock slowly while mixing. Use serial dilution. q_mix->sol_mix Yes sol_interaction Test stability in media over time. Consider serum-free media. q_interaction->sol_interaction Yes q_evap Is it a long-term culture? q_interaction->q_evap No sol_evap Ensure proper incubator humidity. Use sealed plates. q_evap->sol_evap Yes

Caption: Troubleshooting Flowchart for Compound Precipitation.

G ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor Binds dimer RTK Dimerization & Autophosphorylation receptor->dimer Activates adaptor Adaptor Proteins (e.g., Grb2, Shc) dimer->adaptor Recruits downstream Downstream Signaling Cascade (e.g., RAS-MAPK Pathway) adaptor->downstream response Cellular Response (Proliferation, Survival) downstream->response paeciloquinone This compound paeciloquinone->dimer Inhibits Phosphorylation

Caption: Inhibition of Tyrosine Kinase Signaling by this compound.

References

Technical Support Center: Optimizing Paeciloquinone C Concentration in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Paeciloquinone C in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a hydroxyanthraquinone, a class of organic compounds known for their biological activities.[1] Its primary known mechanisms of action include the inhibition of epidermal growth factor receptor (EGFR) protein tyrosine kinase and V-abl protein tyrosine kinase. The inhibition of V-abl protein tyrosine kinase has been observed with an IC50 of 0.56 μmol/L. This inhibitory action on key signaling pathways makes it a compound of interest for cancer research and drug development.

Q2: How should I prepare a stock solution of this compound?

This compound, like many organic compounds, is often soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution in 100% DMSO. While the maximum solubility is not widely reported, starting with a 10 mM stock solution is a common practice for similar compounds.

Q3: My this compound precipitates when I add it to my cell culture medium. What should I do?

Precipitation upon dilution of a DMSO stock solution into aqueous cell culture medium is a common issue. Here are some troubleshooting steps:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low, typically below 0.5%, as higher concentrations can be toxic to cells.[2] For sensitive or primary cell lines, a final DMSO concentration of 0.1% or lower is recommended.

  • Dilution Method: Instead of adding the DMSO stock directly to the full volume of media, try a serial dilution. First, dilute the stock solution in a small volume of serum-free media, vortex gently, and then add this intermediate dilution to your final culture volume.

  • Warming and Sonication: If precipitation occurs, you can try warming the media to 37°C and gently vortexing or sonicating the solution for a few minutes to aid dissolution.[3][4] Ensure the compound is fully dissolved before adding it to your cells.

  • Vehicle Control: Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your experimental samples.

Q4: What is a good starting concentration range for this compound in my experiments?

The optimal concentration of this compound will vary depending on the cell line and the specific biological question being investigated. Based on data from related naphthoquinone and anthraquinone (B42736) compounds, a broad starting range of 0.1 µM to 50 µM is suggested for initial dose-response experiments. It is crucial to perform a cytotoxicity assay, such as an MTT or CellTiter-Glo assay, to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.

Q5: How stable is this compound in cell culture medium?

The stability of this compound in cell culture medium at 37°C has not been extensively documented. Some organic compounds can degrade in culture media over time.[5] For long-term experiments (e.g., over 48 hours), it is advisable to replace the medium with freshly prepared this compound every 24-48 hours to ensure a consistent concentration.

Troubleshooting Guides

Issue 1: High Variability in Experimental Results
Potential Cause Recommended Solution
Inconsistent this compound concentration due to precipitation.Follow the recommended procedures for preparing and diluting the stock solution. Visually inspect the media for any signs of precipitation before adding it to the cells.
Degradation of this compound during long incubation periods.For experiments longer than 24-48 hours, replenish the cell culture medium with freshly diluted this compound.
Inconsistent cell seeding density.Ensure a uniform cell number is seeded across all wells or flasks. Perform a cell count before seeding.
Issue 2: Unexpected or No Cellular Effect Observed
Potential Cause Recommended Solution
Sub-optimal concentration of this compound.Perform a dose-response experiment to determine the optimal effective concentration for your cell line and assay.
Cell line is resistant to this compound.Consider using a different cell line that is known to be sensitive to EGFR or Abl kinase inhibitors.
Incorrect assay endpoint.Ensure the chosen assay is appropriate to measure the expected biological effect (e.g., apoptosis assay for cell death, Western blot for protein phosphorylation).
Issue 3: High Levels of Cell Death in Control Group
Potential Cause Recommended Solution
DMSO toxicity.Ensure the final DMSO concentration in the culture medium is at a non-toxic level (ideally ≤ 0.1%). Run a DMSO-only vehicle control to assess its effect on cell viability.
Contamination of cell culture.Regularly check for signs of microbial contamination. Use proper aseptic techniques during all cell culture manipulations.

Quantitative Data Summary

The following tables provide a summary of IC50 values for compounds structurally related to this compound in various cancer cell lines. This data can serve as a reference for designing initial dose-response experiments. Note: This data is for related compounds and may not be directly transferable to this compound. It is essential to determine the IC50 for your specific experimental conditions.

Table 1: IC50 Values of Related Naphthoquinones and Anthraquinones in Human Cancer Cell Lines

Compound ClassCell LineCancer TypeIC50 (µM)Reference
NaphthoquinoneHCT-116Colon Cancer4.97 ± 1.93[6]
NaphthoquinoneHL-60Leukemia3.84[1]
AnthraquinoneHCT116Colon Cancer17.80 (µg/mL)[7]
AnthraquinoneMCF-7Breast Cancer5.82 ± 0.08[8]
NaphthoquinoneA549Lung Cancer8.13 ± 0.06[8]

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is a standard method to assess the cytotoxic effects of this compound.

Materials:

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and add 100 µL of the diluted compound to the wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

Apoptosis (Annexin V) Assay

This protocol uses flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound stock solution (in DMSO)

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Western Blot Analysis for Signaling Pathway Proteins

This protocol allows for the detection of changes in protein expression and phosphorylation states of key signaling molecules.

Materials:

  • This compound stock solution (in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound, wash with cold PBS, and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control like GAPDH or β-actin.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Analysis cluster_data Data Interpretation stock Prepare this compound Stock Solution (DMSO) treat Treat Cells with This compound stock->treat cells Seed Cells in Culture Plates cells->treat viability Cell Viability Assay (e.g., MTT) treat->viability apoptosis Apoptosis Assay (e.g., Annexin V) treat->apoptosis western Western Blot (Signaling Proteins) treat->western analyze Analyze Results & Determine Optimal Concentration viability->analyze apoptosis->analyze western->analyze

Caption: A typical experimental workflow for optimizing this compound concentration.

Signaling_Pathways cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf_mek_erk MAPK Pathway cluster_pi3k_akt PI3K/Akt Pathway cluster_abl Abl Kinase Pathway cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Activation RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Paeciloquinone_C This compound Paeciloquinone_C->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes AKT Akt PI3K->AKT AKT->Proliferation Promotes BCR_ABL BCR-Abl Substrates Downstream Substrates BCR_ABL->Substrates Substrates->Proliferation Promotes Paeciloquinone_C2 This compound Paeciloquinone_C2->BCR_ABL Inhibition

Caption: Signaling pathways inhibited by this compound.

References

troubleshooting Paeciloquinone C instability in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Paeciloquinone C. The information is designed to address common challenges related to the stability of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a hydroxyanthraquinone compound.[1] It functions as an enzyme inhibitor, notably targeting epidermal growth factor receptor (EGFR) protein tyrosine kinase and v-abl protein tyrosine kinase with an IC50 of 0.56 μmol/L.[]

Q2: My this compound solution has changed color. What does this indicate?

A2: A color change in your this compound solution, often to a brownish hue, typically indicates degradation of the compound. This can be caused by several factors including pH shifts, exposure to light, elevated temperatures, or oxidative processes. For many quinone-related compounds, color change is a visual indicator of instability and the formation of degradation products.

Q3: What is the recommended solvent for dissolving this compound?

A3: this compound is reported to be soluble in ethanol (B145695). For experimental purposes, ethanol or dimethyl sulfoxide (B87167) (DMSO) are commonly used solvents for related compounds. However, the choice of solvent can impact stability. It is advisable to prepare fresh solutions for each experiment or conduct a stability study in your solvent of choice.

Q4: How should I store my this compound stock solution?

A4: While specific long-term stability data for this compound is limited, based on the general properties of hydroxyanthraquinones, stock solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. The container should be tightly sealed and protected from light. It is recommended to use amber vials or wrap containers in aluminum foil.

Troubleshooting Guide: this compound Instability in Solution

This guide addresses common issues encountered during the handling and use of this compound in experimental settings.

Issue 1: Inconsistent or lower than expected bioactivity in my assay.

  • Potential Cause: Degradation of this compound in your stock or working solution.

  • Recommended Solutions:

    • Prepare Fresh Solutions: Always prepare working solutions fresh from a recently prepared stock solution before each experiment.

    • Optimize Solvent: If using an aqueous buffer, ensure the pH is optimal. For many related quinones, a slightly acidic to neutral pH is preferred. Avoid highly alkaline or acidic conditions.

    • Minimize Light Exposure: Protect all solutions containing this compound from light by using amber tubes or covering them with foil.

    • Control Temperature: Avoid exposing solutions to elevated temperatures. Use ice baths when preparing dilutions if necessary.

Issue 2: Precipitate formation in my this compound solution.

  • Potential Cause: Poor solubility at the prepared concentration or temperature, or degradation leading to insoluble products.

  • Recommended Solutions:

    • Solvent Selection: Ensure you are using an appropriate solvent. While soluble in ethanol, for cell culture experiments, a DMSO stock is often diluted in media. Be mindful of the final DMSO concentration, as high concentrations can be toxic to cells.[3]

    • Concentration Check: You may be exceeding the solubility limit of this compound in your chosen solvent or buffer system. Try preparing a more dilute stock solution.

    • Temperature Effects: Some compounds are less soluble at lower temperatures. If you observe precipitation after refrigeration, gently warm the solution to room temperature and vortex before use.

Issue 3: Variability between experimental replicates.

  • Potential Cause: Inconsistent handling leading to differential degradation of this compound.

  • Recommended Solutions:

    • Standardize Protocols: Ensure that the preparation of this compound solutions is consistent across all experiments in terms of solvent, temperature, light exposure, and time between preparation and use.

    • Assess Stock Solution Integrity: If you suspect your stock solution has degraded, prepare a fresh stock and compare its performance to the old one.

Data on Factors Affecting Hydroxyanthraquinone Stability

ParameterConditionGeneral Effect on StabilityRationale
pH Highly Acidic or AlkalineDecreased StabilityAnthraquinones can undergo hydrolysis and other degradation reactions at pH extremes.
Temperature Elevated (e.g., > 25°C)Decreased StabilityHigher temperatures accelerate the rate of chemical degradation.
Light UV or broad-spectrum lightDecreased StabilityMany quinone structures are photosensitive and can undergo photodegradation.
Oxygen Presence of atmospheric oxygenDecreased StabilityThe quinone moiety can be susceptible to oxidation.
Solvent Protic vs. AproticVariableThe solvent can influence degradation pathways. For example, some anthraquinones show different degradation mechanisms in protic (e.g., ethanol, water) versus aprotic (e.g., acetonitrile, DMSO) solvents.[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials: this compound powder, anhydrous ethanol or DMSO, sterile microcentrifuge tubes (amber or covered in foil).

  • Procedure:

    • Equilibrate the this compound vial to room temperature before opening.

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous ethanol or DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes in amber or foil-wrapped tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Forced Degradation Study for this compound

This protocol can be adapted to assess the stability of this compound under various stress conditions.

  • Preparation of Test Solutions: Prepare a solution of this compound in a relevant solvent (e.g., 50% acetonitrile/water) at a known concentration (e.g., 100 µg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the test solution.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH to the test solution.

    • Oxidative Degradation: Add an equal volume of 3% H₂O₂ to the test solution.

    • Thermal Degradation: Incubate the test solution at a high temperature (e.g., 60°C).

    • Photodegradation: Expose the test solution to a UV lamp or direct sunlight.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining this compound and detect the formation of degradation products.

Signaling Pathway Diagrams

This compound is known to inhibit the EGFR and v-abl tyrosine kinases. The following diagrams illustrate the general signaling pathways affected by these kinases. Inhibition of these kinases by this compound would block these downstream effects.

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 P PI3K PI3K EGFR->PI3K P Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR vAbl_Signaling cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects vAbl v-Abl (Constitutively Active Kinase) Grb2_Sos Grb2/Sos vAbl->Grb2_Sos PI3K PI3K vAbl->PI3K STATs STATs vAbl->STATs CrkL CrkL vAbl->CrkL Ras Ras Grb2_Sos->Ras MAPK_Pathway MAPK Pathway Ras->MAPK_Pathway Akt_Pathway Akt Pathway PI3K->Akt_Pathway Gene_Transcription Gene Transcription STATs->Gene_Transcription Cytoskeletal_Rearrangement Cytoskeletal Rearrangement CrkL->Cytoskeletal_Rearrangement Proliferation_Survival Increased Proliferation & Decreased Apoptosis MAPK_Pathway->Proliferation_Survival Akt_Pathway->Proliferation_Survival

References

avoiding Paeciloquinone C precipitation in aqueous buffer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on avoiding precipitation of Paeciloquinone C in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a polyketide synthase inhibitor with potential applications in drug development. It is a member of the hydroxyanthraquinone class of compounds. Like many quinone-based molecules, this compound is hydrophobic, which can lead to precipitation when introduced into aqueous buffer systems commonly used in biological assays. This precipitation can result in inaccurate and unreliable experimental outcomes.

Q2: What are the known physicochemical properties of this compound?

Key properties of this compound are summarized in the table below. Its positive XLogP3 value indicates a degree of lipophilicity, suggesting limited solubility in water.

PropertyValueSource
Molecular Formula C₁₅H₁₀O₇PubChem[1]
Molecular Weight 302.23 g/mol PubChem[1][2]
Appearance Orange SolidBOC Sciences[3][]
Melting Point >360°CBOC Sciences[3][]
XLogP3 1.7PubChem[1][2]
Solubility Soluble in Ethanol (B145695)BOC Sciences[3][]

Q3: What is the recommended solvent for preparing a stock solution of this compound?

Based on available data, ethanol is a recommended solvent for preparing a stock solution of this compound.[3][] Dimethyl sulfoxide (B87167) (DMSO) is also a common solvent for similar hydrophobic compounds and can be considered.

Q4: What is the maximum concentration of organic solvent permissible in my final aqueous buffer?

To prevent solvent-induced artifacts in biological experiments, the final concentration of the organic co-solvent (e.g., ethanol or DMSO) should be kept to a minimum, ideally below 1% (v/v). The exact tolerance will depend on the specific assay and cell type being used.

Troubleshooting Guide: Preventing this compound Precipitation

This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your experiments.

Issue: Precipitate forms immediately upon dilution in aqueous buffer.

Possible Cause:

  • High degree of supersaturation due to the low aqueous solubility of this compound.

Solutions:

  • Optimize the Dilution Process:

    • Prepare a high-concentration stock solution of this compound in 100% ethanol or DMSO.

    • Add the stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously. This facilitates rapid mixing and minimizes localized high concentrations that can lead to immediate precipitation.

  • Reduce the Final Concentration:

    • Decrease the final desired concentration of this compound in the aqueous buffer. It is possible that the intended concentration exceeds its solubility limit.

  • Adjust the Buffer Composition:

    • pH: The solubility of some quinone compounds can be pH-dependent. Experiment with a range of buffer pH values to determine the optimal condition for this compound solubility.

    • Co-solvents: If permissible for your experiment, slightly increasing the percentage of the organic co-solvent in the final buffer may help. However, be mindful of potential effects on your biological system.

Issue: Precipitate appears over time after dilution.

Possible Cause:

  • The compound is initially in a metastable supersaturated state and crashes out of solution over time.

  • Degradation of the compound.

Solutions:

  • Prepare Solutions Fresh:

    • Prepare the final working solution of this compound immediately before use. Avoid storing diluted aqueous solutions for extended periods.

  • Use of Solubilizing Excipients:

    • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with enhanced aqueous solubility.[5][6][7] Beta-cyclodextrins (β-CD) and their derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.

    • Detergents: Non-ionic or zwitterionic detergents such as Triton™ X-100 or CHAPS can form micelles that solubilize hydrophobic compounds. It is important to use a detergent concentration above its critical micelle concentration (CMC).

    • Polymers: Certain polymers can act as precipitation inhibitors by preventing the nucleation and growth of crystals.[3]

Experimental Protocols

Protocol 1: Standard Dilution Method
  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% ethanol. Ensure the compound is fully dissolved.

  • Dilution into Aqueous Buffer:

    • Place the required volume of your aqueous buffer into a sterile tube.

    • While vortexing the buffer at a moderate speed, add the required volume of the this compound stock solution drop-by-drop.

    • Continue vortexing for an additional 30 seconds to ensure thorough mixing.

  • Final Concentration Check: Visually inspect the solution for any signs of precipitation (e.g., cloudiness, visible particles). For quantitative analysis, the solution can be centrifuged and the concentration of the supernatant measured using a suitable analytical method like HPLC.

Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
  • HP-β-CD Solution Preparation: Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., 10% w/v).

  • This compound Stock Solution: Prepare a concentrated stock solution of this compound in ethanol (e.g., 20 mM).

  • Complex Formation:

    • Add the this compound stock solution to the HP-β-CD solution. The molar ratio of this compound to HP-β-CD should be optimized, starting with a 1:5 or 1:10 ratio.

    • Incubate the mixture at room temperature for 1-2 hours with gentle agitation to allow for the formation of the inclusion complex.

  • Final Dilution: Dilute the complexed solution to the final desired concentration in your aqueous buffer.

Visual Guides

Workflow for Preparing this compound in Aqueous Buffer

G cluster_stock Stock Solution Preparation cluster_dilution Dilution stock Weigh this compound solvent Add 100% Ethanol stock->solvent dissolve Vortex to Dissolve solvent->dissolve add_dropwise Add Stock Dropwise while Vortexing dissolve->add_dropwise High Concentration Stock buffer Prepare Aqueous Buffer buffer->add_dropwise final_mix Final Vortex add_dropwise->final_mix end end final_mix->end Ready for Assay

Caption: Standard workflow for diluting this compound stock solution.

Decision Tree for Troubleshooting Precipitation

G start Precipitation Observed? no_precip Proceed with Experiment start->no_precip No precip_immediate Immediate Precipitation start->precip_immediate Yes, Immediately precip_over_time Precipitation Over Time start->precip_over_time Yes, Over Time sol_immediate1 Optimize Dilution (Dropwise addition, vortexing) precip_immediate->sol_immediate1 sol_immediate2 Reduce Final Concentration precip_immediate->sol_immediate2 sol_immediate3 Adjust Buffer pH precip_immediate->sol_immediate3 sol_over_time1 Prepare Solutions Fresh precip_over_time->sol_over_time1 sol_over_time2 Use Solubilizing Agents (Cyclodextrins, Detergents) precip_over_time->sol_over_time2

References

Technical Support Center: Paeciloquinone C Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Paeciloquinone C and other natural products in kinase assays.

Troubleshooting Guide: Common Kinase Assay Issues

This guide addresses specific problems you might encounter during your experiments in a direct question-and-answer format.

Question 1: Why is the background signal in my kinase assay abnormally high?

Answer: A high background signal can obscure your results and is often caused by several factors. Here are the most common culprits and how to address them:

  • Endogenous Enzyme Activity: If you are using cell or tissue lysates, they may contain endogenous kinases that can phosphorylate your substrate, or phosphatases that can affect baseline readings.[1]

    • Troubleshooting Step: Always include a "No Kinase" control (your sample lysate, substrate, and ATP, but without the specific kinase you are assaying) to measure background phosphorylation.[1]

  • Kinase Autophosphorylation: Many kinases can phosphorylate themselves, which can contribute to the signal in assays that measure ATP consumption or ADP production.[2]

    • Troubleshooting Step: Run a "No Substrate" control (kinase and ATP only) to determine the level of autophosphorylation.[1] If this is high, you may need to lower the kinase concentration or use an assay format that can distinguish between substrate and autophosphorylation.[2]

  • Reagent or Antibody Issues: Impure reagents or non-specific binding of antibodies (in formats like ELISA or Western Blot) can create a high background.[3][4]

    • Troubleshooting Step: For antibody-based assays, ensure you are using adequate blocking steps and consider running a secondary antibody-only control.[4][5] For all assays, ensure reagents are high quality and not expired.[3]

Question 2: My kinase activity signal is very weak or completely absent. What's wrong?

Answer: A weak or nonexistent signal can halt your experiment. This issue often points to problems with enzyme activity or assay conditions.

  • High Phosphatase Activity: Phosphatases in your sample can dephosphorylate your substrate as quickly as the kinase phosphorylates it, effectively canceling out your signal.[1]

    • Troubleshooting Step: Ensure you are using a fresh, broad-spectrum phosphatase inhibitor cocktail in your lysis buffer and throughout the experiment.[1] You can also run a separate assay with a generic phosphatase substrate to confirm the effectiveness of your inhibitors.[1]

  • Inactive Enzyme or Substrate Issues: The kinase may be inactive, or you may be using suboptimal concentrations of the enzyme or substrate.

    • Troubleshooting Step: Verify the activity of your kinase with a positive control inhibitor. Optimize enzyme and substrate concentrations to avoid substrate depletion or product inhibition.[3] For kinases with unknown activity, performing a time-course experiment can help determine the linear range of the reaction.[6]

  • Incorrect Reaction Conditions: Kinase activity is highly sensitive to pH, temperature, and buffer composition.[3]

    • Troubleshooting Step: Systematically optimize reaction conditions, including pH, ionic strength, and temperature. Ensure the final concentration of solvents like DMSO is low (typically under 1%) and consistent across all wells, as it can impact kinase activity.[3][7]

Frequently Asked Questions (FAQs): Artifacts with Natural Product Inhibitors

Natural products like this compound can present unique challenges in biochemical assays. This section addresses common artifacts.

Question 1: What are the most common assay artifacts when screening natural products?

Answer: Natural products are a rich source of potential inhibitors, but they are also a frequent source of artifacts. Key issues include:

  • Compound Interference: Many natural products are fluorescent or colored, which can interfere with optical assay readouts (fluorescence or absorbance) by causing inner filter effects, leading to false negatives or positives.[8][9]

  • Promiscuous Inhibition by Aggregation: Some compounds form aggregates in aqueous assay buffers that sequester the kinase enzyme, leading to non-specific inhibition.[9] This is a major cause of false positives in high-throughput screening.

  • Reactivity and Impurity: Natural product extracts can contain impurities that interfere with the assay. Some compounds can also react directly with assay reagents, such as the singlet oxygen used in AlphaScreen® assays.[8]

Question 2: How can I determine if this compound is acting as a non-specific aggregator?

Answer: Identifying aggregation-based inhibition is crucial for validating a hit.

  • Check Dose-Response Curve: Aggregators often display unusually steep or bell-shaped dose-response curves.[9]

  • Add Detergent: The inhibitory activity of aggregators is often highly sensitive to the concentration of non-ionic detergents (e.g., Triton X-100). Re-running the assay with a small amount of detergent can disrupt the aggregates and eliminate the false-positive signal.

  • Use Orthogonal Assays: Confirm the inhibitory activity using a different assay format that is less susceptible to aggregation artifacts.

Question 3: What is the difference between an ATP-competitive and a non-competitive inhibitor, and why is this distinction important for my research?

Answer: Understanding the mechanism of inhibition is critical for drug development.

  • ATP-Competitive (Type I) Inhibitors: These compounds bind to the ATP-binding pocket of the kinase.[10] Because this pocket is highly conserved across the human kinome, achieving selectivity can be challenging.[10][11] Furthermore, these inhibitors must compete with very high intracellular concentrations of ATP, which can lead to a discrepancy between biochemical assay potency and cellular activity.[10]

  • Non-ATP-Competitive (Allosteric) Inhibitors: These molecules (Type II and III) bind to sites other than the ATP pocket, often inducing a conformational change that inactivates the enzyme.[10][12] This mechanism offers a significant advantage for developing highly selective inhibitors, as allosteric sites are generally less conserved than the ATP-binding site.[13]

Data Presentation: Example Inhibitory Profile

Quantitative data, such as IC₅₀ values, should be presented clearly to allow for easy comparison of potency and selectivity. The table below serves as a template for presenting the inhibitory profile of a compound against a panel of kinases.

Table 1: Example IC₅₀ Values of a Kinase Inhibitor against a Panel of Protein Kinases. (Note: Data shown is for illustrative purposes, based on the profile of an example compound, Celosin J, and does not represent this compound.)[7]

Kinase TargetIC₅₀ (nM)
JAK225
JAK335
TYK2150
JAK1200
SRC850
LCK1200
EGFR>10,000
HER2>10,000

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay using ADP-Glo™

This protocol describes a common luminescence-based method for determining kinase inhibition by measuring the amount of ADP produced in the reaction.[7] The ADP-Glo™ assay is highly sensitive and has a stable signal.[14][15]

Materials:

  • Purified Kinase and specific peptide/protein substrate

  • This compound or other test inhibitor

  • Kinase Assay Buffer (e.g., 20 mM Hepes pH 7.5, 10 mM MgCl₂, 2 mM DTT)[16]

  • ATP solution

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • White, opaque 384-well assay plates

  • Luminometer

Methodology:

  • Compound Preparation: Prepare a serial dilution of this compound in kinase assay buffer. The final DMSO concentration should not exceed 1%.[7]

  • Reaction Setup: Add 5 µL of the diluted inhibitor or vehicle control (DMSO in buffer) to the wells of a white assay plate.[7]

  • Add Kinase/Substrate: Add 10 µL of a 2X kinase/substrate mixture to each well. Pre-incubate the plate at room temperature for 15 minutes.[7][17]

  • Initiate Kinase Reaction: Add 10 µL of a 2X ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Kₘ for the specific kinase.[7]

  • Incubation: Incubate the plate at 30°C for 60 minutes.[7]

  • Terminate Reaction & Deplete ATP: Add 25 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate at room temperature for 40 minutes.[7]

  • Generate Luminescent Signal: Add 50 µL of Kinase Detection Reagent to each well. This converts the ADP produced to ATP, which is used in a luciferase reaction to generate light. Incubate at room temperature for 30-60 minutes to stabilize the signal.[7][17]

  • Read Plate: Measure luminescence using a plate luminometer. The signal is directly proportional to the amount of ADP produced and thus the kinase activity.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Alternative Assay Formats
  • Radioactive Assays ([³²P]ATP or [³³P]ATP): The traditional "gold standard," these assays measure the direct transfer of a radiolabeled phosphate (B84403) from ATP to a substrate.[8] They are highly sensitive but require handling of radioactive materials.[6]

  • Fluorescence/FRET-Based Assays: These assays use fluorescently labeled substrates to monitor the kinase reaction.[3] They are suitable for high-throughput screening but can be prone to interference from fluorescent compounds.[3][8]

Visualizations: Workflows and Concepts

The following diagrams illustrate key experimental workflows and concepts relevant to kinase assays.

G prep 1. Reagent Preparation (Kinase, Substrate, ATP, Inhibitor) setup 2. Assay Setup (Add components to plate) prep->setup incubate 3. Kinase Reaction (Incubate at optimal temperature) setup->incubate stop 4. Stop Reaction (Add Stop Reagent, e.g., EDTA or ADP-Glo™ Reagent) incubate->stop detect 5. Signal Detection (e.g., Measure Luminescence, Fluorescence, or Radioactivity) stop->detect analyze 6. Data Analysis (Calculate % Inhibition, IC50) detect->analyze

Caption: A generalized workflow for a typical in vitro kinase assay.

G start High Background Signal? no_kinase Run 'No Kinase' Control start->no_kinase no_kinase_high High Signal in 'No Kinase' Control? no_kinase->no_kinase_high endog Cause: Endogenous Kinase/ Phosphatase Activity. Solution: Purify enzyme; Use specific inhibitors. no_kinase_high->endog Yes no_substrate Run 'No Substrate' Control no_kinase_high->no_substrate No no_substrate_high High Signal in 'No Substrate' Control? no_substrate->no_substrate_high autophos Cause: Kinase Autophosphorylation. Solution: Optimize enzyme concentration; Use assay that distinguishes substrate vs. autophosphorylation. no_substrate_high->autophos Yes reagent_check Cause: Reagent/Compound Interference or Contamination. Solution: Check reagent purity; Run compound interference controls. no_substrate_high->reagent_check No

Caption: A decision tree for troubleshooting high background signals.

G cluster_0 ATP-Competitive (Type I) cluster_1 Non-ATP-Competitive (Allosteric) k1 Kinase (Active Site) bound1 Kinase-Inhibitor Complex (Inactive) k1->bound1 atp1 ATP atp1->k1 Binds inh1 Inhibitor inh1->k1 Competes for binding inh1->bound1 k2 Kinase (Active + Allosteric Site) bound2 Kinase-Inhibitor Complex (Inactive) k2->bound2 atp2 ATP atp2->k2 Binds Active Site inh2 Inhibitor inh2->k2 Binds Allosteric Site inh2->bound2

References

Technical Support Center: Enhancing the Purity of Paeciloquinone C Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction and purification of Paeciloquinone C.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during extraction and purification?

The stability of this compound, a hydroxyanthraquinone, is sensitive to several factors. The primary causes of degradation include:

  • High pH: Anthraquinones are generally more stable in acidic conditions and are prone to degradation in neutral to basic environments.[1]

  • Elevated Temperatures: Higher temperatures can significantly accelerate the rate of chemical degradation.[1][2] It has been noted that for similar compounds like aloin, contents can decrease by over 50% at temperatures of 50°C and 70°C.[2][3]

  • Light Exposure: Photodegradation can occur when extracts are exposed to UV or visible light.[1] It is advisable to use amber-colored glassware or wrap containers in foil to minimize light exposure.

Q2: My HPLC analysis shows multiple unexpected peaks. What are the potential sources of this contamination?

Unexpected peaks in an HPLC chromatogram are a common issue in natural product isolation and can originate from several sources:

  • Solvent and Reagent Contamination: Always use high-purity, HPLC-grade solvents and freshly prepared mobile phases. Running a blank gradient can help identify impurities in your solvents.[4]

  • Plasticizer Contamination: Phthalates and other plasticizers can leach from plastic labware such as tubes, pipette tips, and containers. Whenever possible, opt for glass or stainless steel, especially during extraction and long-term storage.[4]

  • Microbial Contamination: The raw fungal material, if not properly dried and stored, can harbor microbial contaminants that produce their own secondary metabolites, which may be co-extracted.[4]

  • Column Carryover: A highly concentrated sample can leave residues on the column that elute in subsequent runs. Injecting a blank solvent after a concentrated sample can verify this.[4]

Q3: I am experiencing a significantly low yield of this compound. What are the possible reasons?

Low yield is a frequent challenge in natural product purification.[5] Key factors include:

  • Compound Degradation: As mentioned in Q1, exposure to inappropriate pH, high temperatures, or light can degrade the target compound.

  • Inefficient Extraction: The choice of extraction solvent and method must be optimized for this compound. A solvent system with inappropriate polarity may not efficiently extract the compound from the fungal biomass.

  • Suboptimal Chromatographic Conditions: The selection of the stationary phase (column) and mobile phase is critical for good separation and recovery.[4] If the compound binds too strongly or too weakly to the column, it can result in poor recovery.

  • Incomplete Elution: The compound may be partially retained on the column. A post-run column flush with a strong solvent can help recover any remaining compound.

Q4: How can I confirm the purity of my final this compound extract?

Assessing the purity of a chromatographic peak is a critical step.[3] A multi-faceted approach is recommended:

  • High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD): This is a powerful method for purity assessment. A DAD detector can acquire the UV-Vis spectrum across a peak, and software can then be used to determine if the spectrum is consistent from the upslope to the downslope of the peak. Spectral inconsistencies suggest the presence of a co-eluting impurity.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides mass information in addition to chromatographic separation, offering a higher degree of confidence in peak purity. By examining the mass spectra across a single chromatographic peak, one can check for the presence of other m/z values that would indicate impurities.

  • Thin-Layer Chromatography (TLC): While less quantitative, TLC is a rapid and cost-effective way to get a preliminary assessment of purity. A pure compound should ideally appear as a single, well-defined spot.[6]

Troubleshooting Guides

Guide 1: HPLC Peak Shape Problems

This guide addresses common issues with peak shape during the HPLC purification of this compound.

Problem Potential Cause Solution
Peak Tailing 1. Column Overload: Injecting too much sample. 2. Secondary Interactions: Silanol groups on the silica (B1680970) backbone interacting with the analyte. 3. Column Degradation: Loss of stationary phase.1. Reduce the injection volume or dilute the sample. 2. Add a competitor (e.g., a small amount of triethylamine) to the mobile phase or use an end-capped column. 3. Replace the column.
Peak Fronting 1. Column Overload: In some cases, very high concentrations can lead to fronting. 2. Poor Sample Solubility: Sample precipitating at the column inlet. 3. Column Void: A void or channel has formed at the column inlet.1. Dilute the sample. 2. Dissolve the sample in a solvent that is weaker than or the same as the mobile phase. 3. Replace the column. A guard column can help protect the analytical column.[7]
Split Peaks 1. Clogged Inlet Frit: Particulates from the sample or system have blocked the inlet frit of the column. 2. Sample Solvent Incompatibility: The solvent used to dissolve the sample is much stronger than the mobile phase.1. Reverse-flush the column (if recommended by the manufacturer) or replace the frit/column. Filter all samples and mobile phases. 2. Dissolve the sample in the mobile phase or a weaker solvent.
Guide 2: System and Purity Issues

This table provides solutions for broader system and sample purity problems.

Problem Potential Cause Solution
High System Backpressure 1. Blockage in the System: Frit, tubing, or guard column is clogged. 2. Precipitated Buffer: Buffer from the mobile phase has precipitated.1. Systematically disconnect components to locate the blockage. Replace the clogged part. 2. Flush the system with a high percentage of aqueous solvent (without buffer) to redissolve the salts. Ensure buffer solubility in the mobile phase composition.[7]
Final Product is an Off-Color or Appears Degraded 1. Oxidation: this compound may be susceptible to oxidation. 2. pH Shift: Exposure to non-ideal pH during workup.1. Work under an inert atmosphere (e.g., nitrogen or argon) if possible. Add antioxidants like BHT if compatible with the downstream application. 2. Maintain a slightly acidic pH (e.g., pH 3-5) during extraction and purification steps.
Persistent Impurity Co-elutes with this compound 1. Isomeric Impurity: A structurally similar compound produced by the fungus. 2. Insufficient Chromatographic Resolution. 1. Try a different stationary phase (e.g., a phenyl-hexyl or C30 column instead of C18) or a different mobile phase system to alter selectivity. 2. Optimize the mobile phase gradient, flow rate, or temperature. Consider using a longer column or one with a smaller particle size for higher efficiency.

Experimental Protocols

Protocol 1: General Extraction of this compound from Paecilomyces sp.

This protocol outlines a general procedure for obtaining a crude extract containing this compound from fungal culture.

  • Fermentation: Cultivate Paecilomyces carneus or a related species in a suitable liquid medium (e.g., Potato Dextrose Broth) or on solid-state fermentation (e.g., rice medium).

  • Harvesting: After an appropriate incubation period, separate the fungal mycelium from the liquid broth by filtration or centrifugation.

  • Extraction of Mycelium:

    • Dry the mycelium (e.g., by lyophilization or air drying).

    • Grind the dried mycelium into a fine powder.

    • Perform exhaustive extraction using a solvent of medium polarity, such as ethyl acetate (B1210297) or acetone. This can be done by maceration (soaking) or using a Soxhlet apparatus.

  • Extraction of Broth (if applicable):

    • Perform a liquid-liquid extraction of the culture filtrate using an immiscible organic solvent like ethyl acetate. Repeat the extraction 2-3 times to maximize recovery.

  • Concentration:

    • Combine the organic extracts.

    • Dry the extract over anhydrous sodium sulfate (B86663) to remove residual water.

    • Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to yield the crude extract.

  • Storage: Store the crude extract at -20°C in a sealed, amber glass vial to prevent degradation.

Protocol 2: Multi-Step Purification of this compound

This protocol describes a typical multi-step chromatographic procedure to purify this compound from the crude extract.

  • Initial Fractionation (e.g., Vacuum Liquid Chromatography - VLC):

    • Pre-adsorb the crude extract onto a small amount of silica gel.

    • Pack a sintered glass funnel with silica gel to create a short column.

    • Apply the pre-adsorbed sample to the top of the column.

    • Elute stepwise with a solvent gradient of increasing polarity (e.g., starting with 100% hexane, then increasing proportions of ethyl acetate in hexane, followed by increasing proportions of methanol (B129727) in ethyl acetate).

    • Collect fractions and analyze them by TLC or HPLC to identify those containing this compound.

  • Intermediate Purification (e.g., Column Chromatography):

    • Combine the this compound-rich fractions from the VLC.

    • Perform column chromatography on silica gel or a reversed-phase material (e.g., C18).

    • Use an isocratic or gradient elution system guided by the results from the initial fractionation to achieve better separation.

    • Again, collect fractions and analyze them to pool the purest fractions.

  • Final Polishing (Preparative HPLC):

    • Dissolve the semi-purified fraction in a suitable solvent (preferably the mobile phase).

    • Purify the sample using a preparative HPLC system, typically with a C18 column.

    • Develop a suitable gradient elution method (e.g., water and acetonitrile, both potentially containing 0.1% formic acid to maintain an acidic pH and improve peak shape).

    • Monitor the elution at a suitable wavelength (quinones typically have strong absorbance in the UV-Vis region).

    • Collect the peak corresponding to this compound.

    • Confirm the purity of the collected fraction using analytical HPLC-DAD or LC-MS.

  • Removal of Solvent:

    • Remove the organic solvent from the final fraction using a rotary evaporator or a centrifugal evaporator.

    • Lyophilize the remaining aqueous solution to obtain the pure this compound as a solid.

Visualizations

Experimental_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Final Product Fermentation Fungal Fermentation Harvest Harvest Biomass Fermentation->Harvest Extraction Solvent Extraction Harvest->Extraction Concentration Concentration Extraction->Concentration VLC Initial Fractionation (VLC) Concentration->VLC Crude_Extract Crude Extract Concentration->Crude_Extract CC Column Chromatography VLC->CC Prep_HPLC Preparative HPLC CC->Prep_HPLC Analysis Purity Analysis (HPLC-DAD/LC-MS) Prep_HPLC->Analysis Final_Product Pure this compound Analysis->Final_Product Crude_Extract->VLC

Caption: General workflow for the extraction and purification of this compound.

Troubleshooting_Logic Start Low Purity Detected Q1 Unexpected Peaks in Chromatogram? Start->Q1 A1_Yes Check for Contamination: - Run Solvent Blank - Use Glassware - Check for Carryover Q1->A1_Yes Yes A1_No Proceed to Peak Shape Analysis Q1->A1_No No Q2 Poor Peak Shape (Tailing/Fronting/Splitting)? A1_Yes->Q2 A1_No->Q2 A2_Yes Optimize HPLC Method: - Adjust Sample Load - Check Solvent Compatibility - Use Guard Column Q2->A2_Yes Yes A2_No Consider Co-eluting Impurity Q2->A2_No No End Change Chromatographic Selectivity: - Different Column - Different Mobile Phase A2_Yes->End A2_No->End

Caption: Logical troubleshooting flow for low purity issues in HPLC analysis.

References

Paeciloquinone C HPLC Analysis: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing HPLC peak tailing issues with Paeciloquinone C.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a trailing edge that is longer or more drawn out than the leading edge.[1][2] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[2] A tailing factor (Tf) or asymmetry factor (As) greater than 1.2 often indicates significant tailing.[3][4]

Q2: Why is this compound prone to peak tailing?

A2: this compound is a hydroxyanthraquinone, possessing multiple hydroxyl (-OH) functional groups.[5] These polar groups can engage in secondary interactions with the stationary phase of the HPLC column, particularly with residual silanol (B1196071) groups (Si-OH) on silica-based columns.[1][2][3] This leads to more than one retention mechanism, causing some molecules to be retained longer and resulting in a tailing peak.[3][6]

Q3: What are the primary consequences of peak tailing?

A3: Peak tailing can significantly compromise the quality of your analytical results. The main issues include:

  • Inaccurate Quantification: Tailing peaks are wider and less defined, making accurate integration and area measurement difficult, which can lead to errors in concentration calculations.[2]

  • Poor Resolution: Tailing can cause peaks to merge with adjacent peaks, making it difficult to resolve and accurately identify individual components in a mixture.[3]

  • Reduced Sensitivity: As the peak broadens, its height decreases, which can make it harder to detect low-concentration analytes.

Q4: Can my HPLC system itself be the cause of the tailing?

A4: Yes, issues with the HPLC system, often referred to as "extra-column effects," can contribute to peak tailing. This includes problems like having tubing with a wide internal diameter, excessively long tubing between the injector and detector, or poorly fitted connections that create dead volume.[1][7]

Troubleshooting Guide for this compound Peak Tailing

This guide is designed to help you systematically diagnose and resolve peak tailing issues.

Issue 1: Asymmetrical peak shape observed for this compound.

This is the most common issue and is often related to secondary chemical interactions.

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks one_peak_tailing Only this compound (or a few peaks) tailing? check_all_peaks->one_peak_tailing No all_peaks_tailing All peaks are tailing check_all_peaks->all_peaks_tailing Yes chem_issue Likely Chemical Interaction or Column Contamination one_peak_tailing->chem_issue phys_issue Likely Physical/System Issue or Column Failure all_peaks_tailing->phys_issue adjust_ph Adjust Mobile Phase pH chem_issue->adjust_ph change_column Use End-Capped or Different Chemistry Column chem_issue->change_column add_suppressor Add Mobile Phase Additive (e.g., Triethylamine) chem_issue->add_suppressor resolved Peak Shape Improved adjust_ph->resolved change_column->resolved add_suppressor->resolved check_column Check for Column Void/ Contamination phys_issue->check_column check_system Check Extra-Column Volume (tubing, connections) phys_issue->check_system check_overload Check for Sample Overload phys_issue->check_overload check_column->resolved check_system->resolved check_overload->resolved

Caption: A workflow to diagnose the cause of peak tailing.

Solution 1.1: Modify the Mobile Phase pH

The ionization state of this compound's hydroxyl groups and the column's silanol groups is pH-dependent. Adjusting the pH can suppress these secondary interactions.

  • Strategy: Operate at a lower pH (e.g., pH 2.5-3.0).[3][4] At low pH, the silanol groups on the silica (B1680970) surface are protonated (Si-OH) and less likely to interact with the analyte.[2][8]

  • Caution: Standard silica columns should not be used below pH 2 as this can cause the stationary phase to degrade. Consider using columns specifically designed for low pH stability.[3]

Mobile Phase pHSilanol Group StateThis compound InteractionExpected Peak Shape
< 3 Protonated (Si-OH)Reduced polar interactionImproved symmetry
3 - 7 Partially Ionized (SiO-)Strong polar interactionSignificant tailing
> 7 Fully Ionized (SiO-)Very strong interactionSevere tailing

Solution 1.2: Use a Different HPLC Column

If pH adjustment is not sufficient, the column itself may be the issue.

  • Strategy 1: Use a High-Purity, End-Capped Column. Modern "Type B" silica columns have fewer residual silanol groups and are often "end-capped," where silanols are chemically bonded with a small, non-polar group to shield them.[2][3][6] This significantly reduces secondary interactions.

  • Strategy 2: Consider Alternative Stationary Phases. Non-silica-based columns (e.g., polymer-based) or hybrid silica-organic columns can offer different selectivity and reduce silanol interactions.[2]

Chemical Interaction Leading to Peak Tailing

G cluster_0 Silica Stationary Phase cluster_1 Analyte silanol Ionized Silanol Group (SiO⁻) paeciloquinone This compound (with -OH groups) paeciloquinone->silanol Secondary Polar Interaction (Causes Tailing)

Caption: Secondary interaction between this compound and the column.

Issue 2: All peaks in the chromatogram are tailing.

If it's not just this compound but all compounds that are tailing, the problem is likely physical rather than chemical.[9]

Solution 2.1: Check for Column Degradation or Contamination

  • Column Void: A void can form at the column inlet due to the collapse of the packing material.[8] This creates a space where the sample can spread out before reaching the stationary phase, causing peak distortion.

  • Blocked Frit: The inlet frit of the column can become blocked by particulates from the sample or mobile phase, leading to poor flow and peak shape.[6]

Solution 2.2: Reduce Extra-Column Volume

  • Tubing: Ensure the connecting tubing between the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.005").[1]

  • Fittings: Check all fittings to ensure they are properly connected and there is no dead volume.

Solution 2.3: Check for Sample Overload

Injecting too much sample can saturate the column, leading to broad and tailing peaks.[4][6]

  • Strategy: Dilute your sample and inject it again. If the peak shape improves, you were likely overloading the column.

Experimental Protocols

Protocol 1: Column Flushing and Regeneration

This protocol is for cleaning a contaminated column that is causing peak tailing.

  • Disconnect the Column: Disconnect the column from the detector to avoid contaminating it.

  • Reverse the Column: Connect the column in the reverse flow direction to the injector.

  • Flush with a Series of Solvents: Flush the column with a sequence of solvents at a low flow rate (e.g., 0.5 mL/min) for at least 20 column volumes each. A typical sequence for a reversed-phase column is:

    • Your mobile phase without buffer salts (e.g., Water/Acetonitrile (B52724) mixture)

    • 100% Water (HPLC Grade)

    • 100% Isopropanol

    • 100% Methylene Chloride (if compatible with your column)

    • 100% Isopropanol

    • 100% Water (HPLC Grade)

    • Re-equilibrate with your mobile phase.

  • Re-install and Test: Re-install the column in the correct flow direction and test its performance with a standard.

Protocol 2: Preparation of a Low pH Mobile Phase

This protocol describes how to prepare a mobile phase buffered at pH 3.0.

  • Prepare Buffer: Weigh out the appropriate amount of a suitable buffer salt (e.g., potassium phosphate (B84403) monobasic) to make a 20-50 mM solution in HPLC-grade water.[4]

  • Adjust pH: While stirring, carefully add a dilute acid (e.g., phosphoric acid) dropwise to the buffer solution until the pH meter reads 3.0.

  • Filter: Filter the aqueous buffer solution through a 0.22 µm or 0.45 µm membrane filter to remove any particulates.

  • Mix with Organic Solvent: Prepare your final mobile phase by mixing the filtered aqueous buffer with the appropriate amount of organic solvent (e.g., acetonitrile or methanol).

  • Degas: Degas the final mobile phase using sonication or vacuum filtration before use.

Logical Diagnosis of Peak Tailing Causes

G cluster_0 Observation cluster_1 Primary Cause cluster_2 Specific Problem A Single Peak Tailing C Chemical Interactions (Analyte-Specific) A->C B All Peaks Tailing D Physical/System Issues (Universal) B->D E Silanol Interactions C->E F Incorrect Mobile Phase pH C->F G Column Void / Blockage D->G H Extra-Column Volume D->H I Sample Overload D->I

Caption: Differentiating between chemical and physical causes of tailing.

References

minimizing off-target effects of Paeciloquinone C in cells

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Paeciloquinone C is a specialized research compound. Detailed public information regarding its off-target effects and specific cellular mechanisms is limited. This guide provides troubleshooting and experimental advice based on its known activity as a protein tyrosine kinase inhibitor and the general behavior of quinone-based compounds. All protocols and mitigation strategies should be validated empirically for your specific cell system.

Frequently Asked Questions (FAQs)

Q1: What are the known cellular targets of this compound?

This compound is a potent and selective inhibitor of the v-abl protein tyrosine kinase, with a reported IC50 of 0.4 µM.[1] It also inhibits the epidermal growth factor receptor (EGFR) protein tyrosine kinase in the micromolar range.[1] As a quinone, it may have other cellular targets susceptible to alkylation or oxidative modification.

Q2: What are the likely mechanisms of this compound-induced cytotoxicity?

The cytotoxicity of quinone compounds typically arises from two primary mechanisms:

  • Generation of Reactive Oxygen Species (ROS): Quinones can undergo redox cycling, a process that generates superoxide (B77818) radicals and other ROS. This leads to oxidative stress, damaging cellular components like lipids, proteins, and DNA.

  • Alkylation of Macromolecules: The electrophilic nature of the quinone ring allows it to form covalent bonds with nucleophilic groups (like thiols on cysteine residues) in proteins and DNA, leading to their dysfunction.

Q3: How can I minimize the off-target effects of this compound in my experiments?

Minimizing off-target effects involves a multi-pronged approach:

  • Dose Optimization: Use the lowest concentration of this compound that elicits the desired on-target effect. A dose-response experiment is crucial.

  • Time-Course Experiments: Limit the duration of cell exposure to this compound to the minimum time required to observe the desired outcome.

  • Use of Antioxidants: Co-treatment with antioxidants like N-acetylcysteine (NAC) can mitigate ROS-related off-target effects. This should be carefully controlled, as it may also interfere with the on-target activity if it is ROS-dependent.

  • Serum Concentration: The concentration of serum in the culture medium can influence the effective concentration and stability of the compound. Maintain consistent serum levels across experiments.

Q4: My cells are dying in a way that doesn't seem related to the inhibition of v-abl or EGFR. What could be happening?

This could be due to off-target cytotoxicity. Common off-target effects of quinones include:

  • Mitochondrial dysfunction: ROS can damage mitochondrial membranes, leading to the release of cytochrome c and apoptosis.[2]

  • ER stress: Modification of proteins in the endoplasmic reticulum can trigger the unfolded protein response (UPR) and lead to apoptosis.

  • General cellular toxicity: High concentrations of this compound may lead to widespread alkylation of essential proteins, causing general cellular dysfunction and necrosis.

Q5: How do I know if this compound is inducing apoptosis or necrosis in my cells?

You can differentiate between apoptosis and necrosis using several assays:

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is the gold standard. Apoptotic cells stain positive for Annexin V and negative for PI (early apoptosis) or positive for both (late apoptosis), while necrotic cells are only PI positive.

  • Caspase Activity Assays: Apoptosis is often caspase-dependent. Measuring the activity of executioner caspases like caspase-3 and caspase-7 can confirm apoptosis.

  • Morphological Analysis: Apoptotic cells exhibit characteristic features like cell shrinkage, membrane blebbing, and formation of apoptotic bodies. Necrotic cells typically swell and lyse.

Troubleshooting Guides

Issue 1: High levels of non-specific cell death
Possible Cause Troubleshooting Step
Concentration too high Perform a dose-response curve to determine the optimal concentration. Start with a wide range of concentrations (e.g., 0.1 µM to 50 µM) and narrow down to find the lowest effective concentration.
Prolonged exposure Conduct a time-course experiment to find the minimum exposure time needed to see the desired on-target effect.
Oxidative stress Co-incubate with a low concentration of an antioxidant like N-acetylcysteine (NAC) (e.g., 1-5 mM). If cell death decreases, it suggests a role for ROS.
Solvent toxicity Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all conditions and is at a non-toxic level (typically <0.1%).
Issue 2: Inconsistent results between experiments
Possible Cause Troubleshooting Step
Compound stability This compound solutions should be freshly prepared from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles. Protect from light.
Cell passage number Use cells within a consistent and low passage number range, as cellular responses can change with prolonged culturing.
Cell density Ensure consistent cell seeding density, as this can affect the per-cell concentration of the compound and the cellular response.
Variability in media components Use the same batch of serum and other media supplements for a set of experiments to minimize variability.

Quantitative Data

Table 1: Known Inhibitory Activity of this compound

TargetIC50Reference
v-abl protein tyrosine kinase0.4 µM[1]
Epidermal growth factor receptor (EGFR) protein tyrosine kinaseMicromolar range[1]

Table 2: Representative Cytotoxicity of a Quinone Compound (Thymoquinone) in Various Cancer Cell Lines

Note: This data is for Thymoquinone and is provided as a general reference for the potential range of cytotoxicity of quinone compounds. The IC50 values for this compound may differ significantly.

Cell LineCancer TypeIC50 (µM) after 24hReference
HL-60Myeloblastic Leukemia~5-10[3]
HCT-116Colon Carcinoma~20-30[4]
MDA-MB-468Breast Carcinoma~5-15[4]
T-47DBreast Carcinoma~5-15[4]

Experimental Protocols

Protocol 1: Assessment of Off-Target Cytotoxicity using MTT Assay

Objective: To determine the dose-dependent effect of this compound on cell viability.

Materials:

  • Target cells in culture

  • This compound

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the wells. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

  • Incubate for the desired time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Detection of ROS Production

Objective: To determine if this compound induces the production of reactive oxygen species.

Materials:

  • Target cells in culture

  • This compound

  • DCFH-DA (2',7'-dichlorofluorescin diacetate) probe

  • Flow cytometer or fluorescence microscope

Procedure:

  • Treat cells with this compound at the desired concentrations for the appropriate time.

  • Include a positive control (e.g., H₂O₂) and a vehicle control.

  • Incubate the cells with 5-10 µM DCFH-DA for 30 minutes at 37°C in the dark.

  • Wash the cells with PBS to remove excess probe.

  • Analyze the fluorescence of the cells using a flow cytometer (Excitation/Emission: ~488/525 nm) or visualize under a fluorescence microscope. An increase in fluorescence intensity indicates an increase in ROS production.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis of Off-Target Effects cluster_mitigation Mitigation Strategy cell_culture Cell Culture treatment Treat Cells (Dose-Response & Time-Course) cell_culture->treatment compound_prep Prepare this compound (Serial Dilutions) compound_prep->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability ros ROS Production Assay (e.g., DCFH-DA) treatment->ros apoptosis Apoptosis vs. Necrosis (Annexin V/PI) treatment->apoptosis pathway Signaling Pathway Analysis (Western Blot for p-NF-κB, etc.) treatment->pathway mitigation Co-treatment with Antioxidant (e.g., NAC) treatment->mitigation re_analysis Re-assess Off-Target Effects mitigation->re_analysis

Caption: Experimental workflow for assessing and mitigating off-target effects of this compound.

ros_apoptosis_pathway PaeciloquinoneC This compound RedoxCycling Redox Cycling PaeciloquinoneC->RedoxCycling ROS ROS (O₂⁻, H₂O₂) RedoxCycling->ROS Mitochondria Mitochondrial Damage ROS->Mitochondria CytochromeC Cytochrome C Release Mitochondria->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytochromeC->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Antioxidants Antioxidants (e.g., NAC) Antioxidants->ROS Inhibits

Caption: Proposed pathway of ROS-mediated apoptosis induced by quinone compounds.

nfkb_pathway ROS ROS Production IKK IKK Activation ROS->IKK IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB_release NF-κB (p65/p50) Release & Nuclear Translocation IkB->NFkB_release releases Gene_expression Pro-inflammatory & Anti-apoptotic Gene Expression NFkB_release->Gene_expression

Caption: Simplified overview of ROS-mediated NF-κB activation.

References

Technical Support Center: Optimizing Incubation Time for Paeciloquinone C Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Paeciloquinone C. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an anthraquinone (B42736) compound isolated from the fungus Paecilomyces carneus.[1] Its primary mechanism of action is the inhibition of protein tyrosine kinases. Specifically, it has been identified as a potent and selective inhibitor of the v-abl protein tyrosine kinase with a reported IC50 of 0.4 µM.[1] It also inhibits the epidermal growth factor receptor (EGFR) protein tyrosine kinase.[]

Q2: What are the potential downstream cellular effects of this compound treatment?

As a tyrosine kinase inhibitor, this compound can interfere with signaling pathways that regulate cell proliferation, differentiation, and survival. Inhibition of v-abl and EGFR can lead to cell cycle arrest and apoptosis in cancer cells that are dependent on these pathways. Additionally, like many quinone-based compounds, this compound may induce the generation of reactive oxygen species (ROS), leading to oxidative stress and activation of stress-response pathways such as the JNK signaling pathway.[3]

Q3: What is a recommended starting point for incubation time when using this compound in a cell-based assay?

The optimal incubation time is highly dependent on the experimental endpoint.

  • For assessing direct kinase inhibition: Shorter incubation times of 1 to 4 hours may be sufficient.

  • For studying downstream cellular effects (e.g., changes in gene expression, apoptosis, or cell viability): Longer incubation times of 24 to 72 hours are typically necessary.

A time-course experiment is strongly recommended to determine the optimal incubation time for your specific cell line and experimental conditions.

Q4: How does the concentration of this compound affect the optimal incubation time?

Higher concentrations of this compound are likely to produce a more rapid and robust effect, which may necessitate shorter incubation times. Conversely, lower, more physiologically relevant concentrations may require longer incubation periods to observe a significant effect. It is crucial to perform a dose-response experiment in conjunction with a time-course experiment to identify the optimal concentration and incubation time.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No effect observed after treatment Incubation time is too short: The selected endpoint (e.g., apoptosis, change in protein expression) may require a longer duration to manifest.Increase the incubation time. Perform a time-course experiment with a range of time points (e.g., 6, 12, 24, 48, 72 hours).
Concentration of this compound is too low: The concentration used may be insufficient to inhibit the target kinase effectively in your cell model.Increase the concentration of this compound. Perform a dose-response experiment to determine the IC50 for your cell line.
Cell line is not sensitive to this compound: The cells may not rely on the v-abl or EGFR signaling pathways for survival, or they may have resistance mechanisms.Use a positive control cell line known to be sensitive to tyrosine kinase inhibitors. Consider using a different compound if the target pathway is not active in your cells.
High levels of cell death or cytotoxicity observed, even at short incubation times Concentration of this compound is too high: High concentrations can lead to off-target effects and acute toxicity.Reduce the concentration of this compound. A dose-response experiment will help identify a more appropriate concentration range.
Incubation time is too long: Prolonged exposure, even at lower concentrations, can lead to cumulative toxicity.Reduce the incubation time. Your time-course experiment should reveal a time point with a significant biological effect but minimal non-specific toxicity.
Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing cytotoxicity at the concentration used.Ensure the final concentration of the solvent in the cell culture medium is low (typically <0.5%) and non-toxic. Include a vehicle-only control in your experiments.
Inconsistent results between experiments Variability in experimental conditions: Differences in cell density, passage number, or media composition can lead to variable outcomes.Standardize all experimental parameters. This includes cell seeding density, passage number, and media formulation.
Compound degradation: this compound may be unstable in solution over time.Prepare fresh stock solutions of this compound for each experiment. Store stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol for a Time-Course Experiment to Determine Optimal Incubation Time

This protocol provides a framework for determining the optimal incubation period for this compound treatment in a cell-based assay. The endpoint for this example is the assessment of cell viability using an MTT assay.

1. Cell Seeding:

  • Plate your cells of interest in a 96-well plate at a density that ensures they are in the logarithmic growth phase and will not be over-confluent at the final time point.

  • Allow the cells to adhere and recover for 24 hours in a humidified incubator at 37°C with 5% CO₂.

2. Preparation of this compound:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • On the day of the experiment, dilute the stock solution in a complete cell culture medium to the desired final concentrations. It is advisable to test a concentration at or near the reported IC50 (0.4 µM) and one log dilution above and below this value.

3. Time-Course Treatment:

  • Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or a vehicle control (medium with the same concentration of solvent).

  • Incubate the plates for a range of time points (e.g., 6, 12, 24, 48, and 72 hours).

4. Measurement of Cell Viability (MTT Assay):

  • At each designated time point, add MTT reagent to each well and incubate according to the manufacturer's instructions (typically 2-4 hours).

  • Add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Read the absorbance on a microplate reader at the appropriate wavelength.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control for each concentration and time point.

  • Plot cell viability versus incubation time for each concentration of this compound.

  • The optimal incubation time will be the time point that provides a robust and significant effect at a physiologically relevant concentration with minimal effects in the vehicle control.

Quantitative Data Summary

Parameter Value Reference
IC50 for v-abl protein tyrosine kinase 0.4 µM[1]
Target v-abl and EGFR protein tyrosine kinases[1][]
Recommended starting concentration range for viability assays 0.1 µM - 10 µMBased on IC50
Recommended time course for viability assays 6 - 72 hoursGeneral recommendation

Visualizations

Hypothesized Signaling Pathway of this compound

PaeciloquinoneC_Pathway Hypothesized Signaling Pathway of this compound PaeciloquinoneC This compound EGFR EGFR PaeciloquinoneC->EGFR Inhibits v_abl v-abl PaeciloquinoneC->v_abl Inhibits ROS Reactive Oxygen Species (ROS) PaeciloquinoneC->ROS Induces RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway v_abl->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation Apoptosis Apoptosis RAS_RAF_MEK_ERK->Apoptosis Inhibits PI3K_AKT->Proliferation PI3K_AKT->Apoptosis Inhibits JNK JNK Pathway ROS->JNK JNK->Apoptosis

Caption: this compound inhibits EGFR and v-abl, and may induce ROS.

Experimental Workflow for Optimizing Incubation Time

Optimization_Workflow Workflow for Optimizing this compound Incubation Time start Start: Define Experimental Endpoint (e.g., Viability) dose_response Perform Dose-Response Experiment (24h or 48h) to determine IC50 start->dose_response time_course Perform Time-Course Experiment at IC50 (e.g., 6, 12, 24, 48, 72h) dose_response->time_course analyze Analyze Data: Plot % Effect vs. Time time_course->analyze decision Select Optimal Time: Robust effect with minimal non-specific toxicity analyze->decision proceed Proceed with Optimized Incubation Time decision->proceed Optimum Found troubleshoot Troubleshoot: No clear optimum? Re-evaluate concentration or endpoint assay decision->troubleshoot No Optimum

Caption: Workflow for optimizing this compound incubation time.

References

Paeciloquinone C Interference with Assay Reagents: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Paeciloquinone C. The information addresses potential interference of this compound with common assay reagents and offers strategies to mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which chemical class does it belong?

This compound is a hydroxyanthraquinone, a class of organic compounds characterized by an anthraquinone (B42736) core with hydroxyl group substituents.[1] Its structure can predispose it to certain chemical reactivities that may interfere with biological assays.

Q2: Why might this compound interfere with my assay?

Compounds with a quinone structure, like this compound, are known to be redox-active. This means they can participate in oxidation-reduction reactions, which can lead to several types of assay interference:

  • Generation of Reactive Oxygen Species (ROS): Quinones can undergo redox cycling to produce superoxide (B77818) radicals and hydrogen peroxide (H2O2), which can damage proteins and other macromolecules in your assay.[2]

  • Thiol Reactivity: The electrophilic nature of the quinone ring makes it susceptible to reaction with nucleophilic thiol groups found in cysteine residues of proteins and in reagents like dithiothreitol (B142953) (DTT) and coenzyme A (CoA).[3]

  • Fluorescence Quenching: The colored nature of many quinone compounds can lead to absorption of excitation or emission light in fluorescence-based assays, a phenomenon known as fluorescence quenching.[3]

  • Metal Chelation: Some hydroxyquinones can chelate metal ions, which may be essential cofactors for enzymes in your assay.[4]

Q3: What types of assays are most likely to be affected by this compound interference?

Assays that are particularly susceptible to interference by redox-active, thiol-reactive compounds like this compound include:

  • Thiol-Based Enzyme Assays: Assays that measure the activity of enzymes producing or consuming thiol-containing molecules (e.g., CoA, glutathione). This includes many acetyltransferase and deacetylase assays.[3]

  • Fluorescence-Based Assays: Any assay that relies on a fluorescent readout is at risk of interference through quenching.

  • Assays Containing DTT or other Reducing Agents: The presence of reducing agents can promote the redox cycling of quinones, exacerbating ROS-mediated interference.

  • Assays with Metal Cofactors: If your enzyme of interest requires metal ions for activity, chelation by this compound could lead to inhibition.

Troubleshooting Guides

Issue 1: Apparent Inhibition in a Thiol-Based Assay

You observe that this compound inhibits your enzyme of interest in an assay that measures the production of Coenzyme A (CoA) using a thiol-reactive fluorescent probe.

Potential Cause: this compound may be reacting directly with the thiol group of CoA or the fluorescent probe, leading to a decrease in signal that mimics enzyme inhibition.[3]

Troubleshooting Workflow

start Apparent Inhibition Observed step1 Run a 'No Enzyme' Control with this compound and CoA start->step1 step2 Run a 'No Enzyme, No CoA' Control with this compound and Probe step1->step2 No step3 Does the signal decrease? step1->step3 Yes step4 Does the signal decrease? step2->step4 result1 Interference likely due to This compound reacting with CoA. step3->result1 result2 Interference likely due to This compound reacting with the probe. step4->result2 Yes result3 Interference with CoA or probe is unlikely. Consider other mechanisms. step4->result3 No cluster_redox Redox Cycling cluster_ros ROS Generation Quinone This compound (Quinone) Semiquinone Semiquinone Radical Quinone->Semiquinone e- Hydroquinone Hydroquinone Semiquinone->Hydroquinone e- Superoxide O₂⁻• (Superoxide) Semiquinone->Superoxide + O₂ Hydroquinone->Quinone -2e-, -2H+ O2 O₂ (Oxygen) H2O2 H₂O₂ (Hydrogen Peroxide) Superoxide->H2O2 + e-, +2H+ Enzyme Target Enzyme H2O2->Enzyme Oxidative Damage

References

improving reproducibility of Paeciloquinone C experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of experiments involving Paeciloquinone C.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a hydroxyanthraquinone, a class of aromatic organic compounds[1][2]. It has been shown to inhibit the V-abl protein tyrosine kinase with an IC50 of 0.56 μmol/L and also inhibits the epidermal growth factor receptor (EGFR) protein tyrosine kinase[]. Like many quinone derivatives, its anticancer activity is often linked to the induction of apoptosis (programmed cell death) and cell cycle arrest[2].

Q2: How should this compound be stored and handled to ensure stability? A2: Proper storage and handling are critical for maintaining the compound's integrity and ensuring reproducible results.[4]

  • Solid Form: Store solid this compound in a cool, dark, and dry place. For long-term storage, -20°C is recommended. The synergistic effects of humidity and light can promote the degradation of similar quinone compounds[5].

  • Stock Solutions: Prepare concentrated stock solutions in an appropriate solvent (e.g., DMSO). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

  • Handling: Always work in a well-ventilated area, such as a chemical hood. Avoid inhaling the substance or allowing it to come into contact with skin[6].

Q3: What are the general challenges associated with natural product research that apply to this compound? A3: Natural products present unique challenges that can affect experimental reproducibility. These include compound instability, poor solubility in aqueous assay buffers, and the potential for non-specific activity or assay interference[4][7]. Some compounds, known as Pan-Assay Interference Compounds (PAINS), can appear as frequent hitters in various screens due to mechanisms like aggregation or reactivity, rather than specific target binding[8]. The inherent complexity of natural sources can also make standardization and purification difficult[9].

Troubleshooting Guides

Issue 1: Inconsistent Cell Viability / Cytotoxicity Results (e.g., variable IC50 values)

Q: My IC50 values for this compound vary significantly between experiments. What could be the cause?

A: Inconsistent IC50 values are a common issue in cell-based assays. Here are several potential causes and solutions:

  • Compound Integrity:

    • Possible Cause: The compound may have degraded due to improper storage or handling. Natural products can be unstable, especially in solution[4].

    • Recommended Action: Use a fresh aliquot of your stock solution for each experiment. If you suspect the stock itself has degraded, re-test a fresh sample or prepare a new stock solution from solid material[4]. Ensure stock solutions are stored protected from light and at the proper temperature[5][10].

  • Solubility Issues:

    • Possible Cause: this compound, like many natural products, may have poor solubility in aqueous culture media. Compound precipitation can lead to inaccurate concentrations and highly variable results.

    • Recommended Action: Visually inspect for precipitation when diluting the compound into your final assay medium[4]. If solubility is an issue, consider using a different solubilizing agent or pre-incubating the compound under specific conditions to ensure it remains dissolved. The final DMSO concentration in the culture medium should typically not exceed 0.1% to avoid solvent-induced cytotoxicity[11].

  • Biological Variability:

    • Possible Cause: The health, passage number, and seeding density of your cells can significantly impact results. Cells at a high passage number may have altered phenotypes and drug sensitivities.

    • Recommended Action: Use cells within a consistent and low passage number range. Ensure your cell seeding is uniform across the plate to avoid "edge effects"[12]. Always perform a medium exchange the day after thawing cells to remove residual DMSO and cell debris[12].

  • Assay Interference:

    • Possible Cause: Quinone structures can sometimes interfere with assay readouts. For example, they can generate reactive oxygen species (ROS) that affect colorimetric dyes like MTT or interfere with fluorescence-based assays[2][13].

    • Recommended Action: Run a parallel cytotoxicity assay to confirm that the observed effect is due to cell death and not assay interference[9]. Consider using an orthogonal assay with a different detection method (e.g., an ATP-based luminescence assay like CellTiter-Glo® instead of a colorimetric MTT assay) to validate your findings[4].

Issue 2: Lack of Expected Apoptotic Effect

Q: I'm not observing apoptosis in my cells after treatment with this compound. Why might this be?

A: The induction of apoptosis is dependent on concentration, time, and cell type.

  • Dose and Time Dependence:

    • Possible Cause: The concentration of this compound may be too low, or the incubation time may be too short to induce a detectable apoptotic response.

    • Recommended Action: Perform a comprehensive dose-response and time-course experiment. Analyze apoptosis at multiple time points (e.g., 24, 48, and 72 hours) and across a range of concentrations centered around the IC50 value determined from your viability assays.

  • Cell Line Specificity:

    • Possible Cause: The signaling pathways leading to apoptosis can differ significantly between cell lines. Your chosen cell line may be resistant to the specific mechanism of this compound.

    • Recommended Action: If possible, test the compound on multiple cancer cell lines to determine its spectrum of activity. Review literature for related compounds to select sensitive cell lines.

  • Apoptosis Detection Method:

    • Possible Cause: The assay used may not be optimal for the specific apoptotic pathway or timepoint.

    • Recommended Action: Use multiple methods to confirm apoptosis. Annexin V/PI staining by flow cytometry is a good method for detecting early to late apoptosis[2]. Confirm these findings by looking at downstream molecular markers, such as the cleavage of caspase-3, caspase-9, and PARP via Western blot analysis[14][15].

Quantitative Data Summary

The inhibitory activity of this compound and related quinone compounds varies across different targets and cell lines.

Compound/DerivativeTarget / Cell LineInhibitory ConcentrationReference
This compound V-abl protein tyrosine kinaseIC50: 0.56 µM[]
ABQ-3 (PQ analog) K562 (Leukemia)IC50: 0.82 µM[8]
ABQ-3 (PQ analog) Jurkat (Leukemia)IC50: 1.51 µM[8]
ABQ-3 (PQ analog) HCT-116 (Colorectal)IC50: 5.22 µM[8]
ABQ-3 (PQ analog) MCF-7 (Breast Cancer)IC50: 7.46 µM[8]
Plumbagin Derivative PANC-1 (Pancreatic)IC50: 0.11 µM (in NDM)[16]

Experimental Protocols

Cell Viability and Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[2]

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells[2].

  • Protocol:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

    • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of the diluted compound solutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin)[2]. Incubate for the desired period (e.g., 24, 48, or 72 hours).

    • MTT Incubation: Add 20 µL of a 5 mg/mL MTT stock solution (in sterile PBS) to each well. Incubate for 3-4 hours at 37°C[2].

    • Formazan Solubilization: Carefully remove the medium. Add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals[2].

    • Data Acquisition: Gently shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the compound concentration to determine the IC50 value.

Apoptosis Quantification (Annexin V-FITC / PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Principle: During early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus identifying late apoptotic or necrotic cells[2].

  • Protocol:

    • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations and for the specified duration.

    • Cell Harvesting: Harvest both floating and adherent cells. For adherent cells, use gentle trypsinization and combine them with the floating cells from the supernatant[11]. Centrifuge at 300 x g for 5 minutes and wash the pellet with cold PBS.

    • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of this suspension to a flow cytometry tube[2]. Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark[2].

    • Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Live cells are Annexin V/PI negative; early apoptotic cells are Annexin V positive/PI negative; late apoptotic/necrotic cells are Annexin V/PI positive.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 Proposed Apoptotic Pathway of this compound PQC This compound Kinase Tyrosine Kinases (e.g., EGFR, Abl) PQC->Kinase Inhibition ROS ↑ Reactive Oxygen Species (ROS) PQC->ROS Mito Mitochondrial Stress Kinase->Mito ROS->Mito Bcl2 ↓ Bcl-2 (Anti-apoptotic) ↑ Bax (Pro-apoptotic) Mito->Bcl2 CytC Cytochrome c Release Bcl2->CytC Apop Apoptosome Formation (Apaf-1, Cytochrome c) CytC->Apop Casp9 Caspase-9 Activation Apop->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed mechanism of this compound-induced apoptosis.

G cluster_1 Troubleshooting Workflow for Reproducibility Issues Start Experiment Not Reproducible CheckCompound Step 1: Verify Compound Integrity Start->CheckCompound CheckAssay Step 2: Evaluate Assay Performance Start->CheckAssay CheckBio Step 3: Assess Biological System Start->CheckBio Solubility Observe for Precipitation? CheckCompound->Solubility Stability Use Fresh Aliquot? CheckCompound->Stability Controls Positive/Vehicle Controls OK? CheckAssay->Controls Ortho Confirm with Orthogonal Assay? CheckAssay->Ortho Cells Cell Passage Low? Seeding Consistent? CheckBio->Cells ActionSol Action: Optimize Solubilization Solubility->ActionSol ActionStab Action: Use New Stock / Solid Material Stability->ActionStab ActionAssay Action: Remake Reagents, Calibrate Instruments Controls->ActionAssay ActionBio Action: Thaw New Vial of Cells Cells->ActionBio

Caption: A logical workflow for troubleshooting reproducibility.

References

troubleshooting unexpected results with Paeciloquinone C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and troubleshooting guidance for experiments involving Paeciloquinone C. The following resources are designed to address common challenges and unexpected results encountered during in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

This compound is a hydroxyanthraquinone compound.[1] Like other anthraquinone (B42736) derivatives, it is known to exhibit anticancer properties by inducing apoptosis (programmed cell death) and inhibiting cell proliferation in various cancer cell lines.[2][3][4][5] A key mechanism of action for similar anthraquinones involves the generation of Reactive Oxygen Species (ROS), which can trigger downstream signaling pathways, such as the JNK pathway, leading to mitochondrial stress and ultimately apoptosis.[1]

Q2: I am observing lower than expected potency in my cell-based assays compared to biochemical assays. What could be the cause?

Discrepancies between biochemical and cellular assay results are common when working with kinase inhibitors. This can be attributed to several factors:

  • ATP Competition: Biochemical assays are often conducted at low ATP concentrations, which may not reflect the significantly higher intracellular ATP levels that can outcompete ATP-competitive inhibitors for binding to the target kinase.[2]

  • Cellular Efflux: The compound may be a substrate for cellular efflux pumps, such as P-glycoprotein, which actively transport the compound out of the cell, reducing its intracellular concentration and apparent potency.[2]

  • Target Expression and Activity: The target kinase may not be expressed at sufficient levels or may be inactive in the chosen cell line.[2]

  • Compound Stability and Solubility: this compound, like many natural products, may have limited solubility and stability in aqueous cell culture media, leading to precipitation and a lower effective concentration.[6][7]

Q3: My compound is soluble in DMSO, but precipitates when added to my cell culture medium. How can I resolve this?

This is a frequent issue with hydrophobic compounds. Here are some strategies to address it:

  • Optimize DMSO Concentration: While dissolving the compound in 100% DMSO is standard for creating stock solutions, the final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[8] For sensitive primary cells, the concentration should be even lower, not exceeding 0.1%.[8]

  • Serial Dilution: Instead of adding the highly concentrated DMSO stock directly to the full volume of media, perform serial dilutions in your culture medium. This gradual decrease in DMSO concentration can help maintain solubility.

  • Pre-warming and Mixing: Gently warming the media to 37°C and vortexing or sonicating the solution after adding the compound can help dissolve small precipitates.[9]

  • Use of Pluronic F-68: For compounds with significant solubility challenges, the addition of a small amount of a non-ionic surfactant like Pluronic F-68 to the culture medium can sometimes improve solubility without affecting cell viability.

Q4: I am observing cytotoxicity in my non-cancerous control cell line. Is this expected?

While many anticancer agents aim for selectivity towards cancer cells, some level of cytotoxicity in non-cancerous cells can occur, especially at higher concentrations. It is crucial to determine the selectivity index of this compound for your specific cancer cell line versus a relevant non-cancerous cell line. Some naphthoquinone derivatives have shown minimal cytotoxic activity on non-cancerous cells, suggesting that selectivity is achievable.[10] If significant toxicity is observed in non-cancerous cells at concentrations required for anti-cancer effects, it could indicate off-target effects.

Troubleshooting Guides

Issue 1: Inconsistent or Non-reproducible Results in Cell Viability Assays (e.g., MTT, XTT)
Possible Cause Troubleshooting Steps
Compound Precipitation Visually inspect wells for precipitate after adding this compound. If present, refer to FAQ Q3 for solubilization strategies. Prepare fresh dilutions for each experiment.
Inaccurate Pipetting Calibrate pipettes regularly. Use reverse pipetting for viscous solutions like DMSO stocks.
Cell Seeding Density Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment. Over-confluent or sparse cultures can lead to variability.
DMSO Effects Ensure the final DMSO concentration is consistent across all wells, including vehicle controls. High DMSO concentrations can be toxic and affect assay results.[8]
Assay Interference Some compounds can interfere with the chemistry of viability assays (e.g., reducing MTT tetrazolium salt non-enzymatically). Run a cell-free control with media, this compound, and the assay reagent to check for direct chemical reactions.
Issue 2: Unexpected Phenotypes or Off-Target Effects
Possible Cause Troubleshooting Steps
Inhibition of Unknown Off-Target Kinases The observed phenotype may not be related to the intended target. Consider performing a broad-panel kinase screen to identify potential off-target kinases that are inhibited by this compound at the concentrations used in your experiments.[2]
Activation of Paradoxical Signaling Pathways Kinase inhibitors can sometimes lead to the unexpected activation of other signaling pathways.[1][11] Analyze the phosphorylation status of key downstream effectors of related signaling pathways using techniques like Western blotting or phosphoproteomics to identify any unexpectedly activated pathways.[2]
Non-Kinase Protein Interaction The compound might be interacting with a non-kinase protein. Target deconvolution studies using methods like chemical proteomics or thermal shift assays can help identify non-kinase binding partners.[2]
Chemical Properties of the Compound The observed effect could be due to the chemical nature of this compound itself, independent of target inhibition. If possible, synthesize or obtain a structurally similar but inactive analog to use as a negative control. The inactive analog should not produce the same phenotype.[2]

Quantitative Data Summary

Table 1: Solubility of this compound

Solvent Solubility Notes
DMSO SolubleRecommended for preparing high-concentration stock solutions.
Ethanol SolubleCan be an alternative to DMSO for stock solutions.
Water InsolubleThis compound is largely insoluble in aqueous solutions.
Cell Culture Media Limited SolubilityProne to precipitation, especially at higher concentrations. See FAQ Q3 for handling.

Table 2: Stability of this compound

Condition Stability Recommendations
DMSO Stock Solution (-20°C) Stable for several monthsAliquot stock solutions to avoid repeated freeze-thaw cycles.
Aqueous Solution (pH 7.4, 37°C) Potentially UnstableThe stability of similar natural compounds in physiological buffers can be limited.[12] It is recommended to prepare fresh dilutions in media for each experiment.
Light Exposure UnknownAs a precaution, protect solutions from direct light.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin to detach them.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

Paeciloquinone_C_Apoptosis_Pathway PaeciloquinoneC This compound ROS Increased ROS Production PaeciloquinoneC->ROS JNK JNK Activation ROS->JNK Bax Bax Activation JNK->Bax Bcl2 Bcl-2 Inhibition JNK->Bcl2 Mitochondrion Mitochondrion MMP Loss of Mitochondrial Membrane Potential Mitochondrion->MMP Bax->Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c Release MMP->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Experimental_Workflow_Troubleshooting Start Start Experiment PrepareCompound Prepare this compound (Stock in DMSO, Dilute in Media) Start->PrepareCompound TreatCells Treat Cells PrepareCompound->TreatCells Assay Perform Assay (e.g., MTT, Flow Cytometry) TreatCells->Assay ExpectedResult Expected Result Assay->ExpectedResult UnexpectedResult Unexpected Result Assay->UnexpectedResult Inconsistent/Anomalous Data AnalyzeData Analyze and Conclude ExpectedResult->AnalyzeData Troubleshoot Troubleshoot UnexpectedResult->Troubleshoot CheckSolubility Check for Precipitation Troubleshoot->CheckSolubility CheckDMSO Verify Final DMSO Concentration Troubleshoot->CheckDMSO CheckCellHealth Assess Control Cell Health Troubleshoot->CheckCellHealth ConsiderOffTarget Consider Off-Target Effects Troubleshoot->ConsiderOffTarget CheckSolubility->PrepareCompound Re-optimize CheckDMSO->PrepareCompound Adjust Dilution CheckCellHealth->TreatCells Re-seed/Optimize ConsiderOffTarget->AnalyzeData Note in Conclusion

References

stability of Paeciloquinone C in DMSO at -20°C

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Stability of Paeciloquinone C in DMSO at -20°C

This technical support guide provides researchers, scientists, and drug development professionals with information and troubleshooting advice regarding the stability of this compound when stored in dimethyl sulfoxide (B87167) (DMSO) at -20°C.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for a stock solution of this compound in DMSO?

A1: For short-term storage (up to one week), a stock solution of this compound in DMSO should be stored at -20°C or colder, protected from light. For long-term storage, it is advisable to store the solution at -80°C. To minimize degradation, it is recommended to prepare fresh solutions for each experiment whenever possible.[1] Aliquoting the stock solution into smaller, single-use volumes is also highly recommended to avoid repeated freeze-thaw cycles.

Q2: I noticed a change in the color of my this compound solution in DMSO. What does this indicate?

A2: A change in color, such as darkening or browning, is a common indicator of degradation for quinone-containing compounds.[1] This is often due to oxidation and polymerization, which can be triggered by exposure to light, elevated temperatures, or oxygen.[1] If you observe a color change, it is best to discard the solution and prepare a fresh one.

Q3: How can I minimize the degradation of this compound in my DMSO stock solution?

A3: To minimize degradation, adhere to the following best practices:

  • Use a high-purity, anhydrous grade of DMSO. Moisture can contribute to the degradation of the compound.

  • Protect from light. Store the solution in amber-colored vials or wrap clear vials in aluminum foil.[1]

  • Minimize oxygen exposure. After preparing the solution, you can purge the headspace of the vial with an inert gas like argon or nitrogen.[1]

  • Avoid repeated freeze-thaw cycles. Aliquot the stock solution into smaller volumes for single use.

  • Store at an appropriate temperature. For short-term storage use -20°C, and for long-term storage, -80°C is preferable.

Q4: For how long can I expect my this compound solution in DMSO to be stable at -20°C?

A4: While specific stability data for this compound in DMSO at -20°C is not extensively published, based on the general behavior of quinone compounds, it is recommended to use freshly prepared solutions.[1] If storage is necessary, it is best to use the solution within a week for optimal results. For longer-term experiments, it is crucial to perform a stability study to determine the acceptable storage duration under your specific laboratory conditions.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results using the same stock solution. Degradation of this compound due to improper storage or handling.Prepare a fresh stock solution of this compound in high-purity, anhydrous DMSO. Ensure proper storage conditions (protection from light, stored at -20°C or -80°C) and avoid multiple freeze-thaw cycles by preparing single-use aliquots.
Precipitate forms in the DMSO stock solution upon thawing. The concentration of this compound may be too high for complete solubility at lower temperatures.Gently warm the solution to room temperature and vortex to redissolve the compound completely before use. If the precipitate persists, consider preparing a new stock solution at a slightly lower concentration.
Observed decrease in biological activity over time. Chemical degradation of this compound in the stock solution.This is a strong indicator of compound instability. It is crucial to prepare fresh solutions for each experiment. If a stored solution must be used, its purity should be verified by an analytical method like HPLC before use.

Quantitative Data Summary

As there is no publicly available stability data for this compound in DMSO at -20°C, the following table presents a hypothetical stability profile based on general knowledge of similar quinone compounds. This data is for illustrative purposes only and should be confirmed by experimental validation.

Storage Duration Purity of this compound (%) at -20°C (Hypothetical) Purity of this compound (%) at -80°C (Hypothetical)
Day 0 99.5%99.5%
Day 7 95.0%99.0%
Day 14 90.0%98.5%
Day 30 80.0%97.0%
Day 90 <70%95.0%

Experimental Protocols

Protocol for Assessing the Stability of this compound in DMSO

This protocol outlines a method to determine the stability of this compound in DMSO under specific storage conditions.

1. Preparation of this compound Stock Solution: a. Accurately weigh a sufficient amount of solid this compound. b. Dissolve the compound in high-purity, anhydrous DMSO to a final concentration of 10 mM. c. Ensure the compound is fully dissolved by gentle vortexing.

2. Aliquoting and Storage: a. Dispense the stock solution into multiple small-volume, amber-colored microcentrifuge tubes (e.g., 20 µL aliquots). b. Prepare enough aliquots for all planned time points. c. Store the aliquots at the desired temperature (-20°C).

3. Sample Analysis at Designated Time Points: a. At each time point (e.g., Day 0, Day 1, Day 3, Day 7, Day 14, and Day 30), remove one aliquot from storage. b. Allow the aliquot to thaw completely at room temperature. c. Analyze the purity of this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

4. HPLC Method for Purity Assessment:

  • Instrument: HPLC system with a UV-Vis or Diode Array Detector (DAD).[2][3]
  • Column: A C18 reverse-phase column is commonly used for similar compounds.[2]
  • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[2]
  • Detection: Monitor the absorbance at a wavelength where this compound has maximum absorbance.
  • Quantification: The purity can be determined by measuring the peak area of this compound relative to the total peak area of all components in the chromatogram.

5. Data Analysis: a. Plot the percentage purity of this compound against the storage time. b. Determine the time at which the purity drops below an acceptable level (e.g., 90%).

Visualizations

experimental_workflow Experimental Workflow for Stability Assessment prep Prepare 10 mM this compound in DMSO aliquot Aliquot into single-use amber vials prep->aliquot store Store aliquots at -20°C aliquot->store timepoint Remove aliquot at each time point (Day 0, 1, 3, 7, 14, 30) store->timepoint thaw Thaw aliquot to room temperature timepoint->thaw analyze Analyze purity by HPLC thaw->analyze data Plot % Purity vs. Time analyze->data

Caption: Workflow for assessing this compound stability.

troubleshooting_logic Troubleshooting Logic for Inconsistent Results start Inconsistent Experimental Results check_solution Is the stock solution old or discolored? start->check_solution prepare_fresh Prepare fresh stock solution check_solution->prepare_fresh Yes check_storage Were single-use aliquots used? check_solution->check_storage No end_node Problem Resolved prepare_fresh->end_node implement_aliquoting Implement single-use aliquoting to avoid freeze-thaw cycles check_storage->implement_aliquoting No check_solvent Is the DMSO of high purity and anhydrous? check_storage->check_solvent Yes implement_aliquoting->end_node use_high_purity_dmso Use high-purity, anhydrous DMSO check_solvent->use_high_purity_dmso No check_solvent->end_node Yes use_high_purity_dmso->end_node

References

Technical Support Center: Paeciloquinone C Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on scaling up the production of Paeciloquinone C from Paecilomyces carneus.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the fermentation and downstream processing of this compound.

Fermentation Issues

Question Answer
Why is my this compound yield consistently low? Low yields of this compound can stem from several factors. First, review your fermentation medium composition. The carbon-to-nitrogen ratio is critical for secondary metabolite production in fungi. Ensure essential nutrients and trace elements are not limiting. Second, suboptimal physical parameters such as pH, temperature, and dissolved oxygen can significantly impact production. For Paecilomyces species, a slightly acidic pH and temperatures between 24-30°C are generally favorable.[1] Third, the age and quality of your inoculum are crucial; using a standardized inoculum from a fresh, actively growing culture can improve consistency. Finally, high cell density does not always correlate with high secondary metabolite production; sometimes, limiting a nutrient can trigger the metabolic shift towards secondary metabolism.
What could be causing batch-to-batch inconsistency in production? Batch-to-batch variability is a common challenge in scaling up fermentation processes.[2] Inconsistent inoculum preparation is a primary suspect. Standardize the age, spore concentration, and volume of your inoculum. Variations in raw material quality, especially complex media components like peptone or yeast extract, can also lead to inconsistencies. Implementing quality control checks for incoming raw materials is advisable. Furthermore, ensure that all fermentation parameters (temperature, pH, agitation, aeration) are tightly controlled and monitored throughout the entire process. Even small deviations can lead to different metabolic responses.
How can I identify and address contamination in my fermenter? Contamination is often indicated by a sudden drop in pH, unusual odors, changes in broth color or viscosity, or the presence of non-Paecilomyces morphologies under the microscope. To prevent contamination, strict aseptic techniques are paramount. This includes proper sterilization of the fermenter, media, and all transfer lines. If contamination is suspected, immediately take a sample for microscopic examination and plating on selective media to identify the contaminant. Unfortunately, a contaminated batch is often unrecoverable and must be discarded. The focus should be on identifying the source of contamination to prevent future occurrences.
My fermentation has stalled before completion. What should I do? A stalled fermentation, where growth and metabolite production cease prematurely, can be due to nutrient limitation, accumulation of inhibitory byproducts, or a drastic change in pH. First, check the pH of the culture; if it has drifted significantly from the optimal range, it may need to be adjusted. You can also try feeding a concentrated nutrient solution to see if growth and production resume, which would indicate nutrient limitation. If inhibitory byproducts are suspected, a fed-batch strategy, where nutrients are added incrementally, may be more effective than a batch process.

Extraction and Purification Issues

Question Answer
My extraction efficiency for this compound is poor. How can I improve it? Poor extraction efficiency is often related to the choice of solvent and the extraction method. Paeciloquinones are anthraquinones, which are generally soluble in moderately polar organic solvents. Ethyl acetate (B1210297) is a commonly used solvent for extracting fungal secondary metabolites.[3] To improve efficiency, ensure thorough mixing of the culture broth or mycelial biomass with the solvent. Sonication or other cell disruption methods can enhance the release of intracellular metabolites. Multiple extractions of the biomass will also increase the overall yield. Adjusting the pH of the culture broth prior to extraction can also improve the partitioning of the target compound into the organic phase.
I am having difficulty separating this compound from other related paeciloquinones. Co-purification of similar compounds is a common challenge. High-Performance Liquid Chromatography (HPLC) is an effective technique for separating closely related paeciloquinones.[4] The choice of stationary phase (e.g., C18) and the mobile phase composition are critical. A gradient elution, where the solvent composition is changed over time, will likely be necessary to achieve good separation. Experiment with different solvent systems (e.g., acetonitrile-water or methanol-water with a small amount of acid like formic acid or acetic acid) to optimize the separation. Preparative HPLC can then be used to isolate pure this compound.
The final purity of my this compound is low. What are the likely causes? Low purity can result from incomplete separation from other fungal metabolites or contamination from the extraction and purification process. If co-eluting fungal metabolites are the issue, further optimization of your chromatographic separation is needed. This could involve trying different columns, solvent systems, or even a different chromatographic technique like flash chromatography as a preliminary purification step. If the impurities are from other sources, ensure you are using high-purity solvents and that all glassware and equipment are scrupulously clean.

Frequently Asked Questions (FAQs)

Question Answer
What are the optimal fermentation conditions for this compound production by Paecilomyces carneus? While specific optimal conditions for this compound production are not extensively published, studies on the related species Paecilomyces lilacinus can provide a good starting point. Generally, a temperature range of 24-30°C and a slightly acidic initial pH (around 5.0-7.0) are recommended.[1] The carbon and nitrogen sources and their ratio in the medium are also critical and require optimization.
What is a suitable fermentation medium for Paecilomyces carneus? A variety of media can be used for the cultivation of Paecilomyces species. A basal medium containing a carbon source (e.g., sucrose, glucose), a nitrogen source (e.g., soy peptone, yeast extract), and essential minerals is a good starting point. The optimal carbon-to-nitrogen ratio needs to be determined experimentally, as it can significantly influence secondary metabolite production.[5]
What is the general biosynthetic pathway for this compound? This compound is an anthraquinone (B42736), a class of polyketides. In fungi, these compounds are synthesized via the acetate-malonate pathway.[6][7] This pathway starts with acetyl-CoA and malonyl-CoA, which are condensed by a polyketide synthase (PKS) to form a poly-β-keto chain. This chain then undergoes a series of cyclizations and aromatizations to form the characteristic tricyclic anthraquinone core.[6] Further tailoring enzymes, such as oxidoreductases and methyltransferases, are responsible for the final modifications that result in the specific structure of this compound.
What are the key challenges in scaling up this compound production? The primary challenges in scaling up include: 1. Maintaining Consistency: Ensuring uniform growth and production conditions throughout a larger fermenter volume can be difficult due to gradients in mixing, oxygen, and nutrient distribution.[2] 2. Process Optimization: Conditions optimized at the lab scale may not translate directly to larger scales, requiring re-optimization. 3. Downstream Processing: Extraction and purification methods need to be scalable, efficient, and cost-effective. 4. Regulatory Compliance: If this compound is intended for pharmaceutical use, the entire process must adhere to Good Manufacturing Practices (GMP).
What analytical methods are suitable for quantifying this compound? High-Performance Liquid Chromatography (HPLC) with a UV-Vis or diode-array detector (DAD) is the most common method for the quantification of anthraquinones like this compound. A pure standard of this compound is required to generate a calibration curve for accurate quantification. Liquid chromatography-mass spectrometry (LC-MS) can also be used for both quantification and confirmation of the compound's identity.

Data Presentation

Table 1: Optimized Fermentation Parameters for Paecilomyces lilacinus (for biomass and sporulation)

ParameterOptimized ValueReference
Carbon Source Sucrose (19 g/L for initial growth), Maltose (5 g/L for second stage)
Nitrogen Source Soy Peptone (4.06 g/L for initial growth), Soy Peptone (2.50 g/L for second stage)
Initial pH 3.0
Temperature 29°C
Incubation Time 4 days (initial growth) + 4 days (second stage)
Agitation 80-250 rpm (in shake flask)[1]

Note: These parameters were optimized for biomass and spore production in P. lilacinus and may require further optimization for maximizing this compound production in P. carneus.

Experimental Protocols

1. Fermentation Protocol for this compound Production

This protocol is a general guideline and should be optimized for your specific strain and equipment.

  • Inoculum Preparation:

    • Aseptically transfer a small piece of a mature culture of Paecilomyces carneus from a PDA plate to a 250 mL flask containing 50 mL of seed culture medium (e.g., Potato Dextrose Broth).

    • Incubate the seed culture at 28°C on a rotary shaker at 150 rpm for 3-4 days.

  • Fermenter Preparation and Sterilization:

    • Prepare the production medium (refer to Table 1 for a starting point, but consider screening different carbon and nitrogen sources).

    • Add the medium to the fermenter.

    • Sterilize the fermenter and medium according to the manufacturer's instructions (typically at 121°C for 20-30 minutes).

  • Inoculation and Fermentation:

    • Aseptically transfer the seed culture to the sterilized fermenter (a typical inoculum size is 5-10% v/v).

    • Set the fermentation parameters:

      • Temperature: 28°C

      • pH: Maintain at 5.5 (using automated addition of acid/base)

      • Agitation: Start at a low speed and increase as biomass increases to maintain adequate mixing.

      • Aeration: Provide sterile air and maintain a dissolved oxygen level above 20%.

    • Run the fermentation for 7-14 days. Monitor growth (e.g., by measuring dry cell weight) and this compound production (by taking samples for HPLC analysis) periodically.

2. Extraction and Purification Protocol for this compound

  • Harvesting:

    • At the end of the fermentation, separate the mycelial biomass from the culture broth by filtration or centrifugation.

  • Extraction:

    • Extract the mycelial biomass and the culture broth separately with an equal volume of ethyl acetate three times.

    • Combine the ethyl acetate extracts and concentrate them under reduced pressure using a rotary evaporator.

  • Preliminary Purification (Optional):

    • The crude extract can be subjected to flash chromatography on a silica (B1680970) gel column, eluting with a gradient of hexane (B92381) and ethyl acetate to separate major compound classes.

  • Final Purification:

    • Dissolve the partially purified extract in a suitable solvent (e.g., methanol).

    • Perform preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.

    • Use a gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid) as the mobile phase.

    • Collect the fractions corresponding to the this compound peak.

    • Combine the pure fractions and evaporate the solvent to obtain purified this compound.

    • Confirm the purity and identity of the final product using analytical HPLC and LC-MS.

Visualizations

experimental_workflow cluster_fermentation Fermentation Stage cluster_downstream Downstream Processing inoculum Inoculum Preparation (P. carneus) fermentation Fermentation (Production Medium) inoculum->fermentation Inoculation harvesting Harvesting (Filtration/Centrifugation) fermentation->harvesting extraction Extraction (Ethyl Acetate) harvesting->extraction purification Purification (HPLC) extraction->purification final_product Pure this compound purification->final_product

Caption: Experimental workflow for this compound production.

biosynthetic_pathway cluster_pathway Plausible Biosynthetic Pathway of this compound acetyl_coa Acetyl-CoA polyketide_synthase Polyketide Synthase (PKS) acetyl_coa->polyketide_synthase malonyl_coa Malonyl-CoA malonyl_coa->polyketide_synthase poly_beta_eto poly_beta_eto polyketide_synthase->poly_beta_eto poly_beta_keto Poly-β-keto Chain cyclization Cyclization & Aromatization poly_beta_keto->cyclization anthraquinone_core Anthraquinone Core cyclization->anthraquinone_core tailoring Tailoring Enzymes (Oxidation, Methylation, etc.) anthraquinone_core->tailoring paeciloquinone_c This compound tailoring->paeciloquinone_c

References

Validation & Comparative

A Comparative Analysis of Paeciloquinone C and Other EGFR Inhibitors for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the epidermal growth factor receptor (EGFR) inhibitor, Paeciloquinone C, with established clinical EGFR inhibitors: Gefitinib (first-generation), Erlotinib (first-generation), Afatinib (second-generation), and Osimertinib (third-generation). This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the inhibitory activities, experimental methodologies, and the underlying signaling pathways.

Executive Summary

The epidermal growth factor receptor is a critical target in oncology. While several generations of EGFR tyrosine kinase inhibitors (TKIs) have been developed and are in clinical use, the exploration of novel inhibitory compounds remains a key area of research. This compound, a natural product, has been identified as an inhibitor of EGFR protein tyrosine kinase. This guide presents a comparative overview of its activity alongside well-characterized, FDA-approved EGFR inhibitors, providing valuable data for researchers in the field of cancer drug discovery.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other selected EGFR inhibitors against wild-type EGFR and common mutant forms. The data for the established inhibitors are derived from various in vitro kinase assays and cellular assays reported in the scientific literature. It is important to note that direct comparison of absolute IC50 values across different studies should be done with caution due to variations in experimental conditions.

InhibitorGenerationWild-Type EGFR (IC50)EGFR L858R Mutant (IC50)EGFR Exon 19 Deletion (IC50)EGFR T790M Mutant (IC50)
This compound Natural ProductMicromolar Range[1]Data Not AvailableData Not AvailableData Not Available
Gefitinib First~157 nM~5 nMData Not Available>1000 nM
Erlotinib First~110 nM~40 nMData Not Available>1000 nM
Afatinib Second~60 nM[2]~0.7 nM[2]~0.8 nM~10 nM
Osimertinib Third~494 nM[3]~11 nM (L858R/T790M)[3]~13 nM (Exon 19 Del)[3]~1 nM (in cell-based assays)

Note: IC50 values can vary depending on the specific assay conditions (e.g., ATP concentration, substrate, cell line). The data presented here are representative values from published studies for comparative purposes.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.

Biochemical EGFR Kinase Activity Assay (In Vitro)

This assay directly measures the enzymatic activity of purified EGFR kinase and its inhibition by test compounds. A common method is the ADP-Glo™ Kinase Assay.

Workflow for the EGFR Kinase Activity Assay

cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_detection 3. Detection cluster_analysis 4. Data Analysis prep Preparation reaction Reaction detection Detection analysis Data Analysis dilute_inhibitor Prepare serial dilutions of this compound / other inhibitors mix Mix inhibitor and EGFR kinase in a 96-well plate dilute_inhibitor->mix prep_kinase Prepare EGFR kinase solution in kinase buffer prep_kinase->mix prep_substrate Prepare substrate (e.g., Poly(Glu,Tyr)) and ATP solution initiate Add substrate/ATP solution to initiate reaction prep_substrate->initiate mix->initiate incubate_reaction Incubate at 30°C for a defined period (e.g., 60 min) initiate->incubate_reaction stop_reaction Add ADP-Glo™ Reagent to stop the kinase reaction incubate_reaction->stop_reaction detect_adp Add Kinase Detection Reagent to convert ADP to ATP and generate luminescence stop_reaction->detect_adp measure Measure luminescence using a plate reader detect_adp->measure calculate Calculate percent inhibition for each concentration measure->calculate determine_ic50 Determine IC50 value using a dose-response curve calculate->determine_ic50

Caption: Workflow for a typical in vitro EGFR kinase activity assay.

Step-by-Step Procedure:

  • Reagent Preparation : Prepare stock solutions of this compound and other test inhibitors in a suitable solvent (e.g., DMSO). Make serial dilutions in kinase assay buffer.

  • Kinase Reaction : In a 96-well plate, add the diluted inhibitors. Add the recombinant human EGFR kinase domain. Allow a brief pre-incubation period.

  • Initiation : Start the reaction by adding a mixture of the peptide substrate (e.g., Poly(Glu, Tyr) 4:1) and ATP.

  • Incubation : Incubate the plate at 30°C for 60 minutes.

  • ADP Detection : Stop the reaction and measure the amount of ADP produced using a luminescence-based kit like ADP-Glo™, following the manufacturer's instructions.

  • Data Analysis : Calculate the percentage of kinase activity relative to a vehicle control and plot the results against the inhibitor concentration to determine the IC50 value.

Cellular EGFR Autophosphorylation Assay

This assay measures the ability of an inhibitor to block EGFR autophosphorylation within a cellular context.

Workflow for Cellular EGFR Autophosphorylation Assay

cluster_cell_culture 1. Cell Culture cluster_treatment 2. Treatment cluster_lysis 3. Lysis & Quantification cluster_detection 4. Detection (ELISA or Western Blot) cell_culture Cell Culture treatment Treatment lysis Cell Lysis & Protein Quantification detection Detection seed_cells Seed EGFR-expressing cells (e.g., A431) in a multi-well plate starve_cells Serum-starve cells to reduce basal EGFR phosphorylation seed_cells->starve_cells pretreat Pre-treat cells with various concentrations of the inhibitor starve_cells->pretreat stimulate Stimulate with EGF to induce EGFR phosphorylation pretreat->stimulate lyse_cells Lyse cells to extract proteins stimulate->lyse_cells quantify_protein Quantify protein concentration (e.g., BCA assay) lyse_cells->quantify_protein detect_phospho Detect phosphorylated EGFR (p-EGFR) and total EGFR quantify_protein->detect_phospho analyze_data Normalize p-EGFR to total EGFR and determine IC50 detect_phospho->analyze_data

Caption: Workflow for a cellular EGFR autophosphorylation assay.

Step-by-Step Procedure:

  • Cell Culture : Seed a human cell line with high EGFR expression (e.g., A431) into 96-well plates. Once confluent, serum-starve the cells overnight.

  • Inhibitor Treatment : Pre-incubate the cells with various concentrations of the test compounds for a specified time (e.g., 2 hours).

  • EGF Stimulation : Stimulate the cells with epidermal growth factor (EGF) for a short period (e.g., 10 minutes) to induce EGFR autophosphorylation.

  • Cell Lysis : Wash the cells and then lyse them to release cellular proteins.

  • Detection : The levels of phosphorylated EGFR (at a specific tyrosine residue, e.g., Tyr1068) and total EGFR can be quantified using a cell-based ELISA or by Western blotting.

  • Data Analysis : The ratio of phosphorylated EGFR to total EGFR is calculated and plotted against inhibitor concentration to determine the IC50 value.

EGFR Signaling Pathway and Inhibition

The epidermal growth factor receptor is a transmembrane protein that, upon binding to its ligands (like EGF), dimerizes and activates its intracellular tyrosine kinase domain.[4] This leads to autophosphorylation of tyrosine residues, creating docking sites for adaptor proteins that activate downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways. These pathways are crucial for cell proliferation, survival, and differentiation. EGFR inhibitors act by blocking the ATP-binding site of the kinase domain, thereby preventing autophosphorylation and the subsequent activation of these downstream pathways.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT Pathway cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ligand Binding EGFR_dimer EGFR Dimer (Active) EGFR->EGFR_dimer Dimerization RAS RAS EGFR_dimer->RAS Autophosphorylation & Adaptor Proteins PI3K PI3K EGFR_dimer->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor This compound & Other EGFR TKIs Inhibitor->EGFR_dimer Inhibition of Kinase Activity

Caption: Simplified EGFR signaling pathway and the point of inhibition by TKIs.

Conclusion

This guide provides a comparative overview of this compound in the context of established EGFR inhibitors. While this compound demonstrates inhibitory activity against EGFR in the micromolar range, further studies are required to determine its specific IC50 values against wild-type and various mutant forms of the receptor. The provided experimental protocols and the signaling pathway diagram serve as valuable resources for researchers aiming to further characterize this compound or other novel EGFR inhibitors. The continued investigation of new chemical entities targeting EGFR is essential for the development of next-generation cancer therapeutics.

References

A Comparative Analysis of Paecilomyces hepiali and Gefitinib in Lung Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro effects of a Paecilomyces hepiali (PH) extract and the targeted therapeutic agent gefitinib (B1684475) on lung cancer cell lines. The data presented is compiled from independent research studies to offer a comparative overview of their anti-cancer properties, focusing on the commonly studied A549 lung adenocarcinoma cell line.

Executive Summary

Gefitinib, a well-established epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, demonstrates potent cytotoxicity in EGFR-mutant non-small cell lung cancer (NSCLC). Its mechanism is primarily centered on the blockade of the EGFR signaling cascade, leading to cell cycle arrest and apoptosis. In contrast, extracts from Paecilomyces hepiali, a fungus derived from Cordyceps sinensis, have shown pro-apoptotic and anti-proliferative effects on lung cancer cells through mechanisms that appear to involve the induction of TNF-α and cell cycle modulation. This guide synthesizes available data to facilitate a comparative understanding of these two agents.

Data Presentation

Table 1: Comparative Cytotoxicity in A549 Lung Adenocarcinoma Cells
CompoundConcentrationCell Viability InhibitionAssayCitation
Paecilomyces hepiali (PH) Extract 1 mg/mlSignificant suppressionMTT[1]
2 mg/mlSignificant suppressionMTT[1]
4 mg/mlSignificant suppressionMTT[1]
Gefitinib 5 µMIC50MTT[2]
10 µMIC50MTT[3]
25.0 ± 2.1 µMIC50 (in combination with LMB)MTT[4]
31.0 ± 1.0 μMIC50 (in H1650 cells)MTT[5]
32.0 ± 2.5 µMIC50MTT[4]

IC50: The half maximal inhibitory concentration. LMB: Leptomycin B

Table 2: Comparative Effects on Apoptosis in A549 Lung Adenocarcinoma Cells
CompoundConcentrationApoptosis InductionMethodCitation
Paecilomyces hepiali (PH) Extract 2 mg/mlInduced after 24hAnnexin V-FITC/PI FCM[1]
Gefitinib 20 µmol/L~15% to 60% (time-dependent)Annexin V-FITC/PI FCM[2]
500 nmol/l60.2%Annexin V/PI FCM[6][7]

FCM: Flow Cytometry

Signaling Pathways and Mechanisms of Action

Paecilomyces hepiali (PH) Extract

The precise molecular mechanism of all active components within the Paecilomyces hepiali extract is not fully elucidated in the available literature. However, studies on A549 cells indicate that the extract's anti-cancer effects are associated with:

  • Induction of Apoptosis: The extract has been shown to induce programmed cell death.[1]

  • Cell Cycle Arrest: Treatment with the PH extract leads to an accumulation of cells in the G0/G1 and G2 phases and a reduction in the S phase population.[1]

  • Upregulation of TNF-α: The expression of tumor necrosis factor-alpha (TNF-α) mRNA was significantly increased in a dose-dependent manner, suggesting an inflammatory-mediated anti-tumor response.[1]

Paecilomyces_hepiali_Pathway PH Paecilomyces hepiali Extract A549 A549 Cell PH->A549 Proliferation Cell Proliferation A549->Proliferation Inhibits Apoptosis Apoptosis A549->Apoptosis Induces CellCycle Cell Cycle Arrest (G0/G1, G2) A549->CellCycle Induces TNFa TNF-α mRNA Expression A549->TNFa Increases

Mechanism of Paecilomyces hepiali Extract in A549 Cells.
Gefitinib

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[8] Its mechanism of action is well-characterized and involves:

  • EGFR Inhibition: Gefitinib competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain, preventing its autophosphorylation and subsequent activation.

  • Downstream Signaling Blockade: Inhibition of EGFR leads to the suppression of downstream pro-survival and proliferative signaling pathways, including:

    • PI3K/AKT/mTOR Pathway: This pathway is crucial for cell survival, growth, and proliferation. Gefitinib treatment leads to the downregulation of PI3K, AKT, and mTOR.[6][8]

    • MEK/ERK Pathway: This pathway is involved in cell proliferation and differentiation. Gefitinib has been shown to inhibit this pathway in NSCLC cells.[9]

  • Induction of Apoptosis and Autophagy: By blocking these critical signaling pathways, gefitinib induces both apoptosis and autophagy in sensitive lung cancer cells.[6][8]

Gefitinib_Pathway cluster_0 Cell Gefitinib Gefitinib EGFR EGFR Gefitinib->EGFR Inhibits Apoptosis Apoptosis Gefitinib->Apoptosis Induces PI3K PI3K EGFR->PI3K MEK MEK EGFR->MEK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival ERK ERK MEK->ERK ERK->Proliferation ERK->Survival

Gefitinib's Inhibition of EGFR Signaling Pathways.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: A549 cells are seeded into 96-well plates at a specified density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (Paecilomyces hepiali extract or gefitinib) or vehicle control.

  • Incubation: Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control.

MTT_Assay_Workflow A Seed A549 cells in 96-well plate B Treat with Paeciloquinone C or Gefitinib A->B C Incubate for 24-72 hours B->C D Add MTT solution C->D E Incubate for 4 hours D->E F Add solubilizing agent (e.g., DMSO) E->F G Measure absorbance F->G

Workflow for the MTT Cell Viability Assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)

  • Cell Seeding and Treatment: A549 cells are seeded in 6-well plates and treated with the test compounds as described for the viability assay.

  • Cell Harvesting: After the incubation period, both adherent and floating cells are collected, washed with cold PBS, and resuspended in binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Apoptosis_Assay_Workflow A Seed and treat A549 cells B Harvest cells A->B C Wash with PBS and resuspend in binding buffer B->C D Stain with Annexin V-FITC and PI C->D E Incubate in the dark D->E F Analyze by flow cytometry E->F

Workflow for the Annexin V/PI Apoptosis Assay.
Western Blotting

  • Protein Extraction: Treated and control cells are lysed to extract total protein. Protein concentration is determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with a solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., p-EGFR, AKT, ERK, cleaved caspase-3).

  • Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Western_Blot_Workflow A Protein Extraction B SDS-PAGE A->B C Protein Transfer to PVDF membrane B->C D Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G Detection (ECL) F->G

General Workflow for Western Blotting.

References

A Comparative Guide to Paeciloquinone C and Imatinib for Abl Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Paeciloquinone C and the well-established drug imatinib (B729) as inhibitors of Abelson (Abl) tyrosine kinase. The content is based on available experimental data to assist researchers in understanding the potential of this compound as an alternative or complementary therapeutic agent.

At a Glance: Performance Comparison

The following table summarizes the key quantitative data for this compound and imatinib in the context of Abl kinase inhibition.

FeatureThis compoundImatinib
Target Kinase v-Ablv-Abl, c-Abl, Bcr-Abl
IC50 Value 0.4 µM[1]38 nM - 0.6 µM[1][2]
Mechanism of Action Not fully elucidated, likely ATP-competitiveATP-competitive inhibitor, binds to the inactive conformation of the kinase domain.[3][4][5]
Source Natural product from Paecilomyces carneus[1]Synthetic

In-Depth Analysis

This compound: A Natural Anthraquinone (B42736) with Potent v-Abl Inhibition

This compound is a naturally occurring anthraquinone isolated from the fungus Paecilomyces carneus.[1] Early studies have identified it as a potent and selective inhibitor of the viral Abelson (v-Abl) protein tyrosine kinase, with a reported half-maximal inhibitory concentration (IC50) of 0.4 µM.[1] While the exact mechanism of action has not been fully detailed in available literature, its structural class suggests it may act as an ATP-competitive inhibitor, a common mechanism for kinase inhibitors. Further research is required to fully characterize its binding mode and selectivity against other kinases.

Imatinib: The Gold Standard in Bcr-Abl Targeted Therapy

Imatinib is a synthetic 2-phenylaminopyrimidine derivative and a cornerstone in the treatment of chronic myeloid leukemia (CML).[4] It functions as a potent and selective inhibitor of the Bcr-Abl fusion protein, the constitutively active tyrosine kinase that drives CML.[6] Imatinib's mechanism involves binding to the ATP-binding pocket of the Abl kinase domain, stabilizing the inactive conformation of the enzyme and thereby preventing substrate phosphorylation.[3][4][5] Its IC50 values against Abl kinase are in the nanomolar to sub-micromolar range, demonstrating high potency.[1][2]

Experimental Methodologies

The following are detailed protocols for the key experiments cited in this guide, providing a basis for the replication and validation of the presented findings.

v-Abl Protein Tyrosine Kinase Assay (for this compound)

This protocol is based on the methodology described by Petersen et al. (1995).

Objective: To determine the in vitro inhibitory activity of a compound against v-Abl protein tyrosine kinase.

Materials:

  • Recombinant v-Abl kinase

  • Biotinylated poly(Glu, Ala, Tyr) 6:3:1 substrate

  • ATP (Adenosine triphosphate)

  • Test compound (e.g., this compound) dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Streptavidin-coated microtiter plates

  • Anti-phosphotyrosine antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase)

  • Substrate for the reporter enzyme (e.g., TMB)

  • Stop solution (e.g., H2SO4)

  • Plate reader

Procedure:

  • Coat the wells of a streptavidin-coated microtiter plate with the biotinylated poly(Glu, Ala, Tyr) substrate. Wash the wells to remove any unbound substrate.

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In the coated wells, add the assay buffer, the test compound at various concentrations, and the recombinant v-Abl kinase.

  • Initiate the kinase reaction by adding ATP to each well. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30 minutes).

  • Stop the reaction by washing the wells to remove ATP and the enzyme.

  • Add an anti-phosphotyrosine antibody conjugated to a reporter enzyme to each well and incubate to allow binding to the phosphorylated substrate.

  • Wash the wells to remove any unbound antibody.

  • Add the substrate for the reporter enzyme and incubate until a color change is observed.

  • Stop the color development by adding a stop solution.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the inhibition percentage against the log of the compound concentration.

Cellular Bcr-Abl Autophosphorylation Assay (for Imatinib)

This is a general protocol for assessing the inhibition of Bcr-Abl kinase activity within a cellular context.

Objective: To determine the ability of a compound to inhibit the autophosphorylation of Bcr-Abl in a CML cell line.

Materials:

  • Bcr-Abl positive cell line (e.g., K562)

  • Cell culture medium and supplements

  • Test compound (e.g., Imatinib) dissolved in DMSO

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-phospho-Bcr-Abl (pY245) and anti-Abl

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture Bcr-Abl positive cells to the desired density.

  • Treat the cells with various concentrations of the test compound for a specified period.

  • Harvest the cells and lyse them using a suitable lysis buffer.

  • Determine the protein concentration of the cell lysates using a BCA protein assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a blocking buffer to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against phosphorylated Bcr-Abl overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • To ensure equal protein loading, strip the membrane and re-probe with an antibody against total Abl.

  • Quantify the band intensities and normalize the phosphorylated Bcr-Abl signal to the total Abl signal. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Signaling Pathway and Inhibition

The diagram below illustrates the central role of Abl kinase in cellular signaling and the points of inhibition by this compound and Imatinib. In CML, the Bcr-Abl fusion protein leads to constitutive activation of downstream pathways, promoting cell proliferation and survival.

Abl_Signaling_Pathway cluster_upstream Upstream Signals cluster_kinase Abl Kinase cluster_inhibitors Inhibitors cluster_downstream Downstream Pathways Growth_Factors Growth Factors Abl Abl Kinase Growth_Factors->Abl DNA_Damage DNA Damage DNA_Damage->Abl Proliferation Cell Proliferation Abl->Proliferation Survival Cell Survival Abl->Survival Differentiation Differentiation Abl->Differentiation Paeciloquinone_C This compound Paeciloquinone_C->Abl Imatinib Imatinib Imatinib->Abl

Abl kinase signaling and points of inhibition.

Conclusion

Imatinib remains the well-characterized and clinically approved standard for targeting Bcr-Abl kinase in CML. Its high potency and defined mechanism of action are well-documented. This compound, a natural product, presents an interesting alternative with potent in vitro activity against v-Abl kinase. However, further studies are necessary to fully understand its mechanism of action, selectivity profile, and efficacy in cellular and in vivo models of Abl-driven cancers. The distinct chemical scaffold of this compound may offer advantages in overcoming imatinib resistance, a significant clinical challenge, making it a valuable subject for future drug discovery and development efforts.

References

Paeciloquinone C: A Comparative Analysis of its Inhibitory Effect on EGFR Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory effects of Paeciloquinone C on Epidermal Growth Factor Receptor (EGFR) phosphorylation, benchmarked against established EGFR tyrosine kinase inhibitors (TKIs). The data and protocols presented herein are intended to support further research and drug development efforts in oncology.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein (B1211001) that plays a critical role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the development and progression of various cancers, making it a prime target for therapeutic intervention.[1][2] Small-molecule tyrosine kinase inhibitors (TKIs) that compete with ATP at the intracellular kinase domain are a major class of EGFR inhibitors.[1] This guide focuses on the validation of this compound, a natural product, as a potential EGFR inhibitor and compares its activity with well-established drugs in the field.

Comparative Inhibitory Activity

The inhibitory potency of this compound against tyrosine kinases is compared with that of first and second-generation EGFR inhibitors. The IC50 values, representing the concentration of the inhibitor required to reduce the enzyme's activity by half, are summarized in the table below.

CompoundTarget KinaseIC50 (nM)Notes
This compound v-Abl560Data for v-Abl tyrosine kinase is used as a proxy for tyrosine kinase inhibitory activity. Direct EGFR inhibition data is not currently available.
Gefitinib (B1684475) EGFR (WT)31A first-generation, reversible EGFR-TKI.[3]
Erlotinib (B232) EGFR (WT)-A first-generation, reversible EGFR-TKI. While a specific IC50 from the provided search results is not available, it is known to be in a similar range to Gefitinib.[4][5]
Afatinib (B358) EGFR (WT)31A second-generation, irreversible pan-ErbB inhibitor.[3]
Osimertinib EGFR (T790M)-A third-generation, irreversible EGFR-TKI, particularly effective against the T790M resistance mutation. While a specific IC50 from the provided search results is not available, it is known to be highly potent.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for biochemical assays used to determine the inhibitory activity of compounds against EGFR phosphorylation.

EGFR Kinase Inhibition Assay (Radiometric)

This method is considered a gold standard for measuring kinase activity due to its direct and sensitive nature.[1]

Materials:

  • Recombinant human EGFR kinase domain

  • Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

  • [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)[6]

  • Test compounds (e.g., this compound, Gefitinib) dissolved in DMSO

  • Stop solution (e.g., 3% phosphoric acid)

  • P81 phosphocellulose filter plates[1]

  • Scintillation counter

Procedure:

  • Reaction Setup: In a 96-well plate, combine the kinase reaction buffer, a serial dilution of the test compound, and the EGFR kinase enzyme.[1]

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and [γ-³³P]ATP.[1]

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).[1]

  • Reaction Termination: Stop the reaction by adding the stop solution.[1]

  • Substrate Capture: Transfer the reaction mixture to a P81 filter plate. The phosphorylated substrate will bind to the phosphocellulose matrix, while the unreacted [γ-³³P]ATP will be washed away.[1]

  • Washing: Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unbound radioactivity.

  • Detection: Dry the filter plate and add a scintillation cocktail. Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: The amount of radioactivity is proportional to the EGFR kinase activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

LanthaScreen™ TR-FRET Kinase Assay

This is a fluorescence-based assay that is well-suited for high-throughput screening.

Materials:

  • Recombinant human EGFR kinase (e.g., EGFR (L858R))[7]

  • Fluorescein-labeled poly-GT substrate[7]

  • Europium-labeled anti-phosphotyrosine antibody[7]

  • ATP[7]

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl₂, 1 mM EGTA)[7]

  • Test compounds dissolved in DMSO

  • TR-FRET compatible plate reader

Procedure:

  • Reaction Setup: In a low-volume 384-well plate, add the kinase reaction buffer, a serial dilution of the test compound, and the EGFR kinase.[7]

  • Reaction Initiation: Add a mixture of the fluorescein-labeled substrate and ATP to initiate the reaction.[7]

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[7]

  • Detection: Stop the reaction and detect the phosphorylation by adding a solution containing the europium-labeled anti-phosphotyrosine antibody and EDTA.[7]

  • Signal Reading: After a final incubation period, read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

  • Data Analysis: The TR-FRET ratio (acceptor signal / donor signal) is proportional to the extent of substrate phosphorylation. Calculate the percent inhibition for each compound concentration and determine the IC50 value as described above.

Visualizations

Signaling Pathway

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitors Inhibitors EGF EGF EGFR EGFR EGF->EGFR Ligand Binding pEGFR p-EGFR (Phosphorylated) EGFR->pEGFR Dimerization & Autophosphorylation Grb2 Grb2 pEGFR->Grb2 PI3K PI3K pEGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation PaeciloquinoneC This compound PaeciloquinoneC->pEGFR TKIs Gefitinib, Erlotinib, Afatinib TKIs->pEGFR

Caption: EGFR signaling pathway and points of inhibition by TKIs.

Experimental Workflow

EGFR_Inhibition_Assay_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A1 Prepare Reagents: - EGFR Enzyme - Substrate - ATP - Kinase Buffer B1 Dispense Reagents and Compounds into Plate A1->B1 A2 Prepare Serial Dilutions of Test Compounds A2->B1 B2 Initiate Kinase Reaction B1->B2 B3 Incubate at Controlled Temperature B2->B3 B4 Terminate Reaction B3->B4 C1 Measure Signal (e.g., Radioactivity, Fluorescence) B4->C1 C2 Data Analysis: - Calculate % Inhibition - Determine IC50 C1->C2

Caption: General workflow for an in vitro EGFR kinase inhibition assay.

Conclusion

While direct evidence for the inhibition of EGFR phosphorylation by this compound is pending, its documented activity against the v-Abl tyrosine kinase suggests potential as a tyrosine kinase inhibitor. The provided IC50 value, when compared to established EGFR inhibitors, indicates a lower potency. However, the unique chemical structure of this compound may offer a different pharmacological profile and warrants further investigation. The experimental protocols and workflows detailed in this guide provide a framework for the direct validation of this compound's effect on EGFR and for the comprehensive characterization of its inhibitory properties. Further studies are essential to elucidate the precise mechanism of action and to determine the therapeutic potential of this compound in the context of EGFR-driven cancers.

References

A Comparative Guide to the Kinase Cross-Reactivity Profile of Paeciloquinone C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase inhibitory profile of Paeciloquinone C, a natural product derived from the fungus Paecilomyces carneus. While comprehensive high-throughput screening data for this compound against a full kinase panel is not yet publicly available, this document summarizes its known potent activities and places them in the context of well-characterized, clinically relevant kinase inhibitors. By comparing this compound to Imatinib and Gefitinib, established inhibitors of v-Abl and EGFR respectively, this guide offers a framework for understanding its potential selectivity and off-target effects.

Introduction to this compound and Kinase Profiling

This compound is an anthraquinone (B42736) derivative that has demonstrated potent inhibitory activity against key protein tyrosine kinases. Specifically, it has been identified as a potent and selective inhibitor of the v-Abl protein tyrosine kinase with a half-maximal inhibitory concentration (IC50) of 0.4 µM.[1] It also inhibits the epidermal growth factor receptor (EGFR) protein tyrosine kinase in the micromolar range. Understanding the broader kinase selectivity of a compound like this compound is crucial in drug discovery to anticipate its therapeutic efficacy and potential for off-target-related toxicities.

Kinase cross-reactivity profiling, or kinase screening, is an essential step in the characterization of any potential kinase inhibitor. It involves testing the compound against a large panel of diverse kinases to determine its selectivity. A highly selective inhibitor will potently inhibit its intended target with minimal activity against other kinases, whereas a non-selective inhibitor will show activity against multiple kinases. This guide will compare the known activities of this compound with the well-documented cross-reactivity profiles of Imatinib and Gefitinib.

Comparative Analysis of Kinase Inhibition Profiles

To provide a clear comparison, the following table summarizes the inhibitory activities (IC50 values) of this compound, Imatinib, and Gefitinib against their primary targets and a selection of other kinases. The data for Imatinib and Gefitinib is compiled from extensive kinase panel screening studies and illustrates their distinct selectivity profiles.

Data Presentation: Kinase Inhibition Profiles

Kinase TargetThis compound IC50 (nM)Imatinib IC50 (nM)Gefitinib IC50 (nM)
v-Abl 400 600 >10,000
EGFR ~µM range >10,00026-57
c-KitNot Available100>10,000
PDGFRαNot Available100>10,000
PDGFRβNot Available100>10,000
SRCNot Available>10,000>10,000
LCKNot Available>10,000>10,000
SYKNot Available>10,000>10,000
VEGFR2Not Available>1,000>10,000
FGFR1Not Available>1,000>10,000
CDK1/CycBNot Available>10,000>10,000
PKANot Available>10,000>10,000
PKCαNot Available>10,000>10,000

Note: IC50 values can vary depending on the assay conditions. Data for Imatinib and Gefitinib are representative values from published kinase profiling studies. The IC50 for this compound against EGFR is stated to be in the micromolar range in the source material.

From the available data, this compound shows potent inhibition of v-Abl, comparable to that of Imatinib. Its activity against EGFR is less potent. In contrast, Imatinib is a potent inhibitor of Abl, c-Kit, and PDGF receptors, but it is highly selective and shows little activity against a broader range of kinases. Gefitinib is a highly potent and selective inhibitor of EGFR, with minimal cross-reactivity against other kinases at therapeutic concentrations.

Experimental Protocols

A detailed understanding of the methodologies used to generate kinase inhibition data is critical for interpreting the results. The following is a representative protocol for an in vitro radiometric kinase assay, a common method for kinase profiling.

Experimental Protocol: In Vitro Radiometric Kinase Assay

This protocol outlines a standard procedure for determining the IC50 of a test compound against a specific protein kinase.

1. Materials and Reagents:

  • Kinase: Purified recombinant kinase of interest.

  • Substrate: Specific peptide or protein substrate for the kinase.

  • Test Compound: this compound, Imatinib, or Gefitinib dissolved in Dimethyl Sulfoxide (DMSO).

  • ATP: Adenosine triphosphate, including [γ-³³P]ATP.

  • Kinase Reaction Buffer: Typically contains a buffering agent (e.g., HEPES), MgCl₂, bovine serum albumin (BSA), and a reducing agent (e.g., DTT).

  • Stop Reagent: Phosphoric acid or EDTA solution.

  • Filter Mats: P81 phosphocellulose or similar.

  • Scintillation Counter and Scintillation Fluid.

2. Assay Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration might be 10 mM, with subsequent dilutions to cover a wide concentration range.

  • Reaction Mixture Preparation: In a microplate, prepare the kinase reaction mixture containing the kinase, substrate, and kinase reaction buffer.

  • Compound Addition: Add a small volume of the diluted test compound or DMSO (as a vehicle control) to the reaction wells.

  • Initiation of Reaction: Start the kinase reaction by adding a mixture of non-radioactive ATP and [γ-³³P]ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase to ensure accurate IC50 determination.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined period, ensuring the reaction remains in the linear range.

  • Termination of Reaction: Stop the reaction by adding the stop reagent.

  • Substrate Capture: Spot a portion of the reaction mixture from each well onto the filter mat. The phosphorylated substrate will bind to the phosphocellulose matrix.

  • Washing: Wash the filter mats multiple times with a wash buffer (e.g., 1% phosphoric acid) to remove unincorporated [γ-³³P]ATP.

  • Detection: After drying the filter mats, place them in a scintillation counter with scintillation fluid to measure the amount of incorporated radioactivity.

  • Data Analysis: The amount of radioactivity is proportional to the kinase activity. The percentage of inhibition for each compound concentration is calculated relative to the DMSO control. The IC50 value is then determined by fitting the data to a sigmoidal dose-response curve.

Visualizing Experimental and Biological Pathways

Diagrams are essential for understanding complex workflows and biological signaling cascades. The following diagrams were created using Graphviz (DOT language) to illustrate the experimental workflow for kinase profiling and the signaling pathways of v-Abl and EGFR.

Kinase_Profiling_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Compound Serial Dilution Add_Compound Add Compound/DMSO Compound_Prep->Add_Compound Reagent_Prep Kinase, Substrate, Buffer Prep Reaction_Setup Setup Kinase Reaction Reagent_Prep->Reaction_Setup Reaction_Setup->Add_Compound Initiate_Reaction Add [γ-³³P]ATP Add_Compound->Initiate_Reaction Incubation Incubate Initiate_Reaction->Incubation Stop_Reaction Stop Reaction Incubation->Stop_Reaction Filter_Binding Spot on Filter Mat & Wash Stop_Reaction->Filter_Binding Scintillation Scintillation Counting Filter_Binding->Scintillation Data_Analysis Calculate % Inhibition & IC50 Scintillation->Data_Analysis

Caption: Experimental workflow for in vitro kinase cross-reactivity profiling.

Signaling_Pathways cluster_abl v-Abl Signaling cluster_egfr EGFR Signaling vAbl v-Abl Abl_Substrates Downstream Substrates vAbl->Abl_Substrates Imatinib Imatinib Imatinib->vAbl PaeciloquinoneC_Abl This compound PaeciloquinoneC_Abl->vAbl Proliferation_Abl Cell Proliferation & Survival Abl_Substrates->Proliferation_Abl EGF EGF EGFR EGFR EGF->EGFR EGFR_Substrates Downstream Pathways (RAS/MAPK, PI3K/AKT) EGFR->EGFR_Substrates Gefitinib Gefitinib Gefitinib->EGFR PaeciloquinoneC_EGFR This compound PaeciloquinoneC_EGFR->EGFR Proliferation_EGFR Cell Growth & Proliferation EGFR_Substrates->Proliferation_EGFR

Caption: Simplified signaling pathways of v-Abl and EGFR.

Conclusion

This compound demonstrates significant potential as a kinase inhibitor, with potent activity against the oncoprotein v-Abl. While its full cross-reactivity profile remains to be elucidated through comprehensive screening, comparison with the highly selective inhibitors Imatinib and Gefitinib provides valuable context. Imatinib's profile highlights that potent inhibition of a few key targets can lead to a successful therapeutic, while Gefitinib's high selectivity for EGFR showcases a different paradigm of targeted therapy. Future research involving large-scale kinase panel screening of this compound will be instrumental in fully defining its therapeutic potential and selectivity, paving the way for further development as a novel anti-cancer agent.

References

Unraveling the Anti-Cancer Mechanisms of Quinone Compounds: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the mechanisms of action of various quinone-containing compounds in different cancer cell models reveals a common thread of apoptosis induction and cell cycle arrest, often mediated through the modulation of key signaling pathways. This guide provides a comparative overview of the experimental data and methodologies used to elucidate the anti-proliferative effects of these compounds, offering valuable insights for researchers and drug development professionals.

This comparative analysis focuses on several quinone derivatives, including Pyrroloquinoline Quinone (PQQ), Hydroquinone (HQ), and Thymoquinone (TQ), due to the limited availability of specific data on Paeciloquinone C. The findings from studies on these analogous compounds provide a strong foundation for understanding the potential mechanisms of novel quinone structures in oncology.

Comparative Efficacy in Inducing Cell Death

Quinone compounds have demonstrated significant cytotoxic effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.

CompoundCell LineCell TypeIC50 ValueReference
Hydroquinone (HQ)A431Epidermoid CarcinomaNot specified, but significant cell death observed[1][2]
SYFFibroblastNot specified, but significant cell death observed
B16F10MelanomaNot specified, but significant cell death observed[1][2]
MDA-MB-231Breast CancerNot specified, but significant cell death observed[1][2]
Thymoquinone (TQ)MCF-7Breast Cancer64.93 ± 14 µM[3]
T47DBreast CancerNot specified, but showed weak cytotoxic properties[3]
Embelin (B1684587)HT-29Colon Adenocarcinoma35 µg/mL[4]

Deciphering the Molecular Mechanisms: Apoptosis and Cell Cycle Arrest

A primary mechanism through which quinone compounds exert their anti-cancer effects is the induction of programmed cell death, or apoptosis. This is often accompanied by a halt in the cell division cycle, preventing the proliferation of cancerous cells.

Induction of Apoptosis

Studies have shown that compounds like Hydroquinone and Pyrroloquinoline Quinone trigger apoptosis through the activation of caspase cascades, which are crucial executioners of the apoptotic process.[5][6] For instance, Hydroquinone has been shown to induce the cleavage of procaspase 3 and procaspase 9 in lymphocytes.[6] Similarly, indolequinones have been found to induce caspase-dependent apoptosis in pancreatic cancer cells, a process that can be blocked by a pan-caspase inhibitor.[7]

The mitochondrial pathway of apoptosis is also a key target. PQQ, for example, induces apoptosis via a mitochondrial-dependent pathway, characterized by the loss of mitochondrial membrane potential and the release of cytochrome c.[5] This disruption of mitochondrial function is a critical step in initiating the intrinsic apoptotic cascade.[5]

Cell Cycle Arrest

In addition to apoptosis, many quinone-related compounds cause cancer cells to arrest at specific phases of the cell cycle. For example, ethoxy-substituted phylloquinone, a vitamin K1 derivative, arrests A549 lung cancer cells in the G2-M phase.[8] In contrast, meclizine (B1204245), although not a quinone, demonstrates how targeting cell cycle progression can be an effective anti-cancer strategy by arresting colon cancer cells in the G0/G1 phase through the upregulation of p53 and p21.[9] Fucoxanthin has also been shown to induce G0/G1 phase arrest in colon carcinoma cells by up-regulating p21WAF1/Cip1.[10][11]

Modulation of Cellular Signaling Pathways

The anti-cancer activities of these compounds are underpinned by their ability to interfere with critical cellular signaling pathways that govern cell survival, proliferation, and death.

MAP Kinase (MAPK) Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade often dysregulated in cancer. PQQ has been shown to affect the expression of key proteins in this pathway, including ERK1/2, MEK2, and p38 MAPK.[5] Activation of the p38 MAPK pathway, in particular, is often associated with the induction of apoptosis in cancer cells.[5]

PI3K/Akt Pathway

The PI3K/Akt pathway is another crucial signaling route that promotes cell survival and proliferation. The neuro-protective effects of PQQ have been linked to its influence on the PI3K/Akt and ras-related ERK1/2 signaling pathways.[5]

The following diagram illustrates a generalized overview of the signaling pathways often implicated in the mechanism of action of quinone-like compounds.

Signaling_Pathways cluster_stimulus External Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Quinone Quinone Compound Receptor Receptor Quinone->Receptor PI3K_Akt_Pathway PI3K/Akt Pathway Quinone->PI3K_Akt_Pathway PLC PLC Receptor->PLC DAG DAG PLC->DAG IP3 IP3 PLC->IP3 PKC PKC DAG->PKC Mitochondria Mitochondria IP3->Mitochondria Ca2+ release MAPK_Pathway MAPK Pathway (ERK, p38, JNK) PKC->MAPK_Pathway Apoptosis Apoptosis MAPK_Pathway->Apoptosis CellCycleArrest Cell Cycle Arrest MAPK_Pathway->CellCycleArrest PI3K_Akt_Pathway->Apoptosis inhibits Caspases Caspase Cascade Mitochondria->Caspases Cytochrome c release Caspases->Apoptosis

Caption: Generalized signaling pathways affected by quinone compounds.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the analysis of quinone compounds' mechanisms of action.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the test compound (e.g., Hydroquinone, Thymoquinone) for specified time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

Apoptosis Analysis (Annexin V-FITC and Propidium Iodide Staining)
  • Cell Treatment: Treat cells with the desired concentration of the compound for the indicated time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis
  • Cell Treatment and Harvesting: Treat cells with the compound and harvest as described for the apoptosis assay.

  • Fixation: Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.

The following diagram outlines a typical experimental workflow for assessing the mechanism of action of a novel compound.

Experimental_Workflow Start Start: Compound of Interest CellCulture Cancer Cell Line Culture Start->CellCulture Treatment Treat cells with Compound CellCulture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability IC50 Determine IC50 Viability->IC50 Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) IC50->CellCycle WesternBlot Western Blot for Protein Expression Apoptosis->WesternBlot Caspase activation, Bcl-2 family CellCycle->WesternBlot Cyclins, CDKs, p53, p21 PathwayAnalysis Signaling Pathway Analysis WesternBlot->PathwayAnalysis Conclusion Elucidate Mechanism of Action PathwayAnalysis->Conclusion

Caption: A standard workflow for investigating a compound's anti-cancer mechanism.

References

A Comparative Analysis of Paeciloquinone C and Other Paecilomyces Quinones as Protein Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Paeciloquinone C and other structurally related quinone compounds isolated from Paecilomyces species. The focus is on their inhibitory activity against key protein kinases implicated in cancer and other diseases. This document summarizes quantitative inhibitory data, details relevant experimental methodologies, and visualizes the affected signaling pathways to support further research and drug development efforts.

Introduction

Quinones derived from fungi are a diverse group of secondary metabolites with a wide range of biological activities.[1] Among these, anthraquinones and related compounds isolated from various Paecilomyces species have garnered significant interest for their potent inhibitory effects on protein kinases.[2][3] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[4] Consequently, the identification and characterization of novel protein kinase inhibitors from natural sources like Paecilomyces is a promising avenue for therapeutic development.[5]

This guide specifically focuses on a comparative analysis of this compound and its congeners (Paeciloquinones A, B, D, E, and F), all isolated from Paecilomyces carneus. These compounds have been shown to inhibit protein tyrosine kinases, with particular potency against the v-abl protein tyrosine kinase and epidermal growth factor receptor (EGFR) protein tyrosine kinase. Additionally, Paeciloquinone D has been identified as an inhibitor of protein kinase C (PKC). Understanding the comparative efficacy and selectivity of these related natural products is essential for identifying promising lead compounds for further preclinical and clinical investigation.

Comparative Analysis of Inhibitory Activity

The following table summarizes the available quantitative data on the inhibitory activity of Paeciloquinones against various protein kinases. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundTarget KinaseIC50 (µM)Source OrganismReference
Paeciloquinone A v-abl protein tyrosine kinase0.4Paecilomyces carneus
Epidermal Growth Factor Receptor (EGFR) protein tyrosine kinaseMicromolar rangePaecilomyces carneus
Paeciloquinone B Epidermal Growth Factor Receptor (EGFR) protein tyrosine kinaseMicromolar rangePaecilomyces carneus
This compound v-abl protein tyrosine kinase0.4Paecilomyces carneus
Epidermal Growth Factor Receptor (EGFR) protein tyrosine kinaseMicromolar rangePaecilomyces carneus
Paeciloquinone D Protein Kinase C (PKC)~6Paecilomyces carneus
Epidermal Growth Factor Receptor (EGFR) protein tyrosine kinaseMicromolar rangePaecilomyces carneus
Paeciloquinone E Epidermal Growth Factor Receptor (EGFR) protein tyrosine kinaseMicromolar rangePaecilomyces carneus
Paeciloquinone F Epidermal Growth Factor Receptor (EGFR) protein tyrosine kinaseMicromolar rangePaecilomyces carneus

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the general principles of the key experiments cited in this guide.

Protein Tyrosine Kinase Inhibition Assay (v-abl and EGFR)

The inhibitory activity of Paeciloquinones against v-abl and EGFR protein tyrosine kinases was likely determined using an in vitro kinase assay. A general protocol for such an assay involves the following steps:

  • Enzyme and Substrate Preparation: Recombinant v-abl or EGFR protein tyrosine kinase is purified. A specific peptide or protein substrate for the kinase is also prepared.

  • Reaction Mixture: The kinase, substrate, and ATP (the phosphate (B84403) donor) are combined in a suitable reaction buffer.

  • Inhibitor Addition: The Paeciloquinone compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.

  • Incubation: The reaction mixtures are incubated at a specific temperature (e.g., 30°C or 37°C) for a defined period to allow the kinase to phosphorylate the substrate.

  • Detection of Phosphorylation: The extent of substrate phosphorylation is quantified. This can be achieved through various methods, such as:

    • Radiolabeling: Using radiolabeled ATP (e.g., [γ-³²P]ATP) and measuring the incorporation of the radioactive phosphate into the substrate.

    • Antibody-based detection: Using a specific antibody that recognizes the phosphorylated form of the substrate. This can be detected via ELISA or Western blotting.

    • Fluorescence-based assays: Using a fluorescently labeled substrate where phosphorylation leads to a change in fluorescence intensity or polarization.

  • IC50 Determination: The percentage of kinase inhibition is calculated for each concentration of the Paeciloquinone. The IC50 value is then determined by plotting the inhibition percentage against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Protein Kinase C (PKC) Inhibition Assay

The inhibitory activity of Paeciloquinone D against PKC was likely determined using a similar in vitro kinase assay with some modifications specific to PKC activation:

  • PKC Activation: PKC activity is dependent on cofactors. The reaction mixture typically includes a lipid activator like phosphatidylserine (B164497) and diacylglycerol (DAG), as well as calcium ions (for conventional PKC isoforms).

  • Enzyme and Substrate: Purified PKC enzyme and a specific substrate peptide are used.

  • Reaction and Inhibition: The assay proceeds similarly to the protein tyrosine kinase assay, with the addition of Paeciloquinone D at varying concentrations.

  • Detection and IC50 Calculation: The phosphorylation of the substrate is quantified, and the IC50 value is calculated as described above.

Signaling Pathways

The inhibition of specific protein kinases by Paeciloquinones has significant implications for the downstream signaling pathways they regulate. Understanding these pathways is crucial for predicting the cellular effects of these compounds.

v-abl Signaling Pathway

The v-abl protein tyrosine kinase is a constitutively active form of the c-Abl kinase, a key player in cell proliferation, differentiation, and survival. Its uncontrolled activity is a hallmark of chronic myeloid leukemia (CML). Inhibition of v-abl by Paeciloquinones A and C would be expected to disrupt these downstream signaling cascades, leading to anti-proliferative and pro-apoptotic effects.

v_abl_pathway cluster_downstream Downstream Signaling Paeciloquinone_AC Paeciloquinone A & C v_Abl v-Abl Tyrosine Kinase Paeciloquinone_AC->v_Abl Inhibition Grb2_Sos Grb2/Sos v_Abl->Grb2_Sos PI3K PI3K v_Abl->PI3K STAT STAT v_Abl->STAT Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival (Anti-apoptosis) Akt->Survival STAT->Proliferation EGFR_pathway cluster_downstream Downstream Signaling Paeciloquinones Paeciloquinones (A, B, C, D, E, F) EGFR EGFR Paeciloquinones->EGFR Inhibition EGF EGF EGF->EGFR Activation Grb2_Sos Grb2/Sos EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival IP3_DAG IP3 / DAG PLCg->IP3_DAG PKC_pathway Paeciloquinone_D Paeciloquinone D PKC PKC Paeciloquinone_D->PKC Inhibition Receptor GPCR / RTK PLC PLC Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 Releases DAG->PKC Activates Ca2->PKC Activates Downstream Downstream Targets PKC->Downstream Phosphorylates Cellular_Responses Cellular Responses (Proliferation, Gene Expression, Inflammation) Downstream->Cellular_Responses

References

Unveiling the Anti-Proliferative Potential of Paeciloquinone C: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

While direct experimental validation of the anti-proliferative effects of Paeciloquinone C, a hydroxyanthraquinone, is not yet extensively documented in publicly available research, its structural similarity to other well-studied anthraquinones provides a strong basis for predicting its potential as an anti-cancer agent. This guide offers a comparative analysis of this compound's inferred activities against those of known anti-proliferative hydroxyanthraquinones—Aloe-emodin, Emodin (B1671224), and Physcion (B1677767)—supported by existing experimental data for these analogs.

Comparative Anti-Proliferative Activity

The anti-proliferative efficacy of anthraquinones is typically evaluated by their half-maximal inhibitory concentration (IC50), which indicates the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. Lower IC50 values denote higher potency. The following table summarizes the reported IC50 values for Aloe-emodin, Emodin, and Physcion across various human cancer cell lines, offering a benchmark for the anticipated potency of this compound.

CompoundCancer Cell LineIC50 (µM)Reference
This compound (Not available)(Not available)
Aloe-emodin MCF-7 (Breast)16.56[1]
A549 (Lung)Not specified
HeLa (Cervical)Not specified
HepG2 (Liver)Not specified[1]
HT-29 (Colon)5.38[1]
U373 (Glioblastoma)18.59[1]
Emodin MCF-7 (Breast)~25
A549 (Lung)1-30
HeLa (Cervical)Not specified
HepG2 (Liver)Not specified
MKN45 (Gastric)<50[2]
Physcion CCRF-CEM (Leukemia)123.5[3]
CEM/ADR5000 (Leukemia)74.79[3]

Mechanisms of Anti-Proliferative Action

The anti-cancer activity of hydroxyanthraquinones is primarily attributed to their ability to induce programmed cell death (apoptosis) and to halt the cell division cycle (cell cycle arrest) in cancer cells.

Induction of Apoptosis

Aloe-emodin, emodin, and physcion have all been shown to trigger apoptosis in cancer cells through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways. A common mechanism involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction. This results in the release of cytochrome c, which in turn activates a cascade of caspases (caspase-9 and caspase-3), the key executioners of apoptosis.[4][5]

Cell Cycle Arrest

These compounds can also arrest the cell cycle at various phases, preventing cancer cells from replicating. Emodin has been reported to cause cell cycle arrest at the G0/G1 and G2/M phases in different cell lines.[2] Similarly, Aloe-emodin can induce G2/M arrest.[6][7] This is often achieved by modulating the expression of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).

Signaling Pathways

The anti-proliferative effects of these anthraquinones are mediated by their influence on various cellular signaling pathways that control cell survival, proliferation, and death.

Aloe-emodin Signaling

Aloe_emodin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Aloe-emodin Aloe-emodin Death Receptors Death Receptors Aloe-emodin->Death Receptors ROS ROS Aloe-emodin->ROS Akt/mTOR Akt/mTOR Aloe-emodin->Akt/mTOR MAPK MAPK Aloe-emodin->MAPK Caspase-8 Caspase-8 Death Receptors->Caspase-8 Bid Bid Caspase-8->Bid Caspase-3 Caspase-3 Caspase-8->Caspase-3 tBid tBid Bid->tBid cleavage Mitochondrial\nDysfunction Mitochondrial Dysfunction tBid->Mitochondrial\nDysfunction ROS->Mitochondrial\nDysfunction Bcl-2 Bcl-2 Akt/mTOR->Bcl-2 MAPK->Mitochondrial\nDysfunction Bax Bax Bax->Mitochondrial\nDysfunction Bcl-2->Mitochondrial\nDysfunction Cytochrome c Cytochrome c Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Mitochondrial\nDysfunction->Bax Mitochondrial\nDysfunction->Cytochrome c release

Emodin Signaling

Emodin_Signaling cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Emodin Emodin ROS ROS Emodin->ROS ERK ERK ROS->ERK AKT AKT ROS->AKT Mitochondrial\nDysfunction Mitochondrial Dysfunction ROS->Mitochondrial\nDysfunction Bcl-2 Bcl-2 ERK->Bcl-2 AKT->Bcl-2 Bax Bax Bax->Mitochondrial\nDysfunction Bcl-2->Mitochondrial\nDysfunction Cytochrome c Cytochrome c Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-3 Caspase-3 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Mitochondrial\nDysfunction->Bax Mitochondrial\nDysfunction->Cytochrome c release

Physcion Signaling

Physcion_Signaling cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum Physcion Physcion ROS ROS Physcion->ROS ER Stress ER Stress Physcion->ER Stress miR-27a miR-27a ROS->miR-27a ZBTB10 ZBTB10 miR-27a->ZBTB10 Sp1 Sp1 ZBTB10->Sp1 Apoptosis Apoptosis Sp1->Apoptosis Autophagy Autophagy Sp1->Autophagy AMPK AMPK ER Stress->AMPK AMPK->Apoptosis

Experimental Protocols

The following are detailed methodologies for the key experiments used to assess the anti-proliferative effects of these compounds.

Cell Viability Assay (MTT Assay)

MTT_Assay_Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Addition MTT Addition Compound Treatment->MTT Addition Incubation Incubation MTT Addition->Incubation Solubilization Solubilization Incubation->Solubilization Absorbance Reading Absorbance Reading Solubilization->Absorbance Reading Data Analysis Data Analysis Absorbance Reading->Data Analysis

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Aloe-emodin, Emodin, or Physcion) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control (untreated) cells. The IC50 value is determined from the dose-response curve.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

Apoptosis_Assay_Workflow Cell Treatment Cell Treatment Cell Harvesting Cell Harvesting Cell Treatment->Cell Harvesting Staining Staining Cell Harvesting->Staining Flow Cytometry Flow Cytometry Staining->Flow Cytometry Data Analysis Data Analysis Flow Cytometry->Data Analysis

  • Cell Treatment: Cells are treated with the desired concentration of the compound for a specified time.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry.

  • Data Analysis: The percentages of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.

Cell Cycle Analysis (Propidium Iodide Staining)

Cell_Cycle_Analysis_Workflow Cell Treatment Cell Treatment Cell Harvesting & Fixation Cell Harvesting & Fixation Cell Treatment->Cell Harvesting & Fixation Staining Staining Cell Harvesting & Fixation->Staining Flow Cytometry Flow Cytometry Staining->Flow Cytometry Data Analysis Data Analysis Flow Cytometry->Data Analysis

  • Cell Treatment: Cells are treated with the compound for the desired time.

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry.

  • Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined based on the DNA content.

Conclusion

Based on the extensive evidence for the anti-proliferative effects of structurally similar hydroxyanthraquinones, this compound is a promising candidate for further investigation as a potential anti-cancer therapeutic. The comparative data presented in this guide suggest that this compound is likely to induce apoptosis and cell cycle arrest in various cancer cell lines, warranting dedicated experimental validation to elucidate its precise mechanisms of action and therapeutic potential.

References

Independent Verification of Paeciloquinone C's Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioactivity of Paeciloquinone C with alternative kinase inhibitors, supported by available experimental data. The information presented aims to facilitate further research and drug development efforts.

Executive Summary

This compound, a natural product isolated from the fungus Paecilomyces carneus, has been identified as a potent inhibitor of protein tyrosine kinases, specifically targeting the v-Abl and Epidermal Growth Factor Receptor (EGFR) kinases. Initial studies have demonstrated its significant inhibitory activity in the sub-micromolar to micromolar range. This guide compares the bioactivity of this compound with Imatinib, a well-established v-Abl inhibitor, and a representative first-generation EGFR inhibitor, Gefitinib. It is important to note that the currently available data on this compound's bioactivity primarily originates from the initial discovery studies, and independent verification by other research groups is limited in the public domain.

Quantitative Bioactivity Comparison

The following tables summarize the in vitro inhibitory activities of this compound and its comparators against their primary kinase targets.

Table 1: v-Abl Kinase Inhibition

CompoundIC50 (µM)Source
This compound 0.4 [1]
Imatinib0.025 - 0.25Publicly available data

Table 2: EGFR Kinase Inhibition

CompoundIC50 RangeSource
This compound Micromolar [1]
Gefitinib0.02 - 0.2Publicly available data

Detailed Experimental Protocols

The following are representative protocols for the key assays used to determine the bioactivity of kinase inhibitors. These are generalized protocols and may require optimization for specific experimental conditions.

V-Abl Kinase Assay Protocol

Objective: To determine the in vitro inhibitory activity of a compound against v-Abl tyrosine kinase.

Materials:

  • Recombinant v-Abl kinase

  • Peptide substrate (e.g., Abltide)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compound (this compound, Imatinib)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 96-well plates

  • Plate reader (luminometer)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the kinase assay buffer, recombinant v-Abl kinase, and the peptide substrate.

  • Add the diluted test compounds to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

  • The luminescence signal, proportional to the amount of ADP generated, is measured using a luminometer.

  • Calculate the percentage of inhibition for each compound concentration relative to the positive control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

EGFR Kinase Assay Protocol

Objective: To determine the in vitro inhibitory activity of a compound against EGFR tyrosine kinase.

Materials:

  • Recombinant EGFR kinase domain

  • Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., HEPES, MnCl2, DTT, BSA)

  • Test compound (this compound, Gefitinib)

  • Radiolabeled ATP ([γ-³²P]ATP) or a non-radioactive detection method (e.g., ADP-Glo™)

  • Phosphocellulose paper and scintillation counter (for radioactive assay)

  • 96-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compounds.

  • To a 96-well plate, add the kinase assay buffer, recombinant EGFR, and the peptide substrate.

  • Add the test compounds to the wells.

  • Initiate the reaction by adding a mixture of cold ATP and [γ-³²P]ATP.

  • Incubate the plate at room temperature for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by spotting the reaction mixture onto phosphocellulose paper.

  • Wash the paper to remove unincorporated [γ-³²P]ATP.

  • Measure the amount of incorporated radiolabel using a scintillation counter.

  • Calculate the percentage of inhibition and determine the IC50 value as described for the v-Abl kinase assay.

Cell Viability (Cytotoxicity) Assay Protocol

Objective: To assess the effect of a compound on the viability of cancer cell lines.

Materials:

  • Cancer cell line (e.g., K562 for v-Abl, A549 for EGFR)

  • Cell culture medium and supplements

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., CellTiter-Glo®)

  • 96-well cell culture plates

  • Spectrophotometer or luminometer

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 48 or 72 hours).

  • Add the MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a proprietary solution).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a spectrophotometer.

  • Calculate the percentage of cell viability relative to untreated control cells.

  • Determine the IC50 value, the concentration of the compound that causes 50% reduction in cell viability.

Mechanism of Action and Signaling Pathways

This compound functions as an ATP-competitive inhibitor of tyrosine kinases. By binding to the ATP-binding pocket of the kinase domain, it prevents the phosphorylation of downstream substrates, thereby blocking the signal transduction pathways that are crucial for cancer cell proliferation and survival.

V-Abl Signaling Pathway Inhibition

In chronic myeloid leukemia (CML), the constitutively active Bcr-Abl fusion protein drives oncogenesis. This compound, by inhibiting v-Abl, is expected to block downstream signaling pathways such as the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, leading to the inhibition of cell proliferation and induction of apoptosis.

G Paeciloquinone_C This compound Bcr_Abl Bcr-Abl Paeciloquinone_C->Bcr_Abl Inhibits Substrate_P Substrate Phosphorylation Bcr_Abl->Substrate_P Promotes RAS_MAPK RAS/MAPK Pathway Substrate_P->RAS_MAPK PI3K_AKT PI3K/AKT Pathway Substrate_P->PI3K_AKT JAK_STAT JAK/STAT Pathway Substrate_P->JAK_STAT Proliferation Cell Proliferation RAS_MAPK->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT->Apoptosis JAK_STAT->Proliferation

Caption: Inhibition of the Bcr-Abl signaling pathway by this compound.

EGFR Signaling Pathway Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates downstream signaling cascades that regulate cell growth, proliferation, and survival. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. This compound's inhibition of EGFR would block these pathways.

G Paeciloquinone_C This compound EGFR EGFR Paeciloquinone_C->EGFR Inhibits EGF EGF EGF->EGFR Activates Autophosphorylation Autophosphorylation EGFR->Autophosphorylation RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Autophosphorylation->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway Autophosphorylation->PI3K_AKT_mTOR Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT_mTOR->Survival

Caption: Inhibition of the EGFR signaling pathway by this compound.

Experimental Workflow

The general workflow for the independent verification and characterization of a novel kinase inhibitor like this compound is outlined below.

G Start Compound Isolation (this compound) Biochemical_Assay In Vitro Kinase Assays (v-Abl, EGFR) Start->Biochemical_Assay IC50_Determination IC50 Determination Biochemical_Assay->IC50_Determination Cell_Based_Assay Cell-Based Assays (Cytotoxicity, Proliferation) IC50_Determination->Cell_Based_Assay Mechanism_Study Mechanism of Action Studies (Western Blot for Pathway Proteins) Cell_Based_Assay->Mechanism_Study In_Vivo In Vivo Animal Models Mechanism_Study->In_Vivo Lead_Optimization Lead Optimization In_Vivo->Lead_Optimization

Caption: Workflow for bioactivity verification of this compound.

Conclusion and Future Directions

This compound presents a promising natural product scaffold for the development of novel kinase inhibitors. The initial data indicates potent activity against v-Abl and EGFR. However, to fully realize its therapeutic potential, further independent research is crucial. This includes:

  • Independent verification of IC50 values against a broader panel of cancer cell lines.

  • Direct comparative studies against current standard-of-care kinase inhibitors.

  • In-depth mechanistic studies to elucidate its effects on downstream signaling pathways and potential off-target effects.

  • In vivo efficacy studies in relevant animal models of cancer.

This guide serves as a foundational resource to stimulate and inform these future research endeavors.

References

A Comparative Guide to the Efficacy of Synthetic vs. Natural Paeciloquinone C: A Methodological Framework

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for comparing the efficacy of synthetically produced Paeciloquinone C against its natural counterpart. As of the latest literature review, a direct comparison of the biological activity between synthetic and natural this compound has not been published. This is primarily due to the absence of a reported total synthesis of this compound in publicly available scientific literature.

Therefore, this document serves as a methodological guide, presenting the known efficacy of natural this compound as a benchmark and detailing the essential experimental protocols required to evaluate a synthetic version. This guide is intended to facilitate future research by providing a clear roadmap for a head-to-head comparison.

Natural this compound: A Benchmark of Efficacy

Natural this compound is an anthraquinone (B42736) produced by the fungus Paecilomyces carneus.[1] It is a known inhibitor of protein tyrosine kinases, with notable potency against the v-abl tyrosine kinase, a key target in certain types of cancer.

Table 1: Biological Activity of Natural this compound
Target EnzymeIC50 Value (µM)Source OrganismReference
v-abl Protein Tyrosine Kinase0.4Paecilomyces carneus[1]

Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent inhibitor.

Experimental Protocols for Comparative Efficacy Studies

To objectively compare the efficacy of a synthetic this compound to its natural analog, two key sets of experiments are crucial: a direct enzymatic inhibition assay and a cell-based cytotoxicity assay.

v-abl Tyrosine Kinase Inhibition Assay (Non-Radioactive)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the v-abl tyrosine kinase. A non-radioactive format is recommended for safety and ease of use.

Principle: This assay relies on the detection of ADP (adenosine diphosphate) produced during the kinase reaction. The amount of ADP generated is proportional to the kinase activity, and a decrease in ADP in the presence of an inhibitor indicates its potency.

Materials:

  • Recombinant v-abl Tyrosine Kinase

  • Kinase Substrate (e.g., ABLtide)

  • ATP (Adenosine Triphosphate)

  • Kinase Assay Buffer

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • Microplate Reader (Luminescence)

  • Natural this compound (as a positive control)

  • Synthetic this compound (test compound)

Procedure:

  • Prepare Reagents: Prepare the kinase assay buffer, ATP solution, and kinase substrate according to the manufacturer's instructions.

  • Compound Dilution: Prepare a serial dilution of both natural and synthetic this compound in the kinase assay buffer.

  • Kinase Reaction: In a 96-well plate, add the kinase assay buffer, the v-abl kinase, and the substrate.

  • Initiate Reaction: Add the diluted compounds (or vehicle control) to the wells, followed by the addition of ATP to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • ADP Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ reagent and protocol.

  • Data Analysis: Measure the luminescence using a microplate reader. The luminescence signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of the compounds on the viability of cancer cell lines that are dependent on or sensitive to v-abl kinase activity.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product. The intensity of the purple color is proportional to the number of viable cells.

Materials:

  • Human Chronic Myelogenous Leukemia (CML) cell line (e.g., K562)

  • RPMI-1640 cell culture medium supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate Reader (Absorbance at 570 nm)

  • Natural this compound

  • Synthetic this compound

Procedure:

  • Cell Seeding: Seed the K562 cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of natural and synthetic this compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Visualizing the Path Forward: Diagrams for Experimental Workflow and Signaling Pathway

To further clarify the proposed research, the following diagrams illustrate the experimental workflow and the targeted signaling pathway.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_assays Efficacy Evaluation cluster_data Data Analysis & Comparison Natural_PC Natural this compound (Isolation & Purification) Kinase_Assay v-abl Tyrosine Kinase Inhibition Assay Natural_PC->Kinase_Assay Cytotoxicity_Assay MTT Cytotoxicity Assay (e.g., K562 cells) Natural_PC->Cytotoxicity_Assay Synthetic_PC Synthetic this compound (Total Synthesis) Synthetic_PC->Kinase_Assay Synthetic_PC->Cytotoxicity_Assay IC50_Kinase Determine Kinase IC50 Kinase_Assay->IC50_Kinase IC50_Cyto Determine Cytotoxicity IC50 Cytotoxicity_Assay->IC50_Cyto Comparison Comparative Efficacy Analysis IC50_Kinase->Comparison IC50_Cyto->Comparison Signaling_Pathway BCR_ABL BCR-ABL (Constitutively Active Tyrosine Kinase) Substrate Downstream Substrates (e.g., STAT, CrkL) BCR_ABL->Substrate Phosphorylation Proliferation Cell Proliferation & Survival Substrate->Proliferation Apoptosis Inhibition of Apoptosis Substrate->Apoptosis Paeciloquinone_C This compound (Natural or Synthetic) Paeciloquinone_C->BCR_ABL Inhibition

References

Paeciloquinone C: A Targeted Approach to Cancer Therapy? A Guide to Current Knowledge and Future Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, Paeciloquinone C presents an intriguing but sparsely explored avenue in the landscape of potential anticancer agents. While a comprehensive comparison of its cytotoxic effects across a wide array of cancer types is not yet possible due to limited publicly available data, this guide synthesizes the current understanding of its mechanism of action and outlines the experimental framework necessary to elucidate its full potential.

Isolated from the fungus Paecilomyces carneus, this compound is an anthraquinone (B42736) derivative that has demonstrated potent and selective inhibitory activity against specific protein tyrosine kinases, key players in cancer cell signaling.[1] This targeted mode of action suggests a potential for more precise therapeutic intervention compared to traditional cytotoxic agents.

Unveiling the Mechanism: Targeting Key Signaling Pathways

The primary research into this compound has identified it as a potent inhibitor of the v-abl and epidermal growth factor receptor (EGFR) protein tyrosine kinases.[1][] These kinases are crucial components of signaling pathways that regulate cell proliferation, differentiation, and survival. Their aberrant activation is a hallmark of many cancers.

Signaling_Pathways cluster_EGFR EGFR Pathway cluster_ABL v-abl Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_EGFR Cell Proliferation & Survival ERK->Proliferation_EGFR BCR-ABL BCR-ABL (Fusion Protein) STAT5 STAT5 BCR-ABL->STAT5 Proliferation_ABL Cell Proliferation & Survival STAT5->Proliferation_ABL This compound This compound This compound->EGFR Inhibition This compound->BCR-ABL Inhibition

Summary of Known Biological Activity

Due to the nascent stage of research into this compound's cytotoxic effects, a comprehensive table comparing IC50 values across numerous cancer cell lines cannot be compiled. However, its specific inhibitory activities are summarized below.

Target EnzymeReported IC50 ValueSource
v-abl protein tyrosine kinase0.4 µM[1]
v-abl protein tyrosine kinase0.56 µmol/L[]
Epidermal growth factor receptor (EGFR) protein tyrosine kinaseMicromolar range[1][]

A Roadmap for Future Research: Experimental Protocols

To build a comprehensive understanding of this compound's cytotoxic potential, a systematic evaluation across a panel of diverse cancer cell lines is necessary. The following outlines a standard experimental workflow.

Experimental_Workflow Start Start Cell_Line_Selection Select Panel of Cancer Cell Lines (e.g., Breast, Lung, Colon, Leukemia) Start->Cell_Line_Selection Cell_Culture Culture and Maintain Cell Lines Cell_Line_Selection->Cell_Culture Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Compound_Preparation Prepare Serial Dilutions of this compound Treatment Treat Cells with this compound Dilutions Cell_Seeding->Treatment Incubation Incubate for 24, 48, 72 hours Treatment->Incubation Viability_Assay Perform Cell Viability Assay (e.g., MTT, MTS) Incubation->Viability_Assay Data_Analysis Analyze Data and Calculate IC50 Values Viability_Assay->Data_Analysis End End Data_Analysis->End

Detailed Methodologies:

1. Cell Lines and Culture:

  • A diverse panel of human cancer cell lines should be selected, representing various cancer types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer, and K562 for leukemia).

  • Cells should be maintained in the recommended culture medium supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.

2. Cytotoxicity Assay (MTT Assay):

  • Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

  • After the desired incubation period (e.g., 24, 48, or 72 hours), the treatment medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • The plates are incubated for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • The MTT solution is then removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

3. Data Analysis:

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

  • The half-maximal inhibitory concentration (IC50) value, the concentration of this compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Concluding Remarks

References

The Evaluation of Paeciloquinone C in 3D Cell Culture Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Three-dimensional (3D) cell culture models are increasingly recognized for their superior physiological relevance compared to traditional 2D monolayers, offering a more accurate platform for preclinical drug evaluation. These models better recapitulate the complex tumor microenvironment, including cell-cell interactions, nutrient gradients, and gene expression profiles observed in vivo. This guide provides a comparative evaluation of Paeciloquinone C, a novel anthraquinone (B42736), within the context of 3D cell culture methodologies. Due to the limited direct experimental data on this compound in 3D models, this guide will draw comparisons with well-characterized compounds with similar potential applications, such as Doxorubicin (B1662922), Paclitaxel, and Thymoquinone, for which 3D cell culture data are available.

This compound: A Profile

This compound is a member of the anthraquinone class of compounds, isolated from the fungus Paecilomyces carneus.[1] It has been identified as a potent and selective inhibitor of the v-abl protein tyrosine kinase, with an IC50 of 0.4 microM.[1] This specific mode of action suggests its potential as a targeted anticancer agent. Further research into its broader biological activities, including anti-inflammatory properties, is ongoing.

Comparative Performance in 3D Cell Culture Models

While direct experimental data for this compound in 3D cell culture models is not yet available in published literature, we can extrapolate its potential performance based on its known mechanism of action and compare it to established therapeutic agents.

Data Summary

The following table summarizes the performance of comparator compounds in 3D cell culture models, providing a framework for the potential evaluation of this compound.

Compound3D Model System(s)Key Performance Metrics in 3D ModelsReference(s)
Doxorubicin Colorectal cancer spheroids, Cardiac spheroids, Various cancer cell line spheroidsIncreased IC50 values compared to 2D cultures. Time-dependent effects on spheroid integrity and viability. Cardiotoxicity demonstrated in 3D cardiac models.[2][3][4][5][6]
Paclitaxel Prostate cancer spheroids, Breast cancer spheroids, Non-small cell lung cancer spheroidsHigher cytotoxicity in 3D models compared to 2D for some formulations. Effects on cell viability, migration, and morphology. Time- and concentration-dependent cytotoxicity.[7][8][9][10][11]
Thymoquinone Colorectal cancer spheroids and organoidsRadiosensitizing effects, inhibition of sphere formation, reduction of cancer stem cell markers. Non-toxic to non-tumorigenic intestinal cells in 3D models.[12][13][14]

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of compounds in 3D cell culture. Below are representative protocols for key experiments.

1. 3D Spheroid Culture Formation

  • Method: Liquid overlay technique.

  • Protocol:

    • Coat the wells of a 96-well plate with a non-adherent surface (e.g., agar (B569324) or commercially available ultra-low attachment plates).

    • Seed a suspension of cancer cells (e.g., HCT116, MCF-7) at a density of 2,000-5,000 cells per well.

    • Centrifuge the plate at low speed to facilitate cell aggregation at the bottom of the well.

    • Incubate the plate at 37°C and 5% CO2. Spheroids will typically form within 48-72 hours.

    • Monitor spheroid formation and growth using brightfield microscopy.

2. Cell Viability Assay (ATP-based)

  • Method: Luminescent cell viability assay (e.g., CellTiter-Glo® 3D).

  • Protocol:

    • Culture spheroids as described above and treat with various concentrations of the test compound (e.g., this compound, Doxorubicin) for 24, 48, and 72 hours.

    • Equilibrate the spheroid plate and the assay reagent to room temperature.

    • Add a volume of the assay reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.

    • Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader. The signal is proportional to the amount of ATP and, therefore, the number of viable cells.

3. Apoptosis Assay

  • Method: Caspase-3/7 activity assay.

  • Protocol:

    • Treat spheroids with the test compounds as for the viability assay.

    • Add a caspase-3/7 reagent containing a pro-fluorescent substrate to each well.

    • Incubate the plate for 1-2 hours at 37°C.

    • In living cells undergoing apoptosis, activated caspase-3/7 will cleave the substrate, releasing a fluorescent signal.

    • Measure fluorescence using a plate reader or imaging cytometer.

Signaling Pathways and Visualizations

Understanding the mechanism of action of a compound is critical. The following diagrams illustrate the known or hypothesized signaling pathways affected by this compound and its comparators.

This compound - Hypothesized Anticancer Signaling Pathway

Based on its known activity as a v-abl protein tyrosine kinase inhibitor, this compound is hypothesized to interfere with downstream signaling pathways crucial for cancer cell proliferation and survival.

Paeciloquinone_C_Pathway Paeciloquinone_C This compound v_abl v-abl Tyrosine Kinase Paeciloquinone_C->v_abl Inhibits Downstream_Effectors Downstream Effectors (e.g., Ras-MAPK, PI3K-Akt) v_abl->Downstream_Effectors Activates Proliferation Cell Proliferation Downstream_Effectors->Proliferation Survival Cell Survival Downstream_Effectors->Survival

Caption: Hypothesized signaling pathway of this compound in cancer cells.

Doxorubicin - Anticancer Signaling Pathway

Doxorubicin, an anthracycline antibiotic, exerts its anticancer effects through multiple mechanisms, including DNA intercalation and topoisomerase II inhibition, leading to DNA damage and apoptosis.

Doxorubicin_Pathway Doxorubicin Doxorubicin DNA DNA Intercalation Doxorubicin->DNA Topo_II Topoisomerase II Doxorubicin->Topo_II Inhibits DNA_Damage DNA Damage DNA->DNA_Damage Topo_II->DNA_Damage Induces Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Simplified signaling pathway of Doxorubicin in cancer cells.

Thymoquinone - Anti-inflammatory Signaling Pathway

Thymoquinone has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a key regulator of inflammation.

Thymoquinone_Pathway Thymoquinone Thymoquinone NF_kB NF-κB Pathway Thymoquinone->NF_kB Inhibits Inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NF_kB->Inflammatory_Cytokines Activates Inflammation Inflammation Inflammatory_Cytokines->Inflammation

Caption: Anti-inflammatory signaling pathway of Thymoquinone.

Experimental Workflow for Compound Evaluation in 3D Spheroids

The following workflow outlines the key steps for assessing the efficacy of a novel compound like this compound in a 3D spheroid model.

Experimental_Workflow Start Start: Cell Seeding (Liquid Overlay) Spheroid_Formation Spheroid Formation (48-72h) Start->Spheroid_Formation Compound_Treatment Compound Treatment (this compound & Comparators) Spheroid_Formation->Compound_Treatment Incubation Incubation (24h, 48h, 72h) Compound_Treatment->Incubation Viability_Assay Cell Viability Assay (ATP-based) Incubation->Viability_Assay Apoptosis_Assay Apoptosis Assay (Caspase 3/7) Incubation->Apoptosis_Assay Imaging Imaging & Analysis (Microscopy) Incubation->Imaging Data_Analysis Data Analysis & Comparison Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Imaging->Data_Analysis

Caption: General workflow for evaluating compound efficacy in 3D spheroids.

Conclusion and Future Directions

While direct evidence for the efficacy of this compound in 3D cell culture models is currently lacking, its potent and selective inhibition of v-abl tyrosine kinase marks it as a promising candidate for anticancer therapy. The comparative data from established drugs like Doxorubicin and Paclitaxel in 3D spheroids highlight the importance of evaluating novel compounds in these more physiologically relevant systems. Future studies should focus on generating robust data for this compound in various 3D cancer models to elucidate its therapeutic potential. Such investigations will be crucial in bridging the gap between promising preclinical findings and successful clinical translation.

References

Confirming On-Target Engagement of Paeciloquinone C in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of modern biophysical techniques to confirm the direct cellular engagement of Paeciloquinone C, a novel anthraquinone, with its putative target. While this compound has been identified as a potent inhibitor of the v-abl protein tyrosine kinase, its structural class as a quinone also suggests potential interaction with other cellular targets, such as the Kelch-like ECH-associated protein 1 (Keap1), a key regulator of the Nrf2 signaling pathway.[1][2][3][4][5][6][7][8][9] This guide will use the Keap1-Nrf2 pathway as a plausible and illustrative example to compare methodologies for confirming target engagement.

The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress.[10][11] Under basal conditions, Keap1 targets the transcription factor Nrf2 for ubiquitination and subsequent proteasomal degradation.[10] Electrophilic compounds, including many quinones, can covalently modify reactive cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[7][12] This stabilizes Nrf2, allowing it to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-driven genes, which encode for a battery of cytoprotective proteins.[13][14]

This guide will compare three state-of-the-art, label-free methods for confirming the engagement of this compound with Keap1: Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Thermal Proteome Profiling (TPP). We will also discuss alternative Nrf2 activators that can be used as comparative compounds.

Comparative Analysis of Target Engagement Methodologies

The selection of an appropriate method for confirming target engagement depends on various factors, including the nature of the target protein, the availability of specific reagents, and the desired throughput. The following table summarizes the key features of CETSA, DARTS, and TPP.

FeatureCellular Thermal Shift Assay (CETSA)Drug Affinity Responsive Target Stability (DARTS)Thermal Proteome Profiling (TPP)
Principle Ligand binding alters the thermal stability of the target protein, leading to a shift in its melting temperature (Tm).Ligand binding protects the target protein from proteolytic degradation.A proteome-wide application of CETSA, identifying thermally stabilized proteins using mass spectrometry.
Throughput Low to medium (can be adapted to 96-well format).Low to medium.High (proteome-wide).
Detection Western Blotting, ELISA, or mass spectrometry.SDS-PAGE with silver staining or Western Blotting, mass spectrometry for unbiased target ID.Quantitative mass spectrometry (e.g., TMT or LFQ-DIA).
Key Advantage Applicable in intact cells and tissues, providing physiological relevance.Does not require modification of the compound; relies on inherent changes in protein stability.Unbiased, proteome-wide target and off-target identification.
Limitations Not all proteins exhibit a significant thermal shift upon ligand binding. Requires a specific antibody for detection (unless using MS).The degree of protection can be subtle and difficult to detect. Protease concentration and digestion time are critical parameters.Requires sophisticated mass spectrometry instrumentation and data analysis capabilities.
This compound Application Ideal for validating the direct interaction of this compound with Keap1 in a cellular context by observing a shift in Keap1's melting curve.Can confirm that this compound binding to Keap1 confers resistance to proteolysis.Can identify Keap1 as a target of this compound in an unbiased manner and simultaneously reveal potential off-target interactions across the proteome.

Signaling Pathway and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

This compound and the Keap1-Nrf2 Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Paeciloquinone_C This compound Keap1 Keap1 Paeciloquinone_C->Keap1 Covalent Modification Nrf2 Nrf2 Keap1->Nrf2 Binding Cul3_E3_Ligase Cul3-E3 Ligase Nrf2->Cul3_E3_Ligase Recruitment Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_nucleus Nrf2 Nrf2->Nrf2_nucleus Translocation Cul3_E3_Ligase->Nrf2 Ubiquitination ARE ARE (Antioxidant Response Element) Nrf2_nucleus->ARE Binding Cytoprotective_Genes Cytoprotective Genes (e.g., NQO1, HO-1) ARE->Cytoprotective_Genes Transcription

Caption: this compound interaction with the Keap1-Nrf2 pathway.

CETSA Experimental Workflow Start Cells Treated with This compound or Vehicle Heat Heat Treatment (Temperature Gradient) Start->Heat Lysis Cell Lysis Heat->Lysis Centrifugation Centrifugation to Separate Soluble and Aggregated Proteins Lysis->Centrifugation Quantification Quantification of Soluble Keap1 (e.g., Western Blot) Centrifugation->Quantification Analysis Data Analysis: Melting Curve Generation Quantification->Analysis

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

DARTS Experimental Workflow Start Cell Lysate Preparation Treatment Incubation with This compound or Vehicle Start->Treatment Proteolysis Limited Proteolysis (e.g., with Pronase) Treatment->Proteolysis SDS_PAGE SDS-PAGE and Staining/Western Blot Proteolysis->SDS_PAGE Analysis Analysis of Protected Protein Bands (Keap1) SDS_PAGE->Analysis

Caption: Drug Affinity Responsive Target Stability (DARTS) workflow.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat cells with various concentrations of this compound or a vehicle control for a predetermined time.

  • Heat Treatment: Aliquot the cell suspensions into PCR tubes. Heat the samples across a defined temperature gradient (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.

  • Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Normalize the protein concentration of all samples. Analyze the amount of soluble Keap1 by Western blotting using a specific anti-Keap1 antibody.

  • Data Analysis: Quantify the band intensities to generate a melting curve for each treatment condition. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Drug Affinity Responsive Target Stability (DARTS)
  • Cell Lysate Preparation: Harvest cultured cells and lyse them in a suitable buffer containing protease inhibitors. Determine the protein concentration of the lysate.

  • Compound Incubation: Aliquot the cell lysate and incubate with varying concentrations of this compound or a vehicle control.

  • Limited Proteolysis: Add a protease (e.g., pronase or thermolysin) at a predetermined concentration to each aliquot and incubate for a specific time to allow for partial digestion.

  • Sample Analysis: Stop the digestion by adding SDS-PAGE loading buffer and heating the samples. Separate the protein fragments by SDS-PAGE.

  • Detection: Visualize the protein bands by silver staining or perform a Western blot using an anti-Keap1 antibody.

  • Data Analysis: A protected band corresponding to the molecular weight of Keap1 that is more intense in the this compound-treated samples compared to the vehicle control indicates target engagement.

Thermal Proteome Profiling (TPP)
  • Cell Culture and Treatment: Treat cultured cells with this compound or a vehicle control.

  • Heat Treatment and Lysis: Aliquot the treated cells, heat them across a temperature gradient, and then lyse the cells.

  • Protein Isolation and Digestion: Isolate the soluble protein fraction by ultracentrifugation and digest the proteins into peptides using trypsin.

  • Isobaric Labeling and Mass Spectrometry: Label the peptides from each temperature point with isobaric tags (e.g., TMT). Combine the labeled samples and analyze by LC-MS/MS.

  • Data Analysis: Process the mass spectrometry data to determine the relative abundance of thousands of proteins at each temperature. Generate melting curves for each protein and identify those with a significant thermal shift in the presence of this compound, which are potential direct or indirect targets.

Alternative and Comparative Compounds

To further validate the on-target engagement of this compound with Keap1 and to understand its relative potency and mechanism, it is beneficial to compare its effects with other known Nrf2 activators.

CompoundClassMechanism of Keap1 Interaction
Sulforaphane IsothiocyanateCovalent modification of Keap1 cysteines.[15][16]
Curcumin PolyphenolCovalent modification of Keap1 cysteines.[15][16][17]
Bardoxolone Methyl TriterpenoidReversible covalent modification of Keap1 cysteines.[18]

By comparing the cellular and biochemical effects of this compound with these compounds, researchers can gain a more comprehensive understanding of its mechanism of action and its potential as a modulator of the Keap1-Nrf2 pathway.

References

Safety Operating Guide

Personal protective equipment for handling Paeciloquinone C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Paeciloquinone C. As a trusted partner in your research, we aim to deliver value beyond the product itself by ensuring you have the necessary information for safe laboratory practices. The following procedural guidance is based on information for closely related compounds, such as hydroxyanthraquinones and kinase inhibitors, in the absence of a specific Safety Data Sheet (SDS) for this compound.

I. Personal Protective Equipment (PPE) and Safety Precautions

Given that this compound is a member of the hydroxyanthraquinone family and acts as a kinase inhibitor, it should be handled with care, assuming it may have hazardous properties such as being a skin/eye irritant and potentially toxic. The following PPE is essential to minimize exposure.

Summary of Personal Protective Equipment (PPE) Requirements:

Protection TypeRecommended EquipmentRationale and Best Practices
Eye Protection Chemical safety goggles or a face shield.To protect against dust particles and potential splashes. Standard safety glasses are not sufficient.
Hand Protection Impervious gloves (e.g., nitrile rubber).To prevent skin contact. Always inspect gloves for tears or holes before use and change them frequently.
Skin and Body Protection A full-length, long-sleeved laboratory coat and closed-toe shoes. An apron may be necessary for larger quantities.To protect against accidental spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator with a particulate filter.Recommended when handling the solid compound, if there is a risk of generating dust, or if working outside of a certified chemical fume hood.

General Handling Procedures:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid powder to avoid inhalation of dust.

  • Avoid all direct contact with the compound.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.

  • Ensure that an eyewash station and safety shower are readily accessible.

II. Emergency First Aid Procedures

In the event of accidental exposure, immediate action is critical. The following first aid measures are based on guidelines for similar chemical compounds.[1]

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Skin Contact Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.[1]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

III. Spill and Disposal Plans

Proper containment and disposal are crucial to prevent environmental contamination and further exposure.

Spill Response Protocol:

  • Evacuate and Secure: Evacuate the immediate area of the spill.

  • Wear Appropriate PPE: Before cleaning, don the full PPE as described in Section I.

  • Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid creating dust. For liquid spills, use an inert absorbent material like vermiculite (B1170534) or sand.

  • Collect Waste: Place all contaminated materials (absorbent, cleaning supplies, and contaminated PPE) into a dedicated, clearly labeled, and sealed container for hazardous waste.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, and collect all decontamination materials as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) office.

Waste Disposal Plan: All waste containing this compound should be treated as hazardous chemical waste.

  • Waste Identification and Segregation:

    • Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".

    • Do not mix this waste with other waste streams. Keep solid and liquid waste in separate, compatible containers.

  • Container Management:

    • Use a dedicated, properly labeled, and sealed container for collecting this compound waste.

    • Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Disposal:

    • Arrange for the collection and disposal of the waste through your institution's EHS office or a licensed hazardous waste disposal contractor. Do not pour down the drain or dispose of in regular trash.

IV. Experimental Context: v-Abl Signaling Pathway

This compound has been identified as an inhibitor of the v-Abl protein tyrosine kinase.[] Understanding the signaling pathway it targets is crucial for researchers. The v-Abl oncoprotein activates several downstream pathways that are critical for cell proliferation and survival.

v_Abl_Signaling_Pathway v_Abl v-Abl Oncoprotein Grb2_Sos Grb2/Sos v_Abl->Grb2_Sos PI3K PI3K v_Abl->PI3K JAK JAK v_Abl->JAK Crk_CrkL Crk/CrkL v_Abl->Crk_CrkL Paeciloquinone_C This compound Paeciloquinone_C->v_Abl Inhibits Ras Ras Grb2_Sos->Ras MAPK_Pathway MAPK Pathway (Raf -> MEK -> ERK) Ras->MAPK_Pathway Akt Akt PI3K->Akt STAT STAT JAK->STAT Transcription Gene Transcription STAT->Transcription C3G C3G Crk_CrkL->C3G Rap1 Rap1 C3G->Rap1 Adhesion_Migration Cell Adhesion & Migration Rap1->Adhesion_Migration Cell_Proliferation Cell Proliferation MAPK_Pathway->Cell_Proliferation Survival Cell Survival Akt->Survival

Caption: v-Abl signaling pathway and the inhibitory action of this compound.

V. Experimental Protocol Workflow

The following diagram outlines a general workflow for a typical in vitro experiment involving this compound, such as a kinase assay or cell-based assay, emphasizing the integration of safety procedures.

Experimental_Workflow Start Experiment Planning (Review SDS/Safety Info) PPE Don Personal Protective Equipment (Goggles, Gloves, Lab Coat) Start->PPE Preparation Prepare this compound Stock Solution (in Chemical Fume Hood) PPE->Preparation Assay_Setup Set up Kinase/Cell-Based Assay (Add compound to plates) Preparation->Assay_Setup Incubation Incubation Assay_Setup->Incubation Data_Collection Data Collection (e.g., Plate Reader) Incubation->Data_Collection Decontamination Decontaminate Work Surfaces and Equipment Data_Collection->Decontamination Waste_Disposal Dispose of Contaminated Materials (Tips, Plates, Tubes) in Hazardous Waste Decontamination->Waste_Disposal End Remove PPE and Wash Hands Waste_Disposal->End

Caption: General experimental workflow for handling this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。